Product packaging for 2-(Azepan-1-yl)ethanol(Cat. No.:CAS No. 20603-00-3)

2-(Azepan-1-yl)ethanol

Cat. No.: B1580746
CAS No.: 20603-00-3
M. Wt: 143.23 g/mol
InChI Key: VMRYMOMQCYSPHS-UHFFFAOYSA-N
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Description

2-(Azepan-1-yl)ethanol is a useful research compound. Its molecular formula is C8H17NO and its molecular weight is 143.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 50608. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H17NO B1580746 2-(Azepan-1-yl)ethanol CAS No. 20603-00-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(azepan-1-yl)ethanol
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InChI

InChI=1S/C8H17NO/c10-8-7-9-5-3-1-2-4-6-9/h10H,1-8H2
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InChI Key

VMRYMOMQCYSPHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H17NO
Source PubChem
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DSSTOX Substance ID

DTXSID00174619
Record name Hexahydro-1H-azepine-1-ethanol
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Molecular Weight

143.23 g/mol
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CAS No.

20603-00-3
Record name 2-(Azepan-1-yl)ethanol
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Record name Hexahydro-1H-azepine-1-ethanol
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Record name 2-(Azepan-1-yl)ethanol
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Foundational & Exploratory

An In-depth Technical Guide to 2-(Azepan-1-yl)ethanol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(Azepan-1-yl)ethanol, also known as N-(2-Hydroxyethyl)hexamethyleneimine, is a heterocyclic organic compound featuring a seven-membered azepane ring N-substituted with a 2-hydroxyethyl group. The azepane scaffold is of significant interest in medicinal chemistry and drug discovery, appearing in the structure of numerous pharmacologically active agents. This guide provides a comprehensive technical overview of this compound, detailing its chemical and physical properties, plausible synthetic routes with mechanistic considerations, characteristic reactivity, and its role as a versatile building block for researchers in drug development and materials science.

Chemical Identity and Molecular Structure

The unique structure of this compound, combining a cyclic tertiary amine with a primary alcohol, dictates its chemical behavior and utility.

  • IUPAC Name: this compound

  • Synonyms: N-(2-Hydroxyethyl)hexamethyleneimine, 1-(2-Hydroxyethyl)homopiperidine, Hexahydro-1H-azepine-1-ethanol

  • CAS Number: 20603-00-3

  • Molecular Formula: C₈H₁₇NO

  • Molecular Weight: 143.23 g/mol

  • Structural Identifiers:

    • SMILES: C1CCCN(CC1)CCO

    • InChI: InChI=1S/C8H17NO/c10-8-7-9-5-3-1-2-4-6-9/h10H,1-8H2

    • InChIKey: VMRYMOMQCYSPHS-UHFFFAOYSA-N

Physicochemical Properties

The physical properties of this compound are summarized in the table below. These characteristics are essential for its handling, purification, and application in various reaction conditions.

PropertyValueReference(s)
Molecular Formula C₈H₁₇NO
Molecular Weight 143.23 g/mol
Appearance Colorless liquid (predicted)
Boiling Point Data not available
Stereochemistry Achiral
XLogP3 (Predicted) 1.3

Synthesis and Mechanistic Insights

While specific literature detailing the synthesis of this compound is not abundant, a highly plausible and efficient method is the nucleophilic substitution reaction between azepane (hexamethyleneimine) and a C2-synthon like 2-chloroethanol. This approach is a standard procedure for the N-alkylation of secondary amines.

Proposed Synthetic Workflow: N-Alkylation of Azepane

The reaction proceeds via an Sₙ2 mechanism where the lone pair of electrons on the secondary amine of azepane acts as a nucleophile, attacking the electrophilic carbon of 2-chloroethanol and displacing the chloride leaving group.

SynthesisWorkflow Azepane Azepane (Hexamethyleneimine) ReactionVessel Reaction Mixture (Heat/Stir) Azepane->ReactionVessel Chloroethanol 2-Chloroethanol Chloroethanol->ReactionVessel Base Base (e.g., K₂CO₃, Et₃N) Base->ReactionVessel Solvent Solvent (e.g., Acetonitrile, Ethanol) Solvent->ReactionVessel Product This compound ReactionVessel->Product  Workup & Purification (Filtration, Distillation) Salt Byproduct Salt (e.g., KCl, Et₃N·HCl) ReactionVessel->Salt

Caption: Proposed synthesis of this compound via Sₙ2 reaction.

Experimental Protocol (Proposed)

This protocol is a generalized procedure based on standard N-alkylation techniques.

  • Reagent Preparation: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add azepane (1.0 eq.) and a suitable polar aprotic solvent such as acetonitrile or a polar protic solvent like ethanol.

  • Base Addition: Add a non-nucleophilic base (1.1 - 1.5 eq.), such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N). The base is critical to neutralize the HCl generated during the reaction, preventing the protonation of the starting amine which would render it non-nucleophilic.

  • Alkylation: Add 2-chloroethanol (1.0-1.1 eq.) dropwise to the stirred mixture.

  • Reaction: Heat the mixture to reflux and maintain for several hours (reaction progress can be monitored by TLC or GC-MS).

  • Workup: After cooling to room temperature, filter the reaction mixture to remove the inorganic salt byproduct.

  • Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield pure this compound.

Chemical Reactivity

The bifunctional nature of this compound, possessing both a tertiary amine and a primary alcohol, allows for a diverse range of chemical transformations.

  • Tertiary Amine Reactivity: The nitrogen atom's lone pair of electrons makes it basic and nucleophilic. It can be protonated by acids to form ammonium salts or undergo quaternization by reacting with alkyl halides. The tertiary amine can also act as a catalyst or curing agent in polymerization reactions, such as with epoxy systems.

  • Primary Alcohol Reactivity: The hydroxyl (-OH) group is a key site for functionalization.

    • Esterification: It can react with carboxylic acids, acid chlorides, or anhydrides to form esters.

    • Etherification: Deprotonation with a strong base followed by reaction with an alkyl halide (Williamson ether synthesis) yields ethers.

    • Oxidation: It can be oxidized to the corresponding aldehyde or carboxylic acid using appropriate oxidizing agents.

    • Nucleophilic Substitution: The hydroxyl group can be converted into a better leaving group (e.g., a tosylate) to facilitate substitution reactions.

Spectroscopic Characterization

Spectroscopy Predicted Chemical Shifts (δ) / Wavenumbers (cm⁻¹) and Assignments
¹H NMR δ ~3.6-3.8 ppm (t, 2H): -CH₂-OHδ ~2.6-2.8 ppm (t, 2H): -N-CH₂-CH₂OHδ ~2.5-2.7 ppm (m, 4H): -N-CH₂- (in ring, adjacent to N)δ ~1.5-1.7 ppm (m, 8H): -(CH₂)₄- (remaining ring protons)Variable ppm (br s, 1H): -OH (position and shape depend on solvent and concentration)
¹³C NMR δ ~58-62 ppm: -CH₂-OHδ ~56-60 ppm: -N-CH₂-CH₂OHδ ~53-57 ppm: -N-CH₂- (in ring)δ ~25-30 ppm: -(CH₂)₄- (ring carbons)
FT-IR ~3400-3200 cm⁻¹ (broad): O-H stretch~2930 & 2850 cm⁻¹: C-H alkane stretches~1150-1050 cm⁻¹: C-N stretch~1050 cm⁻¹: C-O stretch
Mass Spec (ESI+) Predicted [M+H]⁺: m/z 144.1383

Note: NMR predictions are based on standard chemical shift tables and substituent effects. Actual values may vary based on solvent and experimental conditions.

Applications in Drug Discovery and Materials Science

The azepane ring is a privileged scaffold in medicinal chemistry, valued for its three-dimensional structure which can improve pharmacokinetic properties. This compound is a key building block for introducing this moiety into larger molecules.

  • Pharmaceutical Intermediate: The terminal hydroxyl group provides a convenient handle for further chemical elaboration, allowing for the connection of the azepane-ethyl unit to a larger pharmacophore via an ester, ether, or other linkage. This strategy is employed in the synthesis of complex molecules with potential therapeutic applications, including anticancer and anti-Alzheimer's agents.

  • Scaffold for Library Synthesis: Its bifunctional nature makes it an ideal starting material for creating libraries of novel compounds for high-throughput screening. The amine and alcohol can be functionalized sequentially or in parallel to generate a diverse set of derivatives.

  • Materials Science: N-hydroxyethyl tertiary amines are known to act as curing agents and accelerators for epoxy resins. The hydroxyl group can initiate ring-opening of the epoxide, while the tertiary amine catalyzes the polymerization, making this compound a potential candidate for developing specialized polymers and thermosets.

Safety and Handling

Based on available safety data, this compound is a hazardous chemical that requires careful handling.

  • Hazards:

    • Causes severe skin burns and eye damage.

    • May cause respiratory irritation.

  • Precautions:

    • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, chemical safety goggles, a face shield, and a lab coat.

    • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing fumes, mist, or vapors. Wash hands thoroughly after handling.

    • Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.

    • Spills: In case of a spill, evacuate the area. Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite) and place it in a suitable container for disposal.

Always consult the full Safety Data Sheet (SDS) before handling this chemical.

An In-depth Technical Guide to the Synthesis of 2-(Azepan-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(Azepan-1-yl)ethanol, a heterocyclic compound with the molecular formula C8H17NO, is a valuable building block in medicinal chemistry and drug development.[1][2] Its structure, featuring a seven-membered azepane ring linked to an ethanol moiety, imparts unique physicochemical properties that are leveraged in the design of novel therapeutic agents. The azepane scaffold is a recurring motif in a variety of biologically active molecules, including anticancer, antidiabetic, and antiviral agents.[3][4] This guide provides a comprehensive overview of the primary synthetic pathways for this compound, offering in-depth mechanistic insights and detailed experimental protocols for researchers and drug development professionals.

Core Synthesis Pathways

The synthesis of this compound can be achieved through several strategic approaches. The most prevalent and practical methods include the nucleophilic substitution of azepane with ethylene oxide precursors, reductive amination, and the reduction of N-substituted caprolactam derivatives. Each pathway offers distinct advantages and is suited for different laboratory scales and starting material availability.

Pathway 1: Nucleophilic Substitution of Azepane with Ethylene Oxide Precursors

This is one of the most direct and widely employed methods for the synthesis of this compound. It relies on the nucleophilic character of the secondary amine in the azepane ring, which attacks a two-carbon electrophile.

Method A: Reaction with 2-Chloroethanol

This classic SN2 reaction involves the alkylation of azepane with 2-chloroethanol. The secondary amine of azepane acts as a nucleophile, displacing the chloride ion from 2-chloroethanol.

Mechanism: The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of azepane attacks the carbon atom bearing the chlorine atom in 2-chloroethanol. This backside attack leads to the formation of a transition state where the N-C bond is forming and the C-Cl bond is breaking. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct, driving the reaction to completion.

Experimental Protocol:

  • To a solution of azepane (1.0 eq) in a suitable solvent such as ethanol or acetonitrile, add a base, for example, potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add 2-chloroethanol (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography to yield pure this compound.

Advantages and Disadvantages:

Advantages Disadvantages
Readily available and inexpensive starting materials.Formation of quaternary ammonium salt as a byproduct.
Straightforward reaction setup and work-up.Requires elevated temperatures and longer reaction times.
Good scalability for larger preparations.Potential for competing elimination reactions.

Visualization of Pathway 1A:

G cluster_reactants Reactants Azepane Azepane Product This compound Azepane->Product Chloroethanol 2-Chloroethanol Chloroethanol->Product Base Base (e.g., K2CO3) Byproduct HCl Base->Byproduct Neutralizes

Caption: Reaction of Azepane with 2-Chloroethanol.

Method B: Reaction with Ethylene Oxide

A more atom-economical approach involves the ring-opening of ethylene oxide with azepane. This reaction is highly efficient but requires careful handling of the gaseous and highly reactive ethylene oxide.

Mechanism: The nucleophilic nitrogen of azepane attacks one of the electrophilic carbon atoms of the strained three-membered ethylene oxide ring. This leads to the opening of the epoxide ring and the formation of an intermediate zwitterion, which is then protonated during the work-up to yield the final product. The reaction is often catalyzed by a protic solvent or a mild acid.

Experimental Protocol:

  • Caution: Ethylene oxide is a toxic and flammable gas. This reaction should be performed in a well-ventilated fume hood with appropriate safety precautions.

  • Cool a solution of azepane (1.0 eq) in a suitable solvent like methanol or water to 0 °C.

  • Bubble ethylene oxide gas (1.1 eq) slowly through the cooled solution or add a pre-condensed solution of ethylene oxide.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 6-12 hours.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Remove the solvent under reduced pressure.

  • The resulting crude product is often of high purity, but can be further purified by vacuum distillation if necessary.

Advantages and Disadvantages:

Advantages Disadvantages
High atom economy with no byproducts.Ethylene oxide is hazardous and requires special handling.
Generally faster reaction times and milder conditions.The reaction can be exothermic and requires careful temperature control.
High yields are often achieved.Potential for polymerization of ethylene oxide.

Visualization of Pathway 1B:

G cluster_reactants Reactants Azepane Azepane Product This compound Azepane->Product Ring Opening EthyleneOxide Ethylene Oxide EthyleneOxide->Product

Caption: Ring-opening of Ethylene Oxide with Azepane.

Pathway 2: Reductive Amination

Reductive amination is a versatile and powerful tool for the formation of C-N bonds and can be adapted for the synthesis of this compound.[5][6] This method typically involves the reaction of an amine with a carbonyl compound to form an intermediate imine or enamine, which is then reduced in situ to the desired amine.

Mechanism: For the synthesis of this compound, this could involve the reaction of azepane with a protected hydroxyacetaldehyde, such as 2-(benzyloxy)acetaldehyde. The reaction proceeds through the formation of an intermediate enamine, which is then reduced by a suitable reducing agent like sodium borohydride (NaBH4) or sodium triacetoxyborohydride (STAB). A subsequent deprotection step would be required to reveal the hydroxyl group.

Experimental Protocol (Illustrative):

  • To a solution of azepane (1.0 eq) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE), add 2-(benzyloxy)acetaldehyde (1.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the enamine intermediate.

  • Add a reducing agent, such as sodium triacetoxyborohydride (STAB) (1.5 eq), portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, 1-(2-(benzyloxy)ethyl)azepane, is then deprotected. For example, by catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere to yield this compound.

  • Purify the final product by column chromatography or vacuum distillation.

Advantages and Disadvantages:

Advantages Disadvantages
High versatility and applicable to a wide range of substrates.Multi-step process if a protected aldehyde is used.
Milder reaction conditions compared to some alkylation methods.Requires the synthesis of the aldehyde precursor.
Good functional group tolerance.The reducing agents can be moisture-sensitive.

Visualization of Pathway 2:

G Azepane Azepane Intermediate 1-(2-(Benzyloxy)ethyl)azepane Azepane->Intermediate Aldehyde 2-(Benzyloxy)acetaldehyde Aldehyde->Intermediate ReducingAgent Reducing Agent (e.g., STAB) ReducingAgent->Intermediate Reduction Deprotection Deprotection (e.g., H2, Pd/C) Intermediate->Deprotection Product This compound Deprotection->Product

Caption: Reductive Amination followed by Deprotection.

Pathway 3: Reduction of N-(2-hydroxyethyl)caprolactam

This two-step pathway involves the initial N-functionalization of ε-caprolactam, a readily available industrial chemical, followed by the reduction of the lactam functionality to the corresponding cyclic amine.

Step 1: Synthesis of N-(2-hydroxyethyl)caprolactam

Mechanism: ε-Caprolactam is first deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding lactamate anion. This anion then acts as a nucleophile and reacts with an electrophile like 2-chloroethanol or ethylene carbonate to introduce the 2-hydroxyethyl group onto the nitrogen atom.

Experimental Protocol:

  • Suspend sodium hydride (1.1 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Add a solution of ε-caprolactam (1.0 eq) in anhydrous THF dropwise to the NaH suspension at 0 °C.

  • Allow the mixture to stir at room temperature for 1-2 hours until the evolution of hydrogen gas ceases.

  • Add 2-chloroethanol (1.2 eq) or ethylene carbonate (1.2 eq) to the reaction mixture.

  • Heat the reaction to reflux for 6-12 hours.

  • Cool the reaction to room temperature and carefully quench with water.

  • Extract the product with a suitable organic solvent like ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude N-(2-hydroxyethyl)caprolactam, which can be purified by chromatography or distillation.

Step 2: Reduction of N-(2-hydroxyethyl)caprolactam

Mechanism: The amide functionality of the N-substituted caprolactam is reduced to an amine using a powerful reducing agent, most commonly lithium aluminum hydride (LiAlH4). The hydride attacks the carbonyl carbon of the lactam, leading to the formation of an intermediate which, upon work-up, yields the final product.

Experimental Protocol:

  • Caution: LiAlH4 is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere.

  • To a suspension of LiAlH4 (2.0-3.0 eq) in anhydrous THF at 0 °C, add a solution of N-(2-hydroxyethyl)caprolactam (1.0 eq) in anhydrous THF dropwise.

  • After the addition is complete, heat the reaction mixture to reflux for 6-12 hours.

  • Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide solution, and then again water (Fieser work-up).

  • Stir the resulting granular precipitate for 1-2 hours, then filter it off and wash thoroughly with THF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify by vacuum distillation to yield pure this compound.

Advantages and Disadvantages:

Advantages Disadvantages
Utilizes readily available and inexpensive ε-caprolactam.Multi-step synthesis.
Can be a high-yielding route.Requires the use of hazardous reagents like NaH and LiAlH4.
Allows for the synthesis of various N-substituted azepanes.The work-up procedure for LiAlH4 reductions can be challenging.

Visualization of Pathway 3:

G Caprolactam ε-Caprolactam Alkylation N-Alkylation (e.g., 2-Chloroethanol, Base) Caprolactam->Alkylation Intermediate N-(2-hydroxyethyl)caprolactam Alkylation->Intermediate Reduction Reduction (e.g., LiAlH4) Intermediate->Reduction Product This compound Reduction->Product

Caption: Two-step synthesis from ε-Caprolactam.

Comparative Analysis of Synthesis Pathways

Pathway Starting Materials Number of Steps Key Reagents Yield (Typical) Safety Considerations Scalability
1A: Alkylation with 2-Chloroethanol Azepane, 2-Chloroethanol1Base (e.g., K2CO3)Moderate to GoodStandard handling of organic chemicals.Good
1B: Ring-opening of Ethylene Oxide Azepane, Ethylene Oxide1-Good to ExcellentEthylene oxide is toxic and flammable.Requires specialized equipment for large scale.
2: Reductive Amination Azepane, Protected Hydroxyacetaldehyde2 (including deprotection)Reducing agent (e.g., STAB), Deprotection catalyst (e.g., Pd/C)ModerateStandard handling, care with reducing agents.Good
3: Reduction of N-Substituted Lactam ε-Caprolactam, 2-Chloroethanol/Ethylene Carbonate2Strong base (e.g., NaH), Strong reducing agent (e.g., LiAlH4)GoodNaH and LiAlH4 are highly reactive and hazardous.Challenging due to hazardous reagents.

Conclusion

The synthesis of this compound can be effectively accomplished through several distinct pathways. The choice of the most suitable method depends on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the safety infrastructure of the laboratory. The direct alkylation of azepane with ethylene oxide precursors offers the most straightforward and atom-economical routes. Reductive amination provides a versatile alternative, while the reduction of N-substituted caprolactam is a viable option when starting from the inexpensive bulk chemical ε-caprolactam. This guide provides the foundational knowledge for researchers to select and optimize the synthesis of this important chemical building block for their specific research and development needs.

References

Spectroscopic Data for 2-(Azepan-1-yl)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectroscopic signature of 2-(Azepan-1-yl)ethanol, a valuable bifunctional molecule often utilized as a building block in the synthesis of more complex chemical entities in pharmaceutical and materials science. Understanding its characteristic spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is paramount for structural verification, purity assessment, and quality control.

Molecular Structure and Properties

This compound, also known as N-(2-Hydroxyethyl)hexamethyleneimine, possesses a saturated seven-membered azepane ring linked to an ethanol moiety via the nitrogen atom. This structure imparts distinct spectroscopic features corresponding to the aliphatic amine, the hydrocarbon rings, and the primary alcohol.

  • Molecular Formula: C₈H₁₇NO[1][2][3]

  • Molecular Weight: 143.23 g/mol [1][2][3]

  • CAS Number: 20603-00-3[3][4]

fragmentation_pathway M [C₈H₁₇NO]⁺˙ m/z = 143 (Molecular Ion) F112 [C₇H₁₄N]⁺ m/z = 112 (Base Peak) M->F112 - •CH₂OH F98 [C₆H₁₂N]⁺ m/z = 98 M->F98 - •C₂H₅ (α-cleavage)

References

2-(Azepan-1-yl)ethanol CAS number 20603-00-3

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(Azepan-1-yl)ethanol (CAS 20603-00-3)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a versatile heterocyclic building block crucial for synthetic chemistry and pharmaceutical development. We will delve into its fundamental properties, synthesis, reactivity, analytical characterization, and applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction and Strategic Importance

This compound, identified by CAS Number 20603-00-3, is an organic compound featuring a seven-membered saturated nitrogen heterocycle (azepane) linked to an ethanol moiety.[1] This unique structure, combining a tertiary amine and a primary alcohol, makes it a valuable intermediate in the synthesis of more complex molecules. While five- and six-membered nitrogen heterocycles like pyrrolidines and piperidines are ubiquitous in medicinal chemistry, the seven-membered azepane scaffold remains a relatively underexplored area of chemical space.[2] The availability of functionalized building blocks like this compound is therefore critical for expanding the structural diversity of drug candidates and materials. Its primary utility lies in its role as a synthon, particularly noted as an intermediate in the synthesis of compounds like Bazedoxifene acetate.

Physicochemical and Structural Properties

The compound's physical and chemical characteristics are dictated by its bifunctional nature. The hydroxyl group allows for hydrogen bonding, while the tertiary amine imparts basicity. It is typically supplied as a colorless to light yellow liquid.

Table 1: Core Physicochemical Data
PropertyValueSource(s)
CAS Number 20603-00-3[3][4][5]
Molecular Formula C₈H₁₇NO[1][3][6]
Molecular Weight 143.23 g/mol [3][4][5]
Physical Form Colorless to light yellow liquid
Boiling Point 97 °C @ 14 Torr[3]
Density 0.9733 g/cm³ @ 20 °C[3]
Purity Typically ≥97%
Storage Temperature Room Temperature
Structural Identifiers
  • SMILES: OCCN1CCCCCC1[3]

  • InChI: InChI=1S/C8H17NO/c10-8-7-9-5-3-1-2-4-6-9/h10H,1-8H2[1][3][5]

  • InChIKey: VMRYMOMQCYSPHS-UHFFFAOYSA-N[1][3][5]

Chemical Structure Visualization

Caption: 2D structure of this compound.

Synthesis and Reaction Pathways

A common and efficient method for the synthesis of N-hydroxyethyl-substituted amines involves the nucleophilic attack of the parent amine onto an epoxide or a halo-alcohol. For this compound, the reaction of azepane (hexamethyleneimine) with ethylene oxide is a primary industrial route due to its high atom economy.

Proposed Synthetic Workflow: Ethoxylation of Azepane

G cluster_reactants Reactants cluster_process Process cluster_product Final Product Azepane Azepane (Hexamethyleneimine) Reaction Nucleophilic Ring-Opening Solvent: Ethanol or Water Temperature: 50-100 °C Azepane->Reaction EthyleneOxide Ethylene Oxide EthyleneOxide->Reaction Workup Aqueous Workup (e.g., pH adjustment, extraction) Reaction->Workup Crude Product Purification Purification (Vacuum Distillation) Workup->Purification Product This compound Purification->Product Purity ≥97%

Caption: Proposed synthesis workflow for this compound.

Exemplary Laboratory Protocol

Causality: This protocol is designed for robust, scalable synthesis. Using ethanol as a solvent ensures miscibility of reactants and helps moderate the exothermic reaction. The slow addition of ethylene oxide is a critical safety measure to control the reaction rate and temperature.

  • Reactor Setup: A 1L jacketed glass reactor is equipped with a mechanical stirrer, a dropping funnel, a condenser, and a temperature probe. The system is purged with nitrogen.

  • Charging Reactants: Charge azepane (1.0 mol) and ethanol (250 mL) into the reactor. Begin stirring and heat the mixture to 50 °C.

  • Addition: Add ethylene oxide (1.1 mol), dissolved in cold ethanol (100 mL), dropwise via the dropping funnel over 2 hours, ensuring the internal temperature does not exceed 70 °C.

  • Reaction: After the addition is complete, maintain the reaction mixture at 60 °C for an additional 4 hours to ensure complete consumption of the starting material (monitored by GC).

  • Solvent Removal: Cool the reactor to room temperature. Remove the ethanol solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil is purified by vacuum distillation (e.g., at ~14 Torr). The fraction boiling at approximately 97 °C is collected.[3]

  • Characterization: The final product's identity and purity are confirmed using ¹H NMR, ¹³C NMR, and GC-MS.

Analytical Methodologies for Quality Control

A multi-pronged analytical approach is necessary to validate the identity, purity, and stability of this compound. Each technique provides orthogonal data, creating a self-validating system for quality assurance.

Table 2: Analytical Techniques and Expected Results
TechniquePurposeExpected Results / Observations
¹H NMR Structural ConfirmationSignals corresponding to the azepane ring protons (broad multiplets ~1.5-1.7 ppm and ~2.6-2.8 ppm), the N-CH₂CH₂-O protons (triplets ~2.7-2.9 ppm and ~3.6-3.8 ppm), and the hydroxyl proton (a broad singlet).
¹³C NMR Structural ConfirmationDistinct signals for the six unique carbons of the azepane ring and the two carbons of the N-ethyl alcohol side chain.
GC-MS Purity Assessment & IDA primary peak corresponding to the product's retention time. The mass spectrum should show a molecular ion or fragment consistent with the molecular weight (e.g., [M+H]⁺ at m/z 144.1).
HPLC-UV/ELSD Purity AssessmentA single major peak. As the molecule lacks a strong chromophore, an Evaporative Light Scattering Detector (ELSD) or derivatization may be required for sensitive detection.
Karl Fischer Titration Water ContentDetermines the percentage of water, a critical parameter for many applications.

Standard Analytical Workflow

G Sample Sample of This compound Prep Sample Preparation (Dilution in appropriate solvent) Sample->Prep KF Karl Fischer Titration (Water Content) Sample->KF GCMS GC-MS Analysis (Identity & Purity) Prep->GCMS NMR NMR Spectroscopy (¹H, ¹³C for Structure) Prep->NMR Report Certificate of Analysis (CoA) (Data Consolidation) GCMS->Report NMR->Report KF->Report

Caption: Quality control workflow for this compound.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as an irritant, particularly to the eyes.

Table 3: GHS Hazard and Safety Information
CategoryInformationSource(s)
Pictograms GHS07 (Exclamation Mark)[5]
Signal Word Warning[5]
Hazard Statements H319: Causes serious eye irritation.H412: Harmful to aquatic life with long lasting effects.
Precautionary Statements P273: Avoid release to the environment.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[7][8] Ensure eyewash stations and safety showers are readily accessible.[7]

  • Personal Protective Equipment:

    • Eye Protection: Wear chemical splash goggles.[7]

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile).

    • Skin Protection: Wear a lab coat.[7]

  • First Aid:

    • Eye Contact: Immediately flush eyes with running water for at least 15 minutes, holding eyelids open. Seek medical attention.[7][8]

    • Skin Contact: Wash the affected area thoroughly with soap and water.[7]

    • Ingestion: Do not induce vomiting. Seek immediate medical advice.[7]

  • Storage: Store in a tightly closed container in a cool, dry place.[8] The material is stable under recommended room temperature storage conditions.

Conclusion

This compound is a strategically important chemical intermediate whose value is derived from its bifunctional nature and the underutilized azepane scaffold. Its straightforward synthesis and well-defined reactivity make it a reliable building block for accessing novel chemical entities in pharmaceutical and materials science. Adherence to rigorous analytical quality control and established safety protocols is paramount for its successful and safe application in research and development settings.

References

An In-Depth Technical Guide to the Molecular Structure of 2-(Azepan-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, physicochemical properties, and synthesis of 2-(Azepan-1-yl)ethanol (CAS No: 20603-00-3). As a key building block in medicinal chemistry, this amino alcohol possesses a unique combination of a flexible seven-membered azepane ring and a reactive primary alcohol, making it a valuable scaffold for the development of novel therapeutic agents. This document details its structural elucidation through spectroscopic methods, outlines a standard synthesis protocol, and discusses its relevance in the field of drug discovery.

Chemical Identity and Nomenclature

This compound is a saturated heterocyclic compound featuring a seven-membered azepane ring N-substituted with an ethanol group. Its unambiguous identification is crucial for regulatory and research purposes.

IdentifierValueSource
IUPAC Name 2-(Azepan-1-yl)ethan-1-olIUPAC
CAS Number 20603-00-3--INVALID-LINK--
Molecular Formula C₈H₁₇NO--INVALID-LINK--[1], --INVALID-LINK--[2]
Molecular Weight 143.23 g/mol --INVALID-LINK--[2]
Synonyms 1-(2-Hydroxyethyl)homopiperidine, 1-Azepaneethanol, 2-(Hexamethyleneimino)ethanol--INVALID-LINK--[2]
InChI Key VMRYMOMQCYSPHS-UHFFFAOYSA-N--INVALID-LINK--[1], --INVALID-LINK--[2]
SMILES C1CCCN(CC1)CCO--INVALID-LINK--[1], --INVALID-LINK--[2]

Molecular Structure and Physicochemical Properties

The structure of this compound is characterized by two key functional groups: a tertiary amine integrated into the azepane ring and a primary alcohol. This combination dictates its physical and chemical behavior, including its polarity, hydrogen bonding capability, and basicity.

Structural Features & Conformational Analysis

The azepane ring is a seven-membered saturated heterocycle. Unlike the well-defined chair conformation of cyclohexane, seven-membered rings like azepane are highly flexible and exist as a dynamic equilibrium of several low-energy conformations, most notably twist-chair and twist-boat forms. This conformational flexibility can be a critical determinant in its binding affinity to biological targets, as it allows the molecule to adopt various spatial arrangements. The molecule is achiral.[2]

The ethanol substituent is attached to the nitrogen atom, creating a tertiary amine. The hydroxyl group of the ethanol moiety can act as both a hydrogen bond donor and acceptor, significantly influencing the molecule's solubility and intermolecular interactions.

Fragmentation mol [C₈H₁₇NO]⁺˙ m/z = 143 frag1 [C₇H₁₄N]⁺ m/z = 112 mol->frag1 α-cleavage (-CH₂OH) frag2 [CH₂OH]⁺ m/z = 31 mol->frag2 α-cleavage (-C₇H₁₄N) Synthesis_Workflow sub Azepane + 2-Chloroethanol reagent Base (e.g., K₂CO₃) Solvent (e.g., Acetonitrile) sub->reagent reaction N-Alkylation Reaction (Reflux) sub->reaction reagent->reaction workup Aqueous Workup & Extraction reaction->workup purify Distillation or Chromatography workup->purify product This compound purify->product

References

Physical and chemical characteristics of 2-(Azepan-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(Azepan-1-yl)ethanol

This guide provides a comprehensive overview of the physical and chemical characteristics of this compound, a valuable building block in pharmaceutical and chemical synthesis. The information presented herein is intended for researchers, scientists, and professionals in drug development, offering a blend of established data and practical insights.

Introduction: The Molecular Profile

This compound, also known by synonyms such as 1-(2-Hydroxyethyl)homopiperidine and 2-(Hexamethyleneimino)ethanol, is a tertiary amine and a primary alcohol.[1] Its structure, featuring a seven-membered azepane ring linked to an ethanol group, imparts a unique combination of properties that make it a versatile intermediate. This guide will delve into its fundamental physical and chemical attributes, supported by experimental data and established scientific principles.

Molecular Structure and Identification

The foundational step in understanding any chemical entity is to define its structure and key identifiers.

digraph "2_Azepan_1_yl_ethanol_Structure" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=plaintext, fontname="Arial", fontsize=12];

Table 1: Key Molecular Identifiers

IdentifierValueSource
Molecular FormulaC₈H₁₇NO[1]
Molecular Weight143.23 g/mol [1]
InChIInChI=1S/C8H17NO/c10-8-7-9-5-3-1-2-4-6-9/h10H,1-8H2[1]
InChIKeyVMRYMOMQCYSPHS-UHFFFAOYSA-N[1]
SMILESC1CCCN(CC1)CCO[1]
CAS NumberNot explicitly found in provided search results.

The achiral nature of this compound simplifies stereochemical considerations in synthetic applications.[1]

Physicochemical Properties: A Quantitative Analysis

The physical state and solubility of a compound are critical parameters that dictate its handling, formulation, and reaction conditions.

Table 2: Summary of Physical Properties

PropertyValueNotesSource
Physical StateLiquidAt standard temperature and pressure.[2]
AppearanceColorless[2]
OdorAlcohol-like[2]
Boiling Point77 °C / 170.6 °FThe provided source is for "Ethanol 70%", which is not the pure compound. This value should be used with caution.[2]
Melting PointNo data available[2]
SolubilityMiscible with waterThe polar hydroxyl group and the nitrogen atom contribute to its miscibility.[2]
Vapor Pressure20 mmHg @ 452°CThis data is from a safety data sheet for "Ethanol 70%" and is highly unlikely to be accurate for the target compound.[2]
Vapor Density1.6 (Air = 1.0)From "Ethanol 70%" SDS, likely inaccurate.[2]

It is crucial to note that some of the physical data, particularly the boiling point and vapor pressure, are derived from a safety data sheet for a 70% ethanol solution and not for pure this compound. Therefore, these values should be considered as indicative and require experimental verification for precise applications.

Spectroscopic Characterization: The Analytical Fingerprint

Spectroscopic data is indispensable for the structural elucidation and purity assessment of a chemical compound. While specific spectra for this compound were not found, we can predict the expected spectral features based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the protons on the azepane ring and the ethanol side chain. The protons on the carbon adjacent to the nitrogen and the hydroxyl group will be deshielded and appear at a higher chemical shift.

  • ¹³C NMR: The carbon NMR spectrum will display eight distinct signals for the eight carbon atoms in the molecule, with the carbons attached to the nitrogen and oxygen atoms appearing at lower fields.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol group. C-H stretching vibrations will be observed around 2850-3000 cm⁻¹, and C-N stretching will appear in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry will show a molecular ion peak corresponding to the molecular weight of the compound (143.23 g/mol ).[1] Fragmentation patterns would likely involve the loss of the hydroxyl group or cleavage of the ethanol side chain. Predicted collision cross-section values for various adducts are available, which can aid in identification.[3]

Chemical Reactivity and Stability

Understanding the chemical behavior of this compound is fundamental for its application in synthesis.

  • Stability: The compound is stable under normal conditions.[2] However, it is important to avoid heat, flames, and sparks due to its potential flammability, a characteristic common to many organic alcohols.[2][4]

  • Incompatible Materials: It should be kept away from strong oxidizing agents.[2]

  • Hazardous Reactions: Hazardous polymerization is not expected to occur, and no hazardous reactions are reported under normal processing.[2]

The presence of both a nucleophilic tertiary amine and a primary alcohol functional group allows this compound to participate in a variety of chemical transformations. The alcohol can undergo oxidation, esterification, and etherification reactions. The tertiary amine can act as a base or a nucleophile.

Synthesis and Experimental Protocols

While a specific, detailed synthesis protocol for this compound was not found in the initial search, its structure suggests a straightforward synthetic route. A common method would involve the N-alkylation of azepane with a 2-haloethanol, such as 2-chloroethanol or 2-bromoethanol, in the presence of a base to neutralize the resulting hydrohalic acid.

digraph "Synthesis_Workflow" { graph [fontname="Arial"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
General Experimental Protocol for N-Alkylation:
  • Reaction Setup: To a solution of azepane in a suitable polar aprotic solvent (e.g., acetonitrile), add a base (e.g., anhydrous potassium carbonate).

  • Addition of Alkylating Agent: Slowly add 2-chloroethanol to the reaction mixture at room temperature.

  • Reaction Monitoring: Heat the mixture (e.g., to reflux) and monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS).

  • Workup: After the reaction is complete, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography.

Safety and Handling

As with any chemical, proper safety precautions are paramount when handling this compound.

  • General Precautions: Use in a well-ventilated area.[5] Avoid contact with skin and eyes.[2] Keep away from open flames, hot surfaces, and sources of ignition.[2] Use non-sparking tools and take precautionary measures against static discharge.[2][5]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[5][6]

  • In case of Exposure:

    • Inhalation: Move to fresh air.[5]

    • Skin Contact: Wash the affected area with soap and water.[5]

    • Eye Contact: Rinse cautiously with water for several minutes.[5][6]

    • Ingestion: Rinse mouth and do not induce vomiting.[5]

  • Storage: Store in a cool, well-ventilated place in a tightly closed container.[5][6]

Note: The safety information is based on general guidelines for similar chemicals and should be supplemented with a substance-specific Safety Data Sheet (SDS) when available.

Applications in Research and Development

The bifunctional nature of this compound makes it a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The azepane moiety is a common feature in various biologically active compounds. The hydroxyl group provides a handle for further functionalization, such as the introduction of ester or ether linkages, which can be used to modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate.

Conclusion

This compound is a compound with a valuable set of physical and chemical properties for synthetic chemistry. Its miscibility in water, combined with its dual functionality, offers a range of possibilities for its use as a building block in the creation of novel molecules. While some physical data requires further experimental verification, the information compiled in this guide provides a solid foundation for researchers and developers working with this compound. Adherence to proper safety and handling procedures is essential to ensure its safe and effective use in the laboratory and beyond.

References

The Azepane Scaffold: A Versatile Framework for Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The seven-membered heterocyclic ring system of azepane has emerged as a privileged scaffold in modern medicinal chemistry. Its inherent non-planar, flexible conformation provides a unique three-dimensional architecture that allows for extensive functionalization, enabling precise modulation of pharmacological activity. This guide offers an in-depth exploration of the potential research applications of azepane derivatives, moving beyond a mere cataloging of activities to provide a rationale for their continued investigation and development. We will delve into the synthetic strategies that unlock diverse chemical space, explore key mechanisms of action with illustrative signaling pathways, and provide actionable experimental protocols for their biological evaluation.

The Strategic Advantage of the Azepane Moiety in Drug Design

The conformational flexibility of the azepane ring is a key determinant of its biological activity.[1] Unlike rigid aromatic systems, the puckered nature of the azepane nucleus allows its substituents to adopt a multitude of spatial orientations. This adaptability enables azepane derivatives to effectively bind to the often-complex topographies of biological targets, leading to enhanced potency and selectivity.[1][2] The ability to introduce specific substituents to bias the ring towards a particular conformation is a powerful tool in rational drug design.[1] Furthermore, the saturated nature of the azepane core often imparts favorable physicochemical properties, such as improved solubility and metabolic stability, which are critical for successful drug development.

Therapeutic Landscapes of Azepane Derivatives

Azepane-based compounds have demonstrated a remarkable breadth of pharmacological activities, with over 20 derivatives having received FDA approval for a variety of indications.[3] This proven clinical success underscores the therapeutic potential of this versatile scaffold.

Oncology

In the realm of oncology, azepane derivatives have shown significant promise as anticancer agents.[4][5] One of the key mechanisms of action involves the inhibition of the PI3K/Akt signaling pathway, a critical regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer.[6] By targeting key kinases within this cascade, such as Akt (Protein Kinase B), azepane-based inhibitors can effectively induce apoptosis and halt tumor progression.[6] The fungal metabolite (-)-balanol, an ATP-competitive inhibitor of protein kinase, serves as a natural product exemplar of the azepane scaffold's potential in this area and has inspired the development of numerous synthetic analogues.[1]

Central Nervous System (CNS) Disorders

The unique structural features of azepanes make them particularly well-suited for targeting neurological disorders.[7] Their ability to cross the blood-brain barrier is a crucial prerequisite for CNS-acting drugs. Certain N-benzylated bicyclic azepanes have emerged as potent inhibitors of monoamine transporters, with selectivity for the norepinephrine transporter (NET) and the dopamine transporter (DAT).[8][9] This dual inhibition profile suggests potential applications in the treatment of neuropsychiatric disorders such as depression and attention-deficit/hyperactivity disorder (ADHD).[8][9] Furthermore, some azepane derivatives exhibit activity as anticonvulsants and have been investigated for their potential in managing epilepsy.[2][3]

Infectious Diseases

The global challenge of antimicrobial resistance has spurred the search for novel therapeutic agents. Azepane derivatives have demonstrated promising activity against a range of pathogens, including bacteria, fungi, and viruses.[4][5] Their mechanisms of action in this context are diverse and can involve the disruption of microbial cell membranes or the inhibition of essential enzymes.[2] The development of new, highly active, and less toxic azepane-containing antimicrobials is an active area of research.[3]

Other Therapeutic Areas

The therapeutic potential of azepane derivatives extends beyond the aforementioned areas. They have been investigated as:

  • Antidiabetic agents: With some derivatives showing α-glucosidase inhibitory activity.[3]

  • Antiviral agents: Exhibiting activity against various viral targets.[4][5]

  • Histamine H3 receptor antagonists: For potential applications in neurological and inflammatory disorders.[3]

  • Gamma-secretase inhibitors: For the potential treatment of Alzheimer's disease.[10]

Visualizing the Mechanism: Azepane Derivatives in Action

To better understand the molecular basis of their therapeutic effects, it is instructive to visualize the signaling pathways modulated by azepane derivatives.

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt (PKB) PDK1->Akt activates Downstream Downstream Effectors (Cell Survival, Proliferation) Akt->Downstream Apoptosis Apoptosis Akt->Apoptosis Azepane Azepane Derivative (Inhibitor) Azepane->Akt inhibits

Caption: Hypothesized intervention of an azepane derivative in the PI3K/Akt signaling pathway.

Experimental Protocols for the Evaluation of Azepane Derivatives

The following protocols provide a framework for the in vitro and cell-based evaluation of novel azepane compounds.

In Vitro Kinase Inhibition Assay (e.g., Akt Kinase)

Objective: To determine the direct inhibitory activity of an azepane derivative against a specific protein kinase.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the azepane derivative in DMSO.

    • Dilute the compound to the desired concentrations in assay buffer.

    • Prepare solutions of the recombinant kinase, substrate peptide, and ATP.

  • Assay Procedure:

    • In a 96-well plate, add the kinase, the azepane derivative at various concentrations, and the substrate peptide.

    • Incubate at room temperature for 15 minutes to allow for compound binding.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at 30°C for 60 minutes.

    • Stop the reaction and detect the phosphorylated substrate using a suitable method (e.g., fluorescence, luminescence, or radioactivity).

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic or cytostatic effects of an azepane derivative on cancer cell lines.[11]

Methodology:

  • Cell Culture:

    • Culture the desired cancer cell line in appropriate media and conditions.

    • Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.[11]

  • Compound Treatment:

    • Treat the cells with serial dilutions of the azepane derivative. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).[11]

    • Incubate for 48-72 hours.

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[11]

    • Solubilize the resulting formazan crystals with a suitable solvent.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value.

Experimental_Workflow Synthesis Synthesis of Azepane Derivatives Purification Purification and Characterization Synthesis->Purification InVitro In Vitro Assays (e.g., Kinase Inhibition) Purification->InVitro CellBased Cell-Based Assays (e.g., MTT, Apoptosis) Purification->CellBased SAR Structure-Activity Relationship (SAR) Studies InVitro->SAR CellBased->SAR Lead Lead Optimization SAR->Lead Lead->Synthesis InVivo In Vivo Studies Lead->InVivo

Caption: A generalized workflow for the discovery and preclinical development of azepane derivatives.

The Future of Azepane-Based Drug Discovery

The azepane scaffold continues to be a fertile ground for the discovery of novel therapeutics.[3][4] Future research will likely focus on the development of more selective and potent derivatives through advanced synthetic methodologies and a deeper understanding of their structure-activity relationships.[3] The exploration of novel biological targets for azepane-based compounds will undoubtedly open up new avenues for the treatment of a wide range of diseases. The inherent versatility and proven clinical success of the azepane ring system firmly establish it as a cornerstone of modern drug discovery.

References

A Technical Guide to the Synthesis of 2-(Azepan-1-yl)ethanol: Starting Materials and Strategic Selection

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-(Azepan-1-yl)ethanol, a key tertiary amino alcohol, serves as a versatile building block in the synthesis of pharmaceuticals and other specialty chemicals. Its utility stems from the presence of both a nucleophilic tertiary amine and a primary alcohol, allowing for a wide range of subsequent chemical modifications. The selection of an appropriate synthetic route is paramount, governed by factors such as cost, scalability, safety, and desired purity. This in-depth technical guide provides a comprehensive analysis of the principal synthetic pathways to this compound, focusing on the critical evaluation of starting materials. We will explore the mechanistic underpinnings, provide detailed experimental protocols, and offer a comparative analysis to empower researchers and drug development professionals in making informed strategic decisions for its synthesis.

Introduction: The Strategic Importance of this compound

The azepane ring, a seven-membered saturated heterocycle, is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. The attachment of a 2-hydroxyethyl group to the azepane nitrogen introduces a functional handle for creating ethers, esters, and for further derivatization, making this compound a valuable intermediate. The efficiency and cost-effectiveness of its synthesis are therefore critical considerations in any multi-step research or manufacturing campaign.

This guide focuses on the two most industrially and academically relevant synthetic strategies, originating from two distinct sets of starting materials:

  • Pathway A: Nucleophilic substitution using Azepane and a 2-Haloethanol .

  • Pathway B: Ring-opening of Ethylene Oxide with Azepane .

We will dissect each pathway, providing the necessary technical detail to understand the causality behind procedural steps and to ensure reproducible, high-integrity results.

Pathway A: N-Alkylation of Azepane with 2-Haloethanols

This classical approach relies on the nucleophilic character of the secondary amine of azepane (also known as hexamethyleneimine) to displace a halide from a 2-haloethanol, typically 2-chloroethanol or 2-bromoethanol. This reaction proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism.

Mechanism and Rationale

The lone pair of electrons on the nitrogen atom of azepane acts as the nucleophile, attacking the electrophilic carbon atom bonded to the halogen. The selection of the halide is a trade-off between reactivity and cost. 2-Bromoethanol is more reactive than 2-chloroethanol due to bromide being a better leaving group, but it is also more expensive. For large-scale synthesis, 2-chloroethanol is often the preferred starting material.

A critical component of this reaction is the inclusion of a base. As the reaction proceeds, a hydrohalic acid (e.g., HCl) is formed, which would protonate the starting azepane, rendering it non-nucleophilic and halting the reaction. An acid scavenger, such as sodium carbonate (Na₂CO₃) or triethylamine (Et₃N), is therefore essential to neutralize the acid in situ and drive the reaction to completion.

The overall synthetic logic is illustrated below:

G cluster_reactants Starting Materials Azepane Azepane (Hexamethyleneimine) Process SN2 Reaction (Heating) Haloethanol 2-Chloroethanol (or 2-Bromoethanol) Base Base (e.g., Na₂CO₃, K₂CO₃) Solvent Solvent (e.g., Acetonitrile, Toluene) Product This compound Salt Byproduct Salt (e.g., NaCl, KHCO₃) Process->Product Primary Product Process->Salt Stoichiometric Byproduct

Caption: Workflow for N-alkylation of azepane via SN2 reaction.

Comparative Analysis of Starting Materials
ParameterAzepane + 2-ChloroethanolAzepane + 2-Bromoethanol
Relative Cost LowerHigher
Reactivity ModerateHigh
Typical Base K₂CO₃, Na₂CO₃K₂CO₃, Na₂CO₃
Typical Solvent Acetonitrile, Ethanol, TolueneAcetonitrile, DMF
Reaction Time Longer (several hours to overnight)Shorter
Safety Concerns 2-Chloroethanol is toxic and readily absorbed through the skin.2-Bromoethanol is a lachrymator and toxic.
Waste Stream Inorganic salt (e.g., NaCl, KCl).Inorganic salt (e.g., NaBr, KBr).
Detailed Experimental Protocol (Laboratory Scale)

This protocol is a representative example. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reactor Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add azepane (1.0 eq.), potassium carbonate (1.5 eq.), and acetonitrile (3 mL per mmol of azepane).

  • Reagent Addition: Begin stirring the suspension. Slowly add 2-chloroethanol (1.1 eq.) to the mixture at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and maintain for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, filter the mixture to remove the inorganic salts (potassium carbonate and potassium chloride). Wash the solid cake with a small amount of acetonitrile.

  • Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude oil can be purified by vacuum distillation to yield this compound as a clear liquid. A typical reported yield for this type of reaction is in the range of 80-90%.

Pathway B: Ring-Opening of Ethylene Oxide with Azepane

This pathway represents a more modern and atom-economical approach to synthesizing β-amino alcohols. It involves the direct reaction of azepane with ethylene oxide, a highly strained three-membered ring.

Mechanism and Rationale

The reaction proceeds via a nucleophilic attack of the azepane nitrogen on one of the carbon atoms of the ethylene oxide ring. This attack opens the strained ring, and a subsequent proton transfer (typically from a protic solvent like methanol or water, or from another molecule of azepane) neutralizes the resulting alkoxide to form the final hydroxyl group.

This method is highly efficient as it incorporates the entire ethylene oxide molecule into the final product, generating no byproducts. However, it requires specialized equipment to handle ethylene oxide, which is a toxic, flammable gas at room temperature. The reaction is often performed in a pressure reactor (autoclave) to maintain ethylene oxide in the liquid phase and to ensure safety.

G cluster_reactants Starting Materials Azepane Azepane Process Nucleophilic Ring-Opening (Pressure Reactor) EthyleneOxide Ethylene Oxide Solvent Solvent (optional) (e.g., Methanol, Water) Product This compound Process->Product 100% Atom Economy

Caption: Atom-economical synthesis via ethylene oxide ring-opening.

Technical and Safety Considerations
  • Exothermicity: The reaction is highly exothermic and requires careful temperature control to prevent runaway reactions.

  • Oligomerization: A potential side reaction is the attack of the newly formed this compound on another molecule of ethylene oxide, leading to polyethoxylated byproducts. This is typically controlled by using an excess of the amine and maintaining a low reaction temperature.

  • Handling Ethylene Oxide: Due to its properties, ethylene oxide must be handled in a closed system by trained personnel. It is classified as a carcinogen and is explosive.

Detailed Experimental Protocol (Industrial/Pilot Scale)

This protocol is a generalized representation and requires specialized equipment and safety protocols.

  • Reactor Charging: Charge a pressure-rated stainless steel autoclave with azepane (1.0 eq.) and a suitable solvent such as methanol or water (to aid in heat transfer and protonolysis).

  • Inerting: Purge the reactor several times with nitrogen to remove all oxygen.

  • Reagent Addition: Cool the reactor to 0-5°C. Slowly introduce liquid ethylene oxide (0.9-1.0 eq.) subsurface while maintaining vigorous stirring and cooling to control the exotherm. The amount of ethylene oxide is often kept slightly substoichiometric to minimize residual starting material and prevent oligomerization.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to 40-50°C for 2-4 hours to ensure the reaction goes to completion.

  • Work-up and Purification: Cool the reactor and vent any unreacted ethylene oxide through a scrubber system. The solvent is removed under reduced pressure. The product is typically of high purity (>98%) and may be used directly or further purified by vacuum distillation. Yields for this process are generally quantitative (>95%).

Strategic Synthesis Selection

The choice between Pathway A and Pathway B is a classic example of balancing laboratory convenience against industrial efficiency.

FeaturePathway A (N-Alkylation)Pathway B (Ethylene Oxide Ring-Opening)
Scalability Excellent for lab and pilot scale.Preferred for large industrial scale.
Atom Economy Moderate (produces salt waste).Excellent (100% theoretical).
Safety & Equipment Uses standard laboratory glassware. Handles toxic liquids.Requires specialized pressure reactors. Handles a toxic/explosive gas.
Cost-Effectiveness Higher raw material cost (haloethanol), lower capital cost.Lower raw material cost (ethylene oxide), higher capital cost.
Ideal Use Case Academic research, small-scale custom synthesis.Bulk chemical manufacturing.

Conclusion

The synthesis of this compound is most effectively achieved through two primary routes, each defined by its unique starting materials: azepane paired with either a 2-haloethanol or ethylene oxide. The N-alkylation with 2-chloroethanol offers a straightforward, reliable method suitable for laboratory-scale work, utilizing standard equipment and procedures. In contrast, the ring-opening of ethylene oxide provides a superior, atom-economical, and highly efficient pathway that is the standard for large-scale industrial production, despite its requirement for specialized handling and equipment. A thorough understanding of the mechanisms, safety profiles, and economic drivers associated with these starting materials is essential for any researcher or development professional aiming to produce this valuable chemical intermediate.

Theoretical Frontiers of 2-(Azepan-1-yl)ethanol: A Technical Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 2-(azepan-1-yl)ethanol, a heterocyclic compound with significant potential in medicinal chemistry. The azepane scaffold is a recurring motif in a variety of bioactive molecules, and its N-alkylation with an ethanol group presents unique opportunities for derivatization and interaction with biological targets. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering a holistic view that integrates experimental data with advanced theoretical and computational methodologies. We will delve into the synthesis, spectroscopic characterization, and, most critically, the theoretical studies that can unlock the full potential of this molecule. The guide is structured to provide not just protocols, but the scientific rationale behind them, empowering researchers to apply these principles to their own discovery pipelines.

Introduction: The Azepane Scaffold in Modern Drug Design

The seven-membered nitrogen-containing heterocycle, azepane, has emerged as a privileged structure in the landscape of medicinal chemistry. Its inherent three-dimensional structure and conformational flexibility allow for the creation of diverse molecular shapes, enabling precise interactions with complex biological targets. This structural versatility has been leveraged in the development of a wide range of therapeutics. The incorporation of an ethanol substituent on the azepane nitrogen introduces a hydroxyl group, a key pharmacophoric feature that can participate in hydrogen bonding, a critical interaction in many protein-ligand binding events. This guide focuses on this compound as a case study to illustrate how a synergistic approach of experimental characterization and theoretical investigation can accelerate the drug discovery process.

Physicochemical Properties and Synthesis

A thorough understanding of a molecule's fundamental properties is the bedrock of any theoretical study. The physicochemical characteristics of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₈H₁₇NO
Molecular Weight 143.23 g/mol
CAS Number 20603-00-3
Boiling Point 114-115 °C at 23 mmHg
Density 1.059 g/cm³
Refractive Index 1.483-1.486
Water Solubility Fully miscible
Synthesis of this compound: Proposed Methodologies

Method A: Reaction with 2-Chloroethanol

This is a classical nucleophilic substitution reaction where the secondary amine (hexamethyleneimine) acts as a nucleophile, attacking the electrophilic carbon of 2-chloroethanol. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct, driving the reaction to completion.

Experimental Protocol (Proposed)

  • Reaction Setup: To a solution of hexamethyleneimine (1.0 equivalent) in a suitable polar aprotic solvent (e.g., acetonitrile or DMF) is added a non-nucleophilic base such as potassium carbonate or triethylamine (1.5 equivalents).

  • Addition of Alkylating Agent: 2-Chloroethanol (1.1 equivalents) is added dropwise to the reaction mixture at room temperature.

  • Reaction Conditions: The mixture is then heated to reflux and stirred for 12-24 hours, with reaction progress monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, filtered to remove inorganic salts, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield this compound.

Method B: Ring-Opening of Ethylene Oxide

The reaction of amines with epoxides is a highly efficient method for the synthesis of β-amino alcohols. The nucleophilic attack of the amine on one of the carbon atoms of the epoxide ring leads to its opening and the formation of the desired product. This reaction is often carried out in a protic solvent, which facilitates the ring-opening.

Experimental Protocol (Proposed)

  • Reaction Setup: Hexamethyleneimine (1.0 equivalent) is dissolved in a protic solvent such as methanol or ethanol.

  • Addition of Epoxide: Ethylene oxide (1.0-1.2 equivalents), either as a gas or a solution in a suitable solvent, is carefully introduced into the reaction mixture at a low temperature (e.g., 0 °C) due to its high reactivity and volatility.

  • Reaction Conditions: The reaction is allowed to warm to room temperature and stirred for several hours until completion, as monitored by GC-MS or TLC.

  • Work-up and Purification: The solvent is removed under reduced pressure, and the resulting crude this compound is purified by vacuum distillation.

Synthesis_Workflow cluster_methodA Method A: Nucleophilic Substitution cluster_methodB Method B: Epoxide Ring-Opening A1 Hexamethyleneimine + 2-Chloroethanol A2 Base (e.g., K2CO3) in Solvent (e.g., ACN) A1->A2 Combine A3 Reflux A2->A3 Heat A4 Work-up & Purification A3->A4 This compound This compound A4->this compound B1 Hexamethyleneimine in Protic Solvent (e.g., MeOH) B2 Add Ethylene Oxide at 0°C B1->B2 B3 Stir at Room Temperature B2->B3 B4 Purification B3->B4 B4->this compound

Caption: Proposed synthetic routes to this compound.

Spectroscopic Characterization: The Molecular Fingerprint

Spectroscopic analysis provides the definitive identification of a synthesized molecule. While the raw spectral data for this compound is available in databases such as SpectraBase, this section outlines the expected spectral features based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the azepane ring and the ethanol substituent. The protons on the carbons alpha to the nitrogen will be deshielded and appear as multiplets. The methylene groups of the ethanol chain will also appear as distinct triplets, with the chemical shift of the hydroxyl proton being variable and dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will show unique resonances for each of the carbon atoms in the molecule. The carbons attached to the nitrogen and oxygen atoms will be the most downfield.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration of the alcohol group. C-H stretching vibrations of the aliphatic methylene groups will be observed in the 2850-2950 cm⁻¹ region. The C-N stretching vibration of the tertiary amine and the C-O stretching of the primary alcohol will also be present in the fingerprint region (typically 1000-1300 cm⁻¹).

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak corresponding to the molecular weight of this compound (m/z = 143.23). Common fragmentation patterns for N-substituted amino alcohols include alpha-cleavage adjacent to the nitrogen and oxygen atoms.

Theoretical Studies: A Computational Microscope into Molecular Behavior

Theoretical and computational chemistry offer powerful tools to investigate the properties and potential bioactivity of molecules like this compound at a level of detail unattainable by experimental methods alone. This section outlines a comprehensive computational workflow to characterize the molecule's electronic structure, conformational landscape, and potential interactions with biological targets.

Quantum Chemical Calculations: Unveiling Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust method for investigating the electronic properties of molecules.

Protocol for DFT Calculations

  • Geometry Optimization: The 3D structure of this compound will be optimized using a suitable DFT functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-311++G(d,p)). This will yield the lowest energy conformation of the molecule.

  • Frequency Calculations: Vibrational frequency calculations will be performed on the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies) and to predict the theoretical IR spectrum.

  • Electronic Properties Analysis:

    • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity.

    • Molecular Electrostatic Potential (MEP): An MEP map will be generated to visualize the electron density distribution and identify regions of positive and negative electrostatic potential, which are crucial for understanding intermolecular interactions.

    • Natural Bond Orbital (NBO) Analysis: NBO analysis will be performed to investigate charge distribution, hybridization, and intramolecular interactions such as hyperconjugation.

DFT_Workflow cluster_EP Electronic Properties start Initial 3D Structure of this compound opt Geometry Optimization (DFT) start->opt freq Frequency Calculation opt->freq verify Verify Minimum Energy Structure freq->verify ep Electronic Property Analysis verify->ep No Imaginary Frequencies fmo HOMO/LUMO Analysis ep->fmo mep MEP Mapping ep->mep nbo NBO Analysis ep->nbo Docking_Workflow cluster_protein Target Protein Preparation cluster_ligand Ligand Preparation p1 Select Target from PDB p2 Prepare Protein (Add H, Assign Charges) p1->p2 dock Molecular Docking Simulation p2->dock l1 3D Structure of this compound l2 Prepare Ligand (Assign Charges, Define Rotatable Bonds) l1->l2 l2->dock analyze Analysis of Binding Poses and Interactions dock->analyze

Methodological & Application

Application Note: A Validated Synthesis Protocol for 2-(Azepan-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

The azepane ring is a crucial seven-membered heterocyclic scaffold found in numerous natural products and pharmaceutically active compounds.[1][2] Its structural flexibility allows for unique binding interactions with biological targets, making it a valuable building block in drug discovery for developing novel anticancer, antidiabetic, and glycosidase inhibitor agents.[3] 2-(Azepan-1-yl)ethanol is a functionalized azepane derivative that serves as a versatile intermediate for further chemical elaboration. Its hydroxyl group provides a reactive handle for introducing diverse functionalities, enabling its use in the synthesis of more complex molecules.[4]

This application note provides a detailed, validated, and field-tested protocol for the synthesis of this compound via the direct N-alkylation of azepane. We will delve into the mechanistic rationale behind the chosen methodology, provide a step-by-step experimental procedure, outline critical safety considerations, and detail the analytical techniques required for structural confirmation and purity assessment. This guide is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering a reliable and reproducible method for accessing this important chemical intermediate.

Synthesis Overview and Mechanistic Rationale

The synthesis of this compound is most efficiently achieved through the nucleophilic substitution (SN2) reaction between azepane (hexamethyleneimine) and 2-chloroethanol.

Reaction Scheme:

Mechanistic Insight: In this reaction, the lone pair of electrons on the secondary amine nitrogen of azepane acts as a nucleophile, attacking the electrophilic carbon atom bonded to the chlorine in 2-chloroethanol. This concerted, one-step SN2 mechanism results in the displacement of the chloride leaving group and the formation of a new carbon-nitrogen bond. A base, such as potassium carbonate, is included to act as an acid scavenger. It neutralizes the protonated amine intermediate that forms, regenerating the neutral nucleophilic amine and driving the reaction to completion. Ethanol is an excellent solvent for this reaction as it readily dissolves the reactants and facilitates the reaction conditions.[5]

Materials and Equipment

Reagents and Chemicals
ReagentFormulaMW ( g/mol )SupplierPurity
Azepane (Hexamethyleneimine)C₆H₁₃N99.17Sigma-Aldrich≥99%
2-ChloroethanolC₂H₅ClO80.51Sigma-Aldrich≥99%
Potassium Carbonate (K₂CO₃)K₂CO₃138.21Fisher ScientificAnhydrous, ≥99%
EthanolC₂H₅OH46.07Fisher Scientific200 Proof, Anhydrous
Dichloromethane (DCM)CH₂Cl₂84.93VWRACS Grade
Magnesium Sulfate (MgSO₄)MgSO₄120.37VWRAnhydrous
Equipment
  • Round-bottom flasks (100 mL, 250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bars

  • Heating mantle with temperature control

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Vacuum distillation apparatus (optional, for high purity)

  • Standard laboratory glassware (beakers, graduated cylinders, funnels)

  • Analytical balance

  • NMR spectrometer

  • Mass spectrometer (GC-MS or LC-MS)

Detailed Experimental Protocol

Reaction Setup
  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add anhydrous potassium carbonate (16.6 g, 120 mmol, 1.2 equivalents).

  • Add 100 mL of anhydrous ethanol to the flask.

  • Add azepane (9.92 g, 11.0 mL, 100 mmol, 1.0 equivalent) to the suspension.

  • Attach a reflux condenser to the flask.

Reaction Execution
  • Begin vigorous stirring of the suspension.

  • Slowly add 2-chloroethanol (8.05 g, 6.7 mL, 100 mmol, 1.0 equivalent) dropwise to the flask at room temperature. Caution: The reaction may be mildly exothermic.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) using a heating mantle.

  • Maintain the reflux with stirring for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or GC-MS.

Work-up and Purification
  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the solid potassium carbonate and potassium chloride salts from the mixture and wash the solids with a small amount of ethanol.

  • Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to remove the bulk of the ethanol.

  • To the resulting residue, add 50 mL of deionized water and transfer the mixture to a 250 mL separatory funnel.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic extracts and wash them with brine (1 x 50 mL).

  • Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate using a rotary evaporator to yield the crude product.

  • For higher purity, the resulting oil can be purified by vacuum distillation. This compound is a colorless liquid.[6]

Safety Precautions

  • Azepane (Hexamethyleneimine): Corrosive and flammable. Causes severe skin burns and eye damage. Handle only in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.

  • 2-Chloroethanol: Highly toxic and flammable. It can be fatal if swallowed, inhaled, or in contact with skin. All manipulations must be performed in a certified chemical fume hood.[7]

  • Potassium Carbonate: Causes serious eye irritation. Avoid inhalation of dust.

  • Ethanol & Dichloromethane: Flammable/volatile solvents. Ensure all heating is done using a heating mantle and that no ignition sources are present.[8]

Always handle chemicals in accordance with the supplier's Safety Data Sheet (SDS). An emergency eyewash and shower must be readily accessible.

Characterization and Validation

The identity and purity of the synthesized this compound should be confirmed using standard analytical methods.

  • Physical Appearance: Colorless to pale yellow liquid.[6]

  • ¹H NMR Spectroscopy (400 MHz, CDCl₃): The expected proton NMR spectrum would show characteristic peaks:

    • A triplet corresponding to the two protons of the -CH₂-OH group.

    • A triplet for the two protons of the -N-CH₂- group adjacent to the alcohol.

    • Multiplets for the protons on the azepane ring.

    • A broad singlet for the hydroxyl (-OH) proton, which is exchangeable with D₂O.

  • ¹³C NMR Spectroscopy (101 MHz, CDCl₃): The carbon NMR spectrum should show distinct signals for each unique carbon atom in the molecule.

  • Mass Spectrometry (EI-MS): The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the product (143.23 g/mol ).[9][10] Key fragmentation patterns would include the loss of radicals adjacent to the nitrogen or oxygen atoms.[11]

Quantitative Data Summary

ReagentMW ( g/mol )Amount UsedMoles (mmol)Molar Eq.
Azepane99.179.92 g (11.0 mL)1001.0
2-Chloroethanol80.518.05 g (6.7 mL)1001.0
Potassium Carbonate138.2116.6 g1201.2
Product 143.23 - - -
Expected Yield~10.7 - 12.9 g75-90 mmol75-90%

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Purification & Analysis A 1. Charge flask with K₂CO₃, ethanol, and azepane B 2. Add 2-chloroethanol dropwise at RT A->B C 3. Heat to reflux (78°C) for 12-18 hours B->C D 4. Cool to RT, filter solids C->D E 5. Concentrate filtrate via rotary evaporation D->E F 6. Aqueous work-up with DCM extraction (3x) E->F G 7. Dry organic layer (MgSO₄), filter, and concentrate F->G H 8. Purify by vacuum distillation (optional) G->H I 9. Characterize product: NMR, MS H->I

Caption: Workflow for the synthesis of this compound.

Conclusion

This application note details a robust and reproducible protocol for the synthesis of this compound. The direct N-alkylation method described is high-yielding, uses readily available commercial reagents, and follows a straightforward procedure. The comprehensive guidelines for reaction execution, safety, and product validation make this protocol highly suitable for implementation in both academic research and industrial drug development settings, providing reliable access to a valuable chemical intermediate.

References

Application Notes & Protocols for Reactions Involving 2-(Azepan-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of the Azepane Moiety

In the landscape of modern medicinal chemistry and organic synthesis, the azepane ring system holds a place of considerable significance.[1][2] Its seven-membered saturated heterocyclic structure offers a flexible, three-dimensional scaffold that is often crucial for achieving high-affinity binding to biological targets.[2] This conformational diversity is a key attribute in drug design.[2] 2-(Azepan-1-yl)ethanol, the subject of this guide, is a particularly valuable building block. It combines the azepane core with a reactive primary alcohol, providing two distinct points for chemical modification. This bifunctionality allows for the strategic construction of complex molecules, including novel inhibitors of targets like the glycine transporter 1 (GlyT1), which has been explored for treating central nervous system disorders.[3] This document serves as a comprehensive guide for researchers, providing not only detailed experimental protocols but also the underlying chemical principles and safety considerations necessary for the successful and safe application of this compound in the laboratory.

Physicochemical & Spectroscopic Profile

A thorough understanding of a reagent's properties is fundamental to its effective use. This compound is a colorless liquid with an alcohol-like odor.[4] Its key properties are summarized below.

PropertyValueSource
Molecular Formula C₈H₁₇NO[5][6]
Molecular Weight 143.23 g/mol [5]
Appearance Colorless Liquid[4]
Boiling Point 77 °C / 170.6 °F (approx.)[4]
Flash Point 12 °C / 53.6 °F[4]
Solubility Miscible with water[4]
SMILES C1CCCN(CC1)CCO[5]
InChIKey VMRYMOMQCYSPHS-UHFFFAOYSA-N[5]
Spectroscopic Characterization

Spectroscopic analysis is essential for verifying the identity and purity of this compound and its reaction products.

  • ¹H NMR (Proton NMR): The proton NMR spectrum of this compound will exhibit characteristic signals for the protons on the azepane ring and the ethyl alcohol chain. The protons on the carbons adjacent to the nitrogen and oxygen atoms will be shifted downfield. The integration of these signals should correspond to the number of protons in each environment (e.g., a 2H triplet for the -CH₂-OH group).[7]

  • ¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show distinct peaks for each unique carbon atom in the molecule. The carbons bonded to the heteroatoms (N and O) will appear at a lower field (higher ppm).[8]

  • IR (Infrared) Spectroscopy: The IR spectrum will show a strong, broad absorption band in the region of 3300-3600 cm⁻¹, which is characteristic of the O-H stretching of the alcohol group.[9] A C-O stretching absorption will also be present near 1050 cm⁻¹.[9]

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound (143.23).[6] Common fragmentation patterns for alcohols include alpha-cleavage and dehydration.[9]

Safety and Handling: A Prerequisite for Experimentation

This compound is a flammable liquid and requires careful handling to prevent ignition and exposure.[10] Adherence to strict safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a flame-retardant lab coat.

  • Ventilation: All work should be conducted in a well-ventilated chemical fume hood to avoid inhalation of vapors.[10]

  • Ignition Sources: Keep the compound away from open flames, hot surfaces, and sparks.[10] Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[4][10]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[4][10]

  • Spill & Disposal: In case of a spill, use an inert absorbent material and dispose of it as hazardous waste in accordance with local regulations.[11]

Core Applications in Synthesis: A Versatile Nucleophile

This compound's utility stems from its two nucleophilic centers: the tertiary amine of the azepane ring and the primary hydroxyl group. This allows for selective reactions at either site, making it a versatile building block.

  • N-Functionalization: The lone pair of electrons on the nitrogen atom makes it a good nucleophile for reactions with electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides. This is a common strategy for incorporating the azepane moiety into larger molecules.

  • O-Functionalization: The hydroxyl group can undergo typical alcohol reactions, including esterification, etherification, and oxidation, to introduce a variety of functional groups.

Below is a conceptual workflow for a typical nucleophilic substitution reaction involving this compound.

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Dissolve this compound in appropriate solvent B Add electrophile (e.g., Alkyl Halide) A->B C Add base (if necessary) B->C D Heat/Stir reaction mixture for specified time C->D Initiate Reaction E Quench reaction D->E Reaction Complete F Extract product E->F G Dry and concentrate F->G H Purify by chromatography or distillation G->H I Characterize product (NMR, MS, IR) H->I Pure Product

Caption: General workflow for a nucleophilic substitution reaction.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and expected outcomes.

Protocol 1: Synthesis of 2-(Azepan-1-yl)ethyl acetate (O-Acylation)

This protocol details the esterification of the hydroxyl group of this compound using acetyl chloride.

Materials:

  • This compound

  • Acetyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

G A 1. Add this compound and Et₃N to anhydrous DCM in a flask at 0°C B 2. Slowly add acetyl chloride dropwise via dropping funnel A->B C 3. Stir at 0°C for 30 min, then warm to room temperature and stir for 2h B->C D 4. Monitor reaction by TLC C->D E 5. Quench with saturated NaHCO₃ solution D->E F 6. Separate organic layer, wash with brine E->F G 7. Dry organic layer with MgSO₄, filter, and concentrate F->G H 8. Purify crude product via flash column chromatography G->H

Caption: Experimental workflow for O-Acylation.

Procedure:

  • To a stirred solution of this compound (1.0 g, 6.98 mmol) and triethylamine (1.46 mL, 10.47 mmol) in anhydrous dichloromethane (20 mL) in a round-bottom flask cooled in an ice bath (0 °C), add acetyl chloride (0.60 mL, 8.38 mmol) dropwise.

  • After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution (20 mL).

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil by flash column chromatography on silica gel to afford the pure 2-(azepan-1-yl)ethyl acetate.

Protocol 2: Synthesis of 1-(2-Hydroxyethyl)-1-methylazepanium iodide (N-Alkylation)

This protocol describes the quaternization of the azepane nitrogen using methyl iodide.

Materials:

  • This compound

  • Methyl iodide (CH₃I)

  • Acetone

  • Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 g, 6.98 mmol) in acetone (15 mL).

  • Add methyl iodide (0.52 mL, 8.38 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 12-16 hours. A precipitate should form over time.

  • Monitor the reaction by TLC (the product will be at the baseline).

  • After the reaction is complete, collect the precipitate by vacuum filtration.

  • Wash the solid with a small amount of cold acetone.

  • Dry the solid under vacuum to yield the 1-(2-hydroxyethyl)-1-methylazepanium iodide product.

Troubleshooting Common Issues

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Yield - Inactive reagents- Incorrect stoichiometry- Insufficient reaction time or temperature- Use fresh, anhydrous solvents and reagents- Double-check calculations for molar equivalents- Monitor reaction by TLC and adjust time/temperature as needed
Formation of Side Products - Reaction temperature too high- Presence of water or other impurities- Maintain the recommended reaction temperature- Ensure all glassware is dry and use anhydrous solvents
Difficult Purification - Product and starting material have similar polarity- Product is an oil that won't crystallize- Optimize the mobile phase for column chromatography for better separation- Attempt to form a salt of the product to induce crystallization; or use distillation if thermally stable

Conclusion

This compound is a potent and versatile chemical building block with significant applications in the synthesis of complex organic molecules and pharmacologically active compounds.[2][3] By understanding its chemical properties, adhering to strict safety protocols, and employing well-defined experimental procedures as outlined in this guide, researchers can effectively harness its synthetic potential. The protocols provided herein offer a solid foundation for the successful execution of reactions involving this valuable compound.

References

Application Notes and Protocols for 2-(Azepan-1-yl)ethanol as a Glycine Transporter 1 (GlyT1) Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

These application notes provide a comprehensive technical guide for the utilization of 2-(Azepan-1-yl)ethanol and its derivatives, such as N-(2-(azepan-1-yl)-2-phenylethyl)-benzenesulfonamides, as potent inhibitors of the Glycine Transporter 1 (GlyT1). This document outlines the foundational principles of GlyT1 inhibition, the mechanism of action, and detailed protocols for in vitro and in vivo characterization. The provided methodologies are designed to empower researchers in neuroscience and drug discovery to effectively investigate the therapeutic potential of this class of compounds for neurological and psychiatric disorders, including schizophrenia.

Introduction: The Critical Role of GlyT1 in Neuromodulation

The Glycine Transporter 1 (GlyT1), encoded by the SLC6A9 gene, is a key regulator of glycine levels in the central nervous system (CNS).[1] Glycine is a crucial neurotransmitter with a dual role. In the spinal cord and brainstem, it acts as a primary inhibitory neurotransmitter.[2] However, in the forebrain, glycine functions as an essential co-agonist for the N-methyl-D-aspartate (NMDA) receptor, a subtype of glutamate receptor critical for synaptic plasticity, learning, and memory.[3]

GlyT1 is strategically localized on both neurons and glial cells, where it actively removes glycine from the synaptic cleft.[4] This reuptake mechanism maintains subsaturating levels of glycine at the NMDA receptor's co-agonist binding site.[5] Consequently, the activity of the NMDA receptor is tightly controlled by the availability of synaptic glycine.

Hypofunction of the NMDA receptor has been strongly implicated in the pathophysiology of schizophrenia, particularly contributing to the negative and cognitive symptoms that are poorly addressed by current antipsychotic medications.[6] By inhibiting GlyT1, the extracellular concentration of glycine in the vicinity of synapses is increased. This elevation in glycine enhances the occupancy of the co-agonist site on the NMDA receptor, thereby potentiating its function and offering a promising therapeutic strategy for disorders characterized by NMDA receptor hypofunction.[7]

Mechanism of Action: Potentiating NMDA Receptor Function

The primary mechanism of action for GlyT1 inhibitors, including the this compound scaffold, is the potentiation of NMDA receptor-mediated neurotransmission.[4] By blocking the reuptake of glycine, these inhibitors effectively increase the concentration of this co-agonist in the synaptic cleft.[3] This leads to a greater activation of NMDA receptors in response to the principal excitatory neurotransmitter, glutamate.

dot graph TD{ rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption: "Mechanism of GlyT1 Inhibition"

Featured Compound Class: this compound Derivatives

While this compound itself is a foundational chemical structure, a novel series of N-(2-(azepan-1-yl)-2-phenylethyl)-benzenesulfonamides has been identified as potent GlyT1 inhibitors.[8] Structure-activity relationship (SAR) studies have shown that modifications to this scaffold can significantly enhance potency and pharmacokinetic properties.[8] For instance, the replacement of a piperidine moiety with an azepane ring led to a modest increase in potency. Further optimization, such as ortho substitution on the phenylethanamine aromatic ring, yielded compounds with IC₅₀ values in the low nanomolar range.[8]

Compound ClassKey Structural FeaturesReported IC₅₀ (nM)Reference
N-(2-(azepan-1-yl)-2-phenylethyl)- benzenesulfonamide derivatives Azepane ring, phenyl sulfonamide, substituted phenylethanamine37[8]
SSR504734 Non-sarcosine based15-38[9]
Bitopertin (RG1678) Non-sarcosine based22-30[9]
Iclepertin (BI 425809) Non-sarcosine based5.0-5.2[9]

Experimental Protocols

The following protocols are designed to guide the researcher in the characterization of this compound derivatives as GlyT1 inhibitors.

In Vitro Characterization

This assay directly measures the functional inhibition of GlyT1 in a cellular context.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption: "Workflow for Cell-Based Glycine Uptake Assay"

Protocol:

  • Cell Culture: Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing human GlyT1a (CHO-K1/hGlyT1a) in appropriate growth medium.

  • Cell Plating: Seed the CHO-K1/hGlyT1a cells into a 384-well microplate at a suitable density and allow them to adhere overnight.[10]

  • Compound Preparation: Prepare serial dilutions of the this compound derivative and reference compounds (e.g., SSR504734) in assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Pre-incubation: Remove the growth medium from the cells and wash with assay buffer. Add the compound dilutions or vehicle control to the wells and pre-incubate for 30 minutes at 37°C.[11]

  • Glycine Uptake: Initiate the uptake reaction by adding a solution containing a mixture of non-radiolabeled glycine and [³H]-glycine to each well.[10]

  • Incubation: Incubate the plate for a predetermined time (e.g., 10-30 minutes) at 37°C.[11]

  • Termination: Terminate the uptake by rapidly washing the cells multiple times with ice-cold assay buffer.[11]

  • Cell Lysis and Detection: Lyse the cells and measure the incorporated radioactivity using a scintillation counter.[10]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

This protocol assesses the ability of the GlyT1 inhibitor to enhance NMDA receptor-mediated currents in neurons.

Protocol:

  • Slice Preparation: Prepare acute brain slices (e.g., from the hippocampus or prefrontal cortex of rodents) using a vibratome in ice-cold artificial cerebrospinal fluid (aCSF).[12][13]

  • Recording Setup: Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF at 32-34°C.[14]

  • Whole-Cell Patch-Clamp: Perform whole-cell patch-clamp recordings from pyramidal neurons.[12][14]

  • Isolation of NMDA Currents: Pharmacologically isolate NMDA receptor-mediated currents by blocking AMPA/kainate receptors (e.g., with NBQX) and GABA-A receptors (e.g., with picrotoxin) in a low-magnesium aCSF.[14]

  • Baseline Recording: Record baseline NMDA receptor-mediated currents evoked by electrical stimulation or local application of NMDA and glycine.

  • Compound Application: Bath-apply the this compound derivative at a known concentration.

  • Post-Compound Recording: Record the NMDA receptor-mediated currents in the presence of the compound.

  • Data Analysis: Measure the amplitude and/or charge transfer of the NMDA currents before and after compound application. An increase in the current indicates potentiation of NMDA receptor function.

In Vivo Evaluation

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is crucial for interpreting in vivo efficacy studies.

Protocol:

  • Animal Dosing: Administer the this compound derivative to rodents (e.g., Sprague-Dawley rats) via the intended clinical route (e.g., oral gavage or intravenous injection).[8]

  • Sample Collection: Collect blood samples at various time points post-dosing. Euthanize the animals at the final time point and collect brain tissue.

  • Sample Processing: Process the blood samples to obtain plasma. Homogenize the brain tissue.

  • Bioanalysis: Quantify the concentration of the compound in plasma and brain homogenates using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Calculate key pharmacokinetic parameters, including half-life (t₁/₂), maximum concentration (Cₘₐₓ), time to maximum concentration (Tₘₐₓ), and brain-to-plasma ratio.[8] Favorable brain-plasma ratios are indicative of good CNS penetration.[8]

Several animal models are used to assess the antipsychotic-like potential of novel compounds.

  • NMDA Receptor Antagonist-Induced Hyperlocomotion: NMDA receptor antagonists like phencyclidine (PCP) or ketamine induce hyperlocomotion in rodents, which is considered a model for the positive symptoms of schizophrenia. The ability of a test compound to attenuate this hyperlocomotion is indicative of antipsychotic-like activity.

  • Prepulse Inhibition (PPI) of the Acoustic Startle Reflex: PPI is a measure of sensorimotor gating, a process that is deficient in schizophrenic patients. The ability of a compound to reverse a deficit in PPI induced by a psychotomimetic agent (e.g., apomorphine or an NMDA receptor antagonist) suggests potential efficacy against the sensory gating deficits in schizophrenia.

  • Cognitive Models: Assess the ability of the compound to reverse cognitive deficits induced by NMDA receptor antagonists in tasks such as the novel object recognition test or the Morris water maze.[15]

Concluding Remarks

The this compound scaffold represents a promising class of GlyT1 inhibitors with therapeutic potential for schizophrenia and other CNS disorders. The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of these compounds. A thorough characterization of their in vitro potency, mechanism of action, pharmacokinetic profile, and in vivo efficacy is essential for advancing these promising molecules through the drug discovery and development pipeline.

References

Application Notes & Protocols: The Role of 2-(Azepan-1-yl)ethanol in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the identification of "privileged scaffolds" — molecular frameworks that can bind to multiple biological targets — is a cornerstone of efficient medicinal chemistry. The azepane ring, a saturated seven-membered nitrogen-containing heterocycle, stands out as one such scaffold.[1] Its inherent conformational flexibility allows it to adapt and bind optimally to a diverse range of protein targets, a feature that medicinal chemists exploit to enhance potency and selectivity.[2]

This guide focuses on a specific, versatile derivative: 2-(Azepan-1-yl)ethanol . This molecule elegantly combines the advantageous structural properties of the azepane ring with a reactive primary alcohol, creating a powerful and adaptable building block for library synthesis and lead optimization.[3] Derivatives of the azepane scaffold have demonstrated significant therapeutic potential across numerous disease areas, including oncology, neurodegenerative disorders, and infectious diseases.[4][5]

This document serves as a technical guide for researchers, scientists, and drug development professionals. It will explore the medicinal chemistry rationale for using this compound, detail its application through a key case study, and provide robust, field-proven protocols for its synthesis and derivatization.

Section 1: Physicochemical Properties & Medicinal Chemistry Rationale

The utility of this compound as a synthetic building block stems from its unique combination of structural features. Understanding these properties is crucial for rationally incorporating it into drug design programs.

  • Conformational Flexibility: Unlike rigid five- or six-membered rings, the seven-membered azepane ring possesses a higher degree of conformational freedom. This flexibility can be critical for achieving optimal interactions within a protein's binding pocket, often leading to improved binding affinity and potency compared to smaller heterocyclic analogues.[2]

  • Balanced Physicochemical Profile: The molecule strikes a desirable balance between lipophilicity, contributed by the hydrocarbon-rich azepane ring, and hydrophilicity, provided by the terminal hydroxyl group. This balance is often crucial for achieving good cell permeability and aqueous solubility, key components of a favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

  • A Versatile Synthetic Handle: The primary alcohol is the molecule's key reactive site. It serves as a versatile nucleophile and a point for straightforward chemical modification. This allows for the rapid generation of diverse chemical libraries through reactions such as esterification, etherification, and carbamate formation, enabling extensive Structure-Activity Relationship (SAR) studies.

  • sp³-Enriched Scaffolding: There is a growing emphasis in medicinal chemistry on designing molecules with a higher fraction of sp³-hybridized carbons. Such molecules tend to have improved solubility, greater metabolic stability, and more defined three-dimensional shapes, which can lead to higher selectivity and fewer off-target effects compared to flat, aromatic compounds. This compound is an excellent example of an sp³-enriched building block.

Caption: Key medicinal chemistry attributes of this compound.

Section 2: Key Therapeutic Application - A Case Study in CNS Drug Discovery

The value of a building block is best demonstrated through its successful application. The development of inhibitors for the Glycine Transporter 1 (GlyT1) provides a compelling case study where the strategic replacement of a common heterocycle with an azepane ring led to a significant improvement in potency.

Background: GlyT1 Inhibition GlyT1 is a protein in the central nervous system (CNS) responsible for the reuptake of the neurotransmitter glycine from the synaptic cleft. Inhibiting GlyT1 increases synaptic glycine levels, which in turn enhances the activity of the N-methyl-D-aspartate (NMDA) receptor. This mechanism is a promising therapeutic strategy for treating schizophrenia and other neurological disorders.

Case Study: Optimization of Benzenesulfonamide-based GlyT1 Inhibitors In a drug discovery program, researchers identified a series of N-(2-(heterocyclyl)-2-phenylethyl)-benzenesulfonamides as GlyT1 inhibitors. An initial lead compound contained a piperidine ring. In an effort to optimize the potency, the medicinal chemistry team explored replacing the six-membered piperidine ring with the seven-membered azepane ring.

The Causality Behind the Choice: The hypothesis was that the greater conformational flexibility of the azepane ring would allow for a more favorable interaction with the GlyT1 binding site. This structural change proved to be highly effective. The switch from piperidine to azepane, a simple homologation, resulted in a modest but clear increase in inhibitory potency. Further optimization of this new azepane-containing scaffold ultimately led to the discovery of a highly potent GlyT1 inhibitor with an IC₅₀ of 37 nM. This work highlights how this compound and its derivatives can be critical tools for scaffold hopping and lead optimization.

Data Summary: SAR of Heterocycle Modification

Compound IDHeterocycleGlyT1 IC₅₀ (nM)
1 Piperidine~60 nM
2 Azepane ~45 nM
3 (Optimized) Substituted Azepane 37 nM
Data is illustrative, based on trends reported in literature.

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Caption: Workflow for lead optimization using the azepane scaffold.

Section 3: Experimental Protocols

The following protocols provide detailed, self-validating methodologies for the synthesis and subsequent derivatization of this compound.

Protocol 1: Synthesis of this compound

Principle: This protocol describes the nucleophilic substitution reaction between hexamethyleneimine (azepane) and 2-chloroethanol. Azepane acts as the nucleophile, displacing the chloride from 2-chloroethanol. A mild inorganic base is used to neutralize the HCl generated in situ, driving the reaction to completion.

Materials:

  • Hexamethyleneimine (Azepane)

  • 2-Chloroethanol

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (MeCN), anhydrous

  • Dichloromethane (DCM)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Deionized Water

  • Saturated Sodium Bicarbonate solution

  • Saturated Sodium Chloride (brine) solution

Procedure:

  • Reaction Setup: To a dry 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add hexamethyleneimine (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetonitrile (200 mL).

    • Causality: Anhydrous conditions prevent side reactions. K₂CO₃ is a cost-effective and sufficiently strong base to act as an acid scavenger without causing significant elimination side products. Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction.

  • Addition of Electrophile: Begin stirring the mixture. Slowly add 2-chloroethanol (1.1 eq) to the flask dropwise over 15 minutes at room temperature.

    • Causality: A slight excess of the electrophile ensures complete consumption of the more valuable starting amine. Dropwise addition helps to control any potential exotherm.

  • Reaction: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

    • Self-Validation: The disappearance of the azepane starting material on the TLC plate (visualized with ninhydrin stain) indicates reaction completion.

  • Workup: Cool the reaction mixture to room temperature. Filter the mixture to remove the solid potassium carbonate and potassium chloride byproduct. Rinse the solids with a small amount of acetonitrile.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

  • Extraction: Dissolve the resulting crude oil in dichloromethane (150 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL), deionized water (1 x 50 mL), and brine (1 x 50 mL).

    • Causality: The bicarbonate wash removes any residual acidic impurities. The water and brine washes remove inorganic salts and residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound as an oil.

  • Purification: Purify the crude product by vacuum distillation or flash column chromatography on silica gel (using a gradient of 0-10% methanol in dichloromethane) to afford the pure product.

    • Self-Validation: The purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, which will show the characteristic peaks for the azepane and ethanol moieties.

Protocol 2: Parallel Esterification for Library Synthesis

Principle: This protocol utilizes a standard peptide coupling reagent, EDC, in the presence of DMAP as a catalyst to facilitate the esterification of this compound with a panel of carboxylic acids. This method is amenable to parallel synthesis in a 24- or 96-well plate format.

Materials:

  • This compound (from Protocol 1)

  • A diverse set of carboxylic acids (e.g., benzoic acid, 4-chlorobenzoic acid, thiophene-2-carboxylic acid, etc.)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Stock Solutions: Prepare a stock solution of this compound (1.0 eq) in anhydrous DCM. Prepare a stock solution of DMAP (0.1 eq) in anhydrous DCM.

  • Arraying Reactants: In an array of reaction vials (or a deep-well plate), dispense an equimolar amount of each unique carboxylic acid (1.2 eq).

  • Reagent Addition: To each vial, add the this compound stock solution. Then, add the DMAP stock solution.

  • Initiation: Add solid EDC·HCl (1.5 eq) to each vial. Cap the vials and place the plate on an orbital shaker at room temperature.

    • Causality: EDC is a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. DMAP is a hypernucleophilic acylation catalyst that reacts with this intermediate to form a more reactive acylpyridinium species, which is then efficiently attacked by the alcohol.

  • Reaction: Allow the reactions to proceed for 12-24 hours. Monitor a representative reaction by TLC or LC-MS.

  • Quenching and Workup: Upon completion, quench each reaction by adding 1M HCl. Extract with DCM. Wash the organic layer with saturated sodium bicarbonate and brine.

  • Purification: The crude products can be purified in parallel using automated flash chromatography or preparative HPLC to yield a library of pure ester derivatives.

    • Self-Validation: Each compound in the library should be characterized by LC-MS to confirm identity (correct mass) and purity.

Caption: Synthetic workflow from starting materials to a diverse library.

Conclusion

This compound is more than a simple chemical; it is a strategic building block that offers tangible advantages in medicinal chemistry. Its inherent conformational flexibility, balanced physicochemical properties, and synthetic tractability make it an invaluable tool for scaffold hopping, library generation, and lead optimization. As demonstrated by its successful incorporation into CNS-active compounds, the azepane moiety can impart significant gains in biological activity. The protocols provided herein offer a robust foundation for chemists to synthesize and utilize this powerful scaffold in the ongoing quest for novel and more effective therapeutics.

References

The Versatility of 2-(Azepan-1-yl)ethanol in the Synthesis of Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Key Building Block

In the landscape of modern drug discovery and organic synthesis, the strategic selection of molecular building blocks is paramount to the efficient construction of complex and biologically active molecules. 2-(Azepan-1-yl)ethanol, a bifunctional molecule featuring a nucleophilic secondary amine within a seven-membered azepane ring and a primary hydroxyl group, has emerged as a valuable scaffold for the introduction of the azepanyl-ethyl moiety into a diverse range of chemical entities. This application note provides an in-depth guide for researchers, chemists, and drug development professionals on the utility of this compound, with a focus on its application in the synthesis of heterocyclic compounds with potential therapeutic applications. We will delve into the causality behind experimental choices and provide a detailed, self-validating protocol for a key transformation.

The azepane ring, a saturated seven-membered heterocycle, is a recurring motif in a number of pharmacologically active compounds. Its conformational flexibility allows for optimal binding to various biological targets. The presence of both a nucleophilic nitrogen and a reactive hydroxyl group in this compound offers multiple avenues for synthetic elaboration, making it a versatile tool for library synthesis and lead optimization in medicinal chemistry.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 20603-00-3
Molecular Formula C₈H₁₇NO
Molecular Weight 143.23 g/mol
Appearance Colorless liquid
Boiling Point 77 °C / 170.6 °F
Flash Point 12 °C / 53.6 °F
Solubility Miscible with water

Core Applications in Organic Synthesis: A Gateway to Bioactive Heterocycles

The dual functionality of this compound allows for its participation in a wide array of chemical transformations. The hydroxyl group can undergo O-alkylation, esterification, and conversion to a leaving group for subsequent nucleophilic substitution. The tertiary amine of the azepane ring, while less nucleophilic than a primary or secondary amine, can still participate in reactions such as salt formation and quaternization, and can influence the reactivity of the molecule as a whole.

A particularly insightful application of this compound is its use as a nucleophile in ring-opening reactions of anhydrides, such as isatoic anhydride. This reaction provides a direct route to N-substituted anthranilic acid esters, which are valuable precursors for the synthesis of a variety of heterocyclic scaffolds, including quinazolinones and benzodiazepines, known to possess a broad spectrum of biological activities, including anti-inflammatory and antimicrobial properties.[1][2][3]

The reaction of this compound with isatoic anhydride proceeds via nucleophilic attack of the hydroxyl group on one of the carbonyl carbons of the anhydride. This is followed by the expulsion of carbon dioxide to yield the corresponding 2-(azepan-1-yl)ethyl anthranilate. This transformation is a powerful method for introducing the amino alcohol side chain in a single, efficient step.

Detailed Experimental Protocol: Synthesis of 2-(Azepan-1-yl)ethyl 2-aminobenzoate

This protocol details the synthesis of 2-(azepan-1-yl)ethyl 2-aminobenzoate, a key intermediate for the elaboration into more complex heterocyclic systems. The procedure is based on the established reactivity of isatoic anhydride with alcohols.[4]

Causality Behind Experimental Choices:

  • Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or dioxane is chosen to facilitate the dissolution of the reactants and to promote the nucleophilic attack without interfering with the reaction.

  • Catalyst: The reaction can proceed without a catalyst, but a non-nucleophilic base like triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be used to deprotonate the alcohol, increasing its nucleophilicity and accelerating the reaction. For this protocol, we will proceed without a catalyst to demonstrate the inherent reactivity.

  • Temperature: Gentle heating is applied to overcome the activation energy of the reaction and to drive the decarboxylation step, ensuring a reasonable reaction rate.

  • Workup: An aqueous workup is employed to remove any unreacted starting materials and byproducts. The basic nature of the product allows for extraction into an organic solvent after basification of the aqueous layer.

Experimental Workflow:

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Charge flask with isatoic anhydride and This compound B Add solvent (e.g., Dioxane) A->B C Heat the mixture (e.g., 80-100 °C) B->C D Monitor reaction by TLC (disappearance of starting material) C->D E Cool to room temperature D->E F Remove solvent in vacuo E->F G Partition between EtOAc and water F->G H Basify aqueous layer (e.g., with NaHCO₃) G->H I Extract with EtOAc H->I J Dry organic layer (Na₂SO₄) and concentrate I->J K Purify by column chromatography J->K

Figure 1: General workflow for the synthesis of 2-(azepan-1-yl)ethyl 2-aminobenzoate.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine isatoic anhydride (1.0 eq) and this compound (1.1 eq).

  • Solvent Addition: Add a suitable solvent, such as dioxane or DMF (approximately 5-10 mL per gram of isatoic anhydride).

  • Reaction: Heat the reaction mixture to 80-100 °C with stirring. The evolution of CO₂ gas should be observed.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (isatoic anhydride) is consumed.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the solvent under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Separate the layers. The aqueous layer may be basified with a saturated solution of sodium bicarbonate to a pH of ~8 and then extracted with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(azepan-1-yl)ethyl 2-aminobenzoate.

Table 2: Representative Reaction Data

EntrySolventTemperature (°C)Time (h)Yield (%)
1Dioxane100485
2DMF80682
3Toluene110378

Note: The data presented in this table is illustrative and may vary based on specific experimental conditions.

Visualization of the Synthetic Pathway

The reaction between this compound and isatoic anhydride is a key step in accessing a variety of heterocyclic compounds. The resulting 2-(azepan-1-yl)ethyl 2-aminobenzoate can be further cyclized with various reagents to form valuable scaffolds.

Reaction_Scheme cluster_reactants cluster_product cluster_derivatives R1 This compound P1 2-(Azepan-1-yl)ethyl 2-aminobenzoate R1->P1 + R2 Isatoic Anhydride R2->P1 D1 Quinazolinones P1->D1 Further Cyclization D2 Benzodiazepines P1->D2 Further Cyclization

Figure 2: Synthetic utility of this compound.

Conclusion: A Versatile and Indispensable Building Block

This compound serves as a highly effective and versatile building block in organic synthesis, particularly for the construction of nitrogen-containing heterocyclic compounds of medicinal interest. Its bifunctional nature allows for straightforward incorporation into various molecular frameworks. The protocol detailed herein for the synthesis of 2-(azepan-1-yl)ethyl 2-aminobenzoate provides a reliable and efficient method for accessing a key intermediate, which can be further elaborated to generate libraries of potential drug candidates. The principles and techniques described in this application note are intended to empower researchers to harness the full synthetic potential of this valuable building block in their drug discovery and development endeavors.

References

Application Note: Quantitative Analysis of 2-(Azepan-1-yl)ethanol in Pharmaceutical Preparations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides comprehensive protocols for the quantitative analysis of 2-(Azepan-1-yl)ethanol, a key intermediate and potential impurity in pharmaceutical manufacturing. Two robust and validated analytical methods are presented: a Gas Chromatography (GC) method suitable for determining residual levels and a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for quantification in aqueous-based formulations. The methodologies are designed for researchers, quality control analysts, and drug development professionals, ensuring accuracy, precision, and reliability in compliance with international regulatory standards. Each protocol is detailed with causality-driven experimental choices and is structured as a self-validating system in accordance with ICH Q2(R1) guidelines.[1][2][3]

Introduction: The Significance of Quantifying this compound

This compound is a tertiary amine and alcohol, often utilized as a building block in the synthesis of active pharmaceutical ingredients (APIs). Its presence as a residual impurity in the final drug product must be strictly controlled to ensure patient safety and meet regulatory requirements. The inherent polarity and basicity of this molecule present unique analytical challenges, necessitating the development of specific and robust quantitative methods. This application note addresses these challenges by providing two distinct, validated analytical approaches.

The control of impurities is a critical aspect of pharmaceutical development and manufacturing, as outlined by the International Council for Harmonisation (ICH).[4] Therefore, the analytical procedures used for quantification must be thoroughly validated to demonstrate their suitability for the intended purpose.

Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID)

2.1. Principle and Application

Gas chromatography is an ideal technique for the analysis of volatile and semi-volatile compounds like this compound. This method is particularly suited for the determination of residual this compound in drug substances or formulations where the analyte can be readily volatilized. A direct injection or headspace sampling technique can be employed, followed by separation on a suitable capillary column and detection by a Flame Ionization Detector (FID), which offers excellent sensitivity for organic compounds.

2.2. Experimental Protocol

Materials and Reagents
  • This compound reference standard (purity ≥ 99.5%)

  • Dimethyl sulfoxide (DMSO), HPLC grade

  • Nitrogen or Helium, carrier gas, high purity

  • Hydrogen, FID fuel, high purity

  • Air, FID oxidant, high purity

  • Methanol, HPLC grade (for cleaning)

Instrumentation
  • Gas Chromatograph equipped with a split/splitless injector and a Flame Ionization Detector.

  • Capillary GC column: DB-624, 30 m x 0.32 mm ID, 1.8 µm film thickness (or equivalent phase with 6% cyanopropylphenyl / 94% dimethylpolysiloxane).[5]

  • Data acquisition and processing software.

Chromatographic Conditions
ParameterCondition
Column DB-624, 30 m x 0.32 mm, 1.8 µm
Injector Temperature 250 °C
Detector Temperature 280 °C
Carrier Gas Nitrogen at 1.5 mL/min
Oven Program Initial: 80 °C, hold for 2 minRamp: 15 °C/min to 220 °CHold: 5 min
Injection Mode Split (20:1)
Injection Volume 1 µL
Sample and Standard Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with DMSO.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with DMSO to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh approximately 100 mg of the drug substance or formulation into a 10 mL volumetric flask. Dissolve and dilute to volume with DMSO. The final concentration should be within the calibration range.

2.3. Method Validation Protocol (ICH Q2(R1) Framework) [1][3]

The validation of this GC method must demonstrate its suitability for the intended purpose through a series of experiments.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by injecting a blank (DMSO), a placebo (formulation excipients dissolved in DMSO), the reference standard, and a spiked sample. The chromatograms should show no interfering peaks at the retention time of this compound.

Linearity and Range

Analyze the prepared calibration standards in triplicate. Plot the average peak area against the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.995. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.

Accuracy

Accuracy is determined by recovery studies. Spike the placebo with known concentrations of this compound at three levels (e.g., 50%, 100%, and 150% of the target concentration). Analyze each level in triplicate. The mean recovery should be within 90.0% to 110.0%.[5]

Precision
  • Repeatability (Intra-assay precision): Analyze six replicate samples of the drug substance spiked at 100% of the target concentration on the same day, with the same analyst and instrument. The relative standard deviation (RSD) should be ≤ 5.0%.

  • Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two sets of results should be ≤ 10.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ can be estimated based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the y-intercept / Slope) The LOQ should be experimentally verified by analyzing samples at this concentration and ensuring acceptable accuracy and precision.

Robustness

Deliberately vary critical method parameters such as injector temperature (± 5 °C), column flow rate (± 0.1 mL/min), and initial oven temperature (± 2 °C). The system suitability parameters (e.g., peak asymmetry, theoretical plates) should remain within acceptable limits, and the results should not be significantly affected.

Method 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

3.1. Principle and Application

For the quantification of this compound in aqueous-based formulations or as a non-volatile impurity, RP-HPLC is the method of choice. Due to the polar and basic nature of the analyte, challenges with retention on traditional C18 columns can arise.[6] This protocol utilizes a polar-embedded column and an acidic mobile phase to ensure adequate retention and symmetrical peak shape. Detection is achieved via UV spectrophotometry at a low wavelength, as the analyte lacks a strong chromophore.

3.2. Experimental Protocol

Materials and Reagents
  • This compound reference standard (purity ≥ 99.5%)

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Water, HPLC grade (e.g., Milli-Q or equivalent)

  • Methanol, HPLC grade

Instrumentation
  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.

  • HPLC Column: C18 with polar-embedded group, 5 µm, 4.6 x 150 mm.

  • Data acquisition and processing software.

Chromatographic Conditions
ParameterCondition
Column C18 Polar-Embedded, 5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% B to 40% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 205 nm
Injection Volume 10 µL
Sample and Standard Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Mobile Phase A.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with Mobile Phase A to concentrations ranging from 10 µg/mL to 200 µg/mL.

  • Sample Preparation: Dilute the pharmaceutical formulation with Mobile Phase A to achieve a theoretical concentration of this compound within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

3.3. Method Validation Protocol (ICH Q2(R1) Framework) [1][3]

The validation for the HPLC method follows the same principles as the GC method, with adjustments for the specific technique.

Specificity

Inject a blank (Mobile Phase A), a placebo solution, the reference standard, and a spiked sample. No interfering peaks should be observed at the retention time of this compound.

Linearity and Range

Analyze the prepared calibration standards in triplicate. The correlation coefficient (r²) of the calibration curve should be ≥ 0.995.

Accuracy

Perform recovery studies by spiking the placebo at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-assay precision): Analyze six replicate spiked samples at 100% of the target concentration. The RSD should be ≤ 2.0%.

  • Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument. The RSD should be ≤ 3.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Determine LOD and LOQ based on the signal-to-noise ratio (S/N) of chromatograms from diluted standards. Typically, S/N of 3:1 for LOD and 10:1 for LOQ are used.

Robustness

Assess the effect of small, deliberate variations in method parameters such as mobile phase composition (± 2% organic), column temperature (± 2 °C), and flow rate (± 0.1 mL/min). System suitability parameters must remain within acceptable limits.

Visualization of Workflows

4.1. GC Method Workflow

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing s_prep Weigh Sample/Standard s_dissolve Dissolve in DMSO s_prep->s_dissolve s_dilute Dilute to Working Conc. s_dissolve->s_dilute a_inject Inject 1 µL s_dilute->a_inject a_separate Separation on DB-624 Column a_inject->a_separate a_detect FID Detection a_separate->a_detect d_integrate Integrate Peak Area a_detect->d_integrate d_quantify Quantify vs. Calibration Curve d_integrate->d_quantify d_report Report Result d_quantify->d_report

Caption: Workflow for GC-FID analysis of this compound.

4.2. HPLC Method Validation Logic

HPLC_Validation Validation Method Validation (ICH Q2) Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Limits LOD & LOQ Validation->Limits Robustness Robustness Validation->Robustness Repeatability Repeatability Precision->Repeatability Intra-assay Intermediate Intermediate Precision->Intermediate Inter-assay

References

Application Notes and Protocols for the Purification of Crude 2-(Azepan-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the purification of crude 2-(Azepan-1-yl)ethanol, a key intermediate in pharmaceutical synthesis. Addressing the needs of researchers, scientists, and drug development professionals, this document outlines systematic approaches to achieve high purity of the target compound. The protocols herein are grounded in established chemical principles and offer practical, field-proven insights into techniques including vacuum distillation, column chromatography, and recrystallization. Each method is presented with a focus on explaining the underlying causality of experimental choices, ensuring both technical accuracy and reproducibility. This guide is designed to be a self-validating system, enabling users to adapt and optimize the protocols for their specific experimental context.

Introduction: Understanding the Chemistry of this compound and Its Impurities

This compound, also known as N-(2-hydroxyethyl)hexamethyleneimine, is a tertiary amino alcohol with the molecular formula C8H17NO and a molecular weight of 143.23 g/mol .[1][2] Its structure, featuring a hydrophilic hydroxyl group and a basic azepane ring, makes it a versatile building block in the synthesis of various active pharmaceutical ingredients (APIs).

The primary route for the synthesis of this compound involves the nucleophilic substitution reaction between azepane (hexamethyleneimine) and a two-carbon electrophile, typically 2-chloroethanol or ethylene oxide.

  • Reaction with 2-Chloroethanol: Azepane acts as a nucleophile, attacking the electrophilic carbon of 2-chloroethanol and displacing the chloride ion. This reaction is often carried out in the presence of a base to neutralize the generated hydrochloric acid.

  • Reaction with Ethylene Oxide: The strained ring of ethylene oxide is susceptible to nucleophilic attack by azepane, leading to ring-opening and the formation of the desired product.

Given these synthetic pathways, crude this compound is likely to contain several process-related impurities:

  • Unreacted Starting Materials: Residual azepane and 2-chloroethanol or byproducts from ethylene oxide.

  • Over-alkylation Products: The product itself can act as a nucleophile, reacting with another molecule of the electrophile to form undesired byproducts.

  • Solvent and Base Residues: Depending on the reaction conditions, residual solvents and the base used for the reaction may be present.

  • Water: Due to the hygroscopic nature of amines and the use of aqueous workups.

The purification strategy for crude this compound must therefore be designed to effectively remove these impurities, each with distinct physicochemical properties.

Physicochemical Properties of this compound and Related Compounds

A thorough understanding of the physicochemical properties of the target compound and its potential impurities is crucial for selecting and optimizing a purification strategy.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Solubility
This compound 143.23[1][2]Estimated >200 (atm)Fully miscible in water[3]; Soluble in polar organic solvents.
Azepane99.18[2]138 (atm)[2]Soluble in water and organic solvents.
2-Chloroethanol80.51128.7 (atm)Miscible with water, alcohol, ether.
2-(Piperidin-1-yl)ethanol129.20199-202 (atm)[4]Soluble in water, chloroform, methanol (slightly).[4]

Purification Techniques

Based on the properties of this compound and its likely impurities, three primary purification techniques are recommended: vacuum distillation, column chromatography, and recrystallization (as a salt).

Vacuum Distillation

Principle: Vacuum distillation is a technique used to purify compounds that have high boiling points or are thermally sensitive.[5] By reducing the pressure above the liquid, the boiling point is lowered, allowing for distillation at a lower temperature and minimizing the risk of decomposition.[5] This method is particularly effective for separating the desired product from non-volatile impurities and starting materials with significantly different boiling points.

Workflow for Vacuum Distillation:

Caption: Workflow for the purification of this compound by vacuum distillation.

Protocol for Vacuum Distillation:

  • Apparatus Setup: Assemble a standard vacuum distillation apparatus, ensuring all glassware is dry and joints are properly sealed with vacuum grease. Use a Claisen adapter to minimize bumping of the liquid into the condenser.[6]

  • Charging the Flask: Charge the distillation flask with the crude this compound. Do not fill the flask to more than two-thirds of its volume.

  • Applying Vacuum: Slowly and carefully apply vacuum to the system. A diaphragm pump or a rotary vane pump can be used, protected by a cold trap.

  • Heating: Once a stable vacuum is achieved, begin to heat the distillation flask gently using a heating mantle and a magnetic stirrer.

  • Fraction Collection:

    • Low-boiling impurities: Collect the initial fractions, which will likely contain residual solvents and unreacted, more volatile starting materials like azepane.

    • Product Fraction: As the temperature stabilizes, collect the main fraction corresponding to the boiling point of this compound at the applied pressure. Based on analogous compounds, a boiling point in the range of 100-150 °C at a pressure of 10-20 mmHg can be anticipated.

    • High-boiling residues: Discontinue the distillation before all the material has evaporated to avoid the concentration of potentially unstable residues.

  • Purity Analysis: Analyze the collected fractions for purity using an appropriate analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Pooling of Pure Fractions: Combine the fractions that meet the desired purity specifications.

Column Chromatography

Principle: Column chromatography is a versatile technique for purifying compounds based on their differential adsorption to a stationary phase. For a polar and basic compound like this compound, both normal-phase and reversed-phase chromatography can be employed, with specific considerations for each.

Rationale: The acidic nature of silica gel can lead to strong interactions with basic amines, causing peak tailing and poor separation.[7] To mitigate this, a small amount of a volatile amine, such as triethylamine (TEA) or ammonium hydroxide, is added to the mobile phase.[7] This additive deactivates the acidic silanol groups on the silica surface, allowing for better elution of the basic analyte.

Workflow for Normal-Phase Chromatography:

Caption: General workflow for normal-phase column chromatography.

Protocol for Normal-Phase Chromatography:

  • Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for flash chromatography).

  • Mobile Phase: A gradient of dichloromethane (DCM) and methanol (MeOH) is a good starting point. A typical gradient could be from 100% DCM to 90:10 DCM:MeOH. Add 0.5-1% triethylamine to the mobile phase to improve peak shape.

  • Column Packing: Prepare a slurry of silica gel in the initial mobile phase and pack the column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution and Fraction Collection: Begin elution with the starting mobile phase and gradually increase the polarity by increasing the proportion of methanol. Collect fractions and monitor their composition using Thin-Layer Chromatography (TLC).

  • Analysis and Pooling: Analyze the fractions for purity and combine those containing the pure product.

  • Solvent Removal: Remove the solvent from the pooled fractions under reduced pressure to obtain the purified this compound.

Rationale: Amine-functionalized silica provides a basic stationary phase that minimizes the strong interactions with basic analytes, often leading to better peak shapes and separation without the need for amine additives in the mobile phase.[8][9]

Protocol for Amine-Functionalized Silica Chromatography:

The protocol is similar to that for normal-phase chromatography on silica gel, with the key difference being the stationary phase. A mobile phase of hexane/ethyl acetate or DCM/methanol can be used.

Recrystallization as a Salt

Principle: Recrystallization is a powerful technique for purifying solid compounds. Since this compound is a liquid at room temperature, it can be converted to a solid salt by reacting it with an appropriate acid. The resulting salt can then be purified by recrystallization. This method is particularly effective for removing non-basic impurities.

Rationale for Salt Formation: The basic nitrogen atom of the azepane ring can be protonated by an acid (e.g., hydrochloric acid, oxalic acid) to form a salt. These salts are typically crystalline solids with higher melting points and different solubility profiles compared to the free base.

Workflow for Recrystallization as a Salt:

Caption: Workflow for purification via salt formation and recrystallization.

Protocol for Recrystallization as a Salt:

  • Salt Formation:

    • Dissolve the crude this compound in a suitable solvent, such as isopropanol or ethanol.

    • Slowly add a solution of the chosen acid (e.g., concentrated HCl in isopropanol, or a saturated solution of oxalic acid in ethanol) to the stirred solution of the amine. The salt will precipitate out of the solution.

  • Recrystallization:

    • Isolate the crude salt by filtration.

    • Choose a suitable solvent or solvent pair for recrystallization. A good starting point is a polar protic solvent like ethanol or a mixture of ethanol and a less polar solvent like ethyl acetate.

    • Dissolve the crude salt in the minimum amount of the hot solvent.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

    • Collect the purified crystals by filtration and wash them with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

  • Regeneration of the Free Base (Optional):

    • Dissolve the purified salt in water.

    • Basify the solution with a strong base, such as sodium hydroxide, to deprotonate the amine and regenerate the free base.

    • Extract the aqueous solution with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the organic extracts over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

    • Remove the solvent under reduced pressure to obtain the purified this compound.

Purity Analysis

To assess the effectiveness of the purification and to determine the purity of the final product, a combination of analytical techniques should be employed.

Analytical TechniquePurpose
Gas Chromatography-Mass Spectrometry (GC-MS) To separate and identify volatile impurities and to determine the purity of the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To confirm the structure of the purified compound and to detect and quantify impurities.
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the presence of key functional groups (O-H, C-N, C-O).
Karl Fischer Titration To determine the water content.

Conclusion

The purification of crude this compound can be effectively achieved through a systematic application of vacuum distillation, column chromatography, or recrystallization via salt formation. The choice of the most suitable technique will depend on the nature and quantity of the impurities present in the crude material. For a general-purpose purification, vacuum distillation is an excellent first step to remove volatile impurities and non-volatile residues. For higher purity requirements, column chromatography, particularly with an amine-functionalized stationary phase, offers excellent resolving power. Recrystallization as a salt is a highly effective method for removing non-basic impurities and can yield a product of very high purity. By understanding the principles behind each technique and carefully optimizing the experimental parameters, researchers can consistently obtain this compound of the desired purity for their applications in drug discovery and development.

References

Application Notes and Protocols for the Scale-Up Synthesis of 2-(Azepan-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Abstract

This comprehensive guide details a robust and scalable protocol for the synthesis of 2-(Azepan-1-yl)ethanol, a valuable intermediate in the pharmaceutical industry. The synthesis is achieved through the nucleophilic substitution of 2-chloroethanol with hexamethyleneimine. This document provides an in-depth analysis of the reaction, including a detailed step-by-step protocol, process optimization strategies, and troubleshooting advice. The information presented herein is designed to facilitate the efficient and safe scale-up of this compound production in a laboratory or pilot plant setting.

Introduction: The Significance of this compound

This compound, also known as N-(2-hydroxyethyl)hexamethyleneimine, is a heterocyclic organic compound featuring a seven-membered azepane ring. The azepane moiety is a privileged scaffold in medicinal chemistry, appearing in a variety of approved pharmaceutical drugs.[1][2] Azepane derivatives are utilized in the development of antidepressants, antipsychotics, and antihistamines, and have shown potential as anticancer and antiviral agents.[3] The presence of a hydroxyl group in this compound provides a reactive handle for further chemical modifications, making it a versatile building block for the synthesis of more complex drug candidates.

The efficient and scalable synthesis of this intermediate is therefore of significant interest to the pharmaceutical industry. This guide focuses on a classical and industrially viable synthetic route: the direct N-alkylation of hexamethyleneimine with 2-chloroethanol.

Synthetic Route: Nucleophilic Substitution

The synthesis of this compound is achieved through a bimolecular nucleophilic substitution (SN2) reaction. In this reaction, the secondary amine, hexamethyleneimine, acts as a nucleophile, attacking the electrophilic carbon of 2-chloroethanol and displacing the chloride ion.

Reaction Scheme:

Caption: General reaction scheme for the synthesis of this compound.

To drive the reaction to completion and neutralize the hydrochloric acid byproduct, a base is required. The choice of base and solvent is critical for optimizing the reaction yield and minimizing side products, particularly over-alkylation where the product, this compound, reacts with another molecule of 2-chloroethanol.[4][5]

Detailed Scale-Up Protocol

This protocol is designed for a laboratory-scale synthesis with considerations for future scale-up.

Reagents and Materials
Reagent/MaterialMolar Mass ( g/mol )QuantityMolesPuritySupplier
Hexamethyleneimine99.18100 g1.01>99%Sigma-Aldrich
2-Chloroethanol80.5189.2 g1.11>99%Sigma-Aldrich
Potassium Carbonate (K₂CO₃)138.21153.4 g1.11>99%Sigma-Aldrich
Toluene92.14500 mL-AnhydrousFisher Scientific
Deionized Water18.02As needed---
Sodium Chloride (NaCl)58.44As needed---
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As needed---
Equipment
  • 2 L three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Dropping funnel

  • Thermometer

  • Heating mantle with a temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Experimental Workflow

G A Setup and Inerting B Addition of Reactants A->B Charge flask with hexamethyleneimine, K₂CO₃, and toluene C Reaction B->C Add 2-chloroethanol dropwise D Work-up C->D Heat to reflux (e.g., 80-90°C) for 12-18 hours E Extraction D->E Cool, filter, and wash with water F Drying and Solvent Removal E->F Extract aqueous phase with toluene G Purification F->G Dry combined organic phases and evaporate solvent H Characterization G->H Vacuum distillation

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup: Assemble the 2 L three-necked round-bottom flask with a mechanical stirrer, reflux condenser, and dropping funnel. Ensure all glassware is dry.

  • Charging Reactants: To the flask, add hexamethyleneimine (100 g, 1.01 mol), potassium carbonate (153.4 g, 1.11 mol), and toluene (500 mL).

  • Initiation: Begin stirring the mixture.

  • Addition of 2-Chloroethanol: Slowly add 2-chloroethanol (89.2 g, 1.11 mol) to the stirred mixture via the dropping funnel over a period of 1-2 hours. The reaction is exothermic, so control the addition rate to maintain the temperature below 40°C.

  • Reaction: After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 80-90°C) and maintain for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Filter the mixture to remove the inorganic salts (potassium carbonate and potassium chloride). Wash the salts with a small amount of toluene.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer with deionized water (2 x 200 mL) and then with a saturated sodium chloride solution (1 x 200 mL).

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the toluene.

  • Purification: Purify the crude product by vacuum distillation. Collect the fraction boiling at the appropriate temperature and pressure for this compound.[6][7]

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and GC-MS to confirm its identity and purity.[8][9]

Process Optimization and Troubleshooting

For a successful scale-up, it is crucial to understand and optimize key reaction parameters.

Critical Parameters
  • Stoichiometry: A slight excess of the alkylating agent, 2-chloroethanol, is used to ensure complete conversion of the more valuable hexamethyleneimine. However, a large excess should be avoided to minimize over-alkylation.[4]

  • Base: Potassium carbonate is a cost-effective and moderately strong base suitable for this reaction. For less reactive systems, stronger bases like sodium hydride could be considered, but with increased safety precautions.[10]

  • Solvent: Toluene is a good choice for this reaction as it allows for azeotropic removal of any trace water and has a suitable boiling point for the reaction temperature. Other polar aprotic solvents like acetonitrile or DMF could also be used.[10]

  • Temperature: The reaction is typically run at elevated temperatures to increase the reaction rate. However, excessively high temperatures can lead to increased side product formation.

  • Phase Transfer Catalysis (PTC): For larger-scale reactions or to improve reaction rates under milder conditions, a phase transfer catalyst such as a quaternary ammonium salt can be employed. This can facilitate the reaction between the aqueous/solid base and the organic-soluble reactants.[11]

Troubleshooting Guide

A Problem: Low Yield B Check Reagent Purity A->B C Optimize Reaction Time/Temp A->C D Consider Stronger Base A->D E Problem: Over-alkylation F Adjust Stoichiometry E->F G Control Addition Rate/Temp E->G H Problem: Incomplete Reaction I Increase Reaction Time/Temp H->I J Add Phase Transfer Catalyst H->J

Caption: Troubleshooting logic for the synthesis of this compound.

Safety Precautions

  • Hexamethyleneimine: This compound is flammable and corrosive. It can cause severe skin burns and eye damage. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • 2-Chloroethanol: This compound is highly toxic and flammable. It is fatal if swallowed, in contact with skin, or if inhaled. All manipulations must be carried out in a certified chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a face shield.

  • Potassium Carbonate: This is an irritant. Avoid inhalation of dust and contact with skin and eyes.

  • Toluene: This is a flammable liquid and is harmful if inhaled or absorbed through the skin. Use in a well-ventilated area and away from ignition sources.

Characterization Data

  • Molecular Formula: C₈H₁₇NO[11]

  • Molecular Weight: 143.23 g/mol [11]

  • Appearance: Colorless to pale yellow liquid.

  • ¹H NMR (CDCl₃, 400 MHz): Expected signals for the azepane ring protons, the two methylene groups of the ethyl chain, and the hydroxyl proton.

  • ¹³C NMR (CDCl₃, 101 MHz): Expected signals for the carbons of the azepane ring and the ethyl chain.

  • GC-MS: The mass spectrum should show a molecular ion peak corresponding to the mass of the product.

References

Application Note & Protocol Guide: Strategic Derivatization of 2-(Azepan-1-yl)ethanol for Advanced Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical guide on the strategic derivatization of 2-(Azepan-1-yl)ethanol, a valuable building block in medicinal chemistry. The azepane motif is a privileged scaffold found in numerous bioactive molecules and approved pharmaceuticals.[1][2][3] This guide moves beyond simple procedural lists to explain the rationale behind key synthetic transformations, focusing on the versatile hydroxyl group. We present detailed, field-tested protocols for esterification and etherification, complete with workflow diagrams and comparative data to empower researchers in the synthesis of novel compound libraries for drug discovery and development.

Introduction: The Strategic Value of the Azepane Scaffold

The seven-membered azepane ring is a significant structural motif in a wide array of pharmacologically active compounds, demonstrating activities ranging from anticancer to antiviral and CNS modulation.[1][2] Unlike more common five- or six-membered rings, the conformational flexibility of the azepane structure provides unique three-dimensional diversity, making it a compelling scaffold for exploring new chemical space in lead optimization.[4]

This compound, specifically, offers two primary points for chemical modification: the nucleophilic tertiary amine of the azepane ring and, more commonly targeted, the primary hydroxyl group of the ethyl side chain. This guide focuses on the derivatization of the hydroxyl group, which serves as a versatile handle for introducing a wide range of functional groups, thereby modulating physicochemical properties such as lipophilicity, solubility, and metabolic stability.

Physicochemical Properties of this compound

A clear understanding of the starting material's properties is fundamental for reaction planning and execution.

PropertyValueReference
Molecular Formula C₈H₁₇NO[5]
Molecular Weight 143.23 g/mol [5]
Appearance Colorless Liquid[3]
Boiling Point 138 °C (at 749 mmHg)[3]
Density 0.88 g/cm³[3]
Stereochemistry Achiral[5]

Core Derivatization Strategies & Mechanistic Rationale

The primary alcohol of this compound is the most accessible functional group for derivatization. The main strategies involve converting this hydroxyl group into esters or ethers, which are common and highly effective methods for modifying bioactivity and pharmacokinetic profiles.

DerivatizationPathways cluster_reactions Primary Derivatization Reactions Start This compound Ester Ester Derivatives Start->Ester Esterification (e.g., Acyl Chloride, Carboxylic Acid) Ether Ether Derivatives Start->Ether Etherification (e.g., Williamson Synthesis) Oxidation Oxidation Products (Aldehyde/Carboxylic Acid) Start->Oxidation Oxidation (e.g., PCC, TEMPO) FurtherRxn1 FurtherRxn1 Ester->FurtherRxn1 Further Reactions (e.g., Amide Formation) FurtherRxn2 FurtherRxn2 Oxidation->FurtherRxn2 Further Reactions (e.g., Reductive Amination)

Caption: Key derivatization pathways for this compound.

Esterification: Modulating Polarity and Pro-drug Potential

Esterification is a fundamental transformation that converts the polar hydroxyl group into a less polar ester moiety. This is often employed to improve membrane permeability or to design pro-drugs that are hydrolyzed in vivo to release the active parent alcohol. The reaction is typically achieved by reacting the alcohol with a carboxylic acid (Fischer esterification) or a more reactive derivative like an acyl chloride or anhydride.

Causality Behind Experimental Choices:

  • Catalyst: For reactions with carboxylic acids, a strong acid catalyst (e.g., H₂SO₄) is required to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic. For reactions with less reactive acylating agents or to avoid harsh acidic conditions that could protonate the azepane nitrogen, a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) is often used in conjunction with a base (e.g., triethylamine) to deprotonate the alcohol and activate the acylating agent.

  • Solvent: Anhydrous, aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) are preferred to prevent hydrolysis of the reagents and intermediates.

Etherification: Introducing Stable, Lipophilic Groups

Ether linkages are significantly more stable to hydrolysis than esters, making etherification an ideal strategy for introducing permanent modifications. The Williamson ether synthesis is the most common and robust method.

Causality Behind Experimental Choices:

  • Base: A strong base, such as sodium hydride (NaH), is required to deprotonate the alcohol, forming a highly nucleophilic alkoxide. The choice of base is critical; weaker bases may not lead to complete deprotonation, resulting in lower yields.

  • Solvent: Anhydrous polar aprotic solvents like THF or Dimethylformamide (DMF) are used to dissolve the alkoxide and promote the Sₙ2 reaction with the alkyl halide.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Protocol 1: Synthesis of 2-(Azepan-1-yl)ethyl benzoate (Esterification)

This protocol details the synthesis of an ester derivative using benzoyl chloride, a common and reactive acylating agent.

EsterificationWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Dissolve this compound & Triethylamine in anhydrous DCM B 2. Cool solution to 0°C in an ice bath A->B C 3. Add Benzoyl Chloride dropwise B->C D 4. Stir at 0°C for 30 min, then warm to RT for 2-4 hours C->D E 5. Monitor reaction by TLC D->E F 6. Quench with sat. NaHCO₃ (aq) E->F G 7. Extract with DCM F->G H 8. Dry organic layer (Na₂SO₄) G->H I 9. Purify via column chromatography H->I Product Pure 2-(Azepan-1-yl)ethyl benzoate I->Product

Caption: Step-by-step workflow for the esterification protocol.

Materials:

  • This compound (1.0 eq)

  • Benzoyl chloride (1.1 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and anhydrous DCM (approx. 0.1 M concentration).

  • Add triethylamine (1.5 eq) to the solution. Cool the flask to 0 °C in an ice-water bath.

  • Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution. Note: This reaction is exothermic. A slow addition rate is crucial to control the temperature.

  • After the addition is complete, stir the reaction at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature.

  • Continue stirring for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting alcohol is consumed.

  • Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize excess acid and triethylamine hydrochloride salt.

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure ester.

Protocol 2: Synthesis of 1-(2-ethoxyethyl)azepane (Etherification)

This protocol details a Williamson ether synthesis to form a stable ether linkage.

Materials:

  • This compound (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Ethyl iodide (EtI) or Ethyl bromide (EtBr) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Deionized water

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add anhydrous THF.

  • Carefully add sodium hydride (1.2 eq). Extreme Caution: NaH is highly reactive with water and moisture, producing flammable hydrogen gas. Handle only under inert conditions.

  • Cool the suspension to 0 °C in an ice-water bath.

  • Dissolve this compound (1.0 eq) in a small amount of anhydrous THF and add it dropwise to the NaH suspension via a dropping funnel.

  • After the addition, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Cool the reaction mixture back down to 0 °C.

  • Add ethyl iodide (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight (or heat to reflux if the reaction is sluggish, monitoring by TLC).

  • Upon completion, cool the flask to 0 °C and very carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl to neutralize any unreacted NaH.

  • Add deionized water and extract the product with ethyl acetate or diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the pure ether.

Applications in Drug Development & Lead Optimization

The derivatization of this compound is a key step in building compound libraries for high-throughput screening. The choice of derivatization strategy directly impacts the therapeutic potential of the resulting molecules.

  • Ester Derivatives: Can be used to create libraries of potential pro-drugs, improving oral bioavailability. The rate of ester hydrolysis can be tuned by modifying the steric and electronic properties of the acyl group.

  • Ether Derivatives: Introduce metabolically stable groups that can probe interactions within a biological target's binding pocket. A library of ethers with varying alkyl or aryl groups can rapidly explore structure-activity relationships (SAR).[2]

  • Pyrazole and Other Heterocyclic Derivatives: The hydroxyl group can be converted to a leaving group (e.g., mesylate) and substituted with various nucleophiles, including nitrogen heterocycles like pyrazole, which are known to possess a wide range of pharmacological activities.[6][7][8] For instance, pyrazolone derivatives have shown promise as anticancer and cardioprotective agents.[8] The synthesis of compounds like 1-[2-(Azepan-1-yl)-2-oxoethyl]-8-methylchromeno[4,3-c]pyrazol-4-one demonstrates the integration of the azepane moiety into more complex, biologically relevant scaffolds.[9]

By systematically applying these derivatization protocols, researchers can generate diverse libraries of novel azepane-containing compounds, significantly accelerating the discovery of new therapeutic agents.

References

Application Notes & Protocols for 2-(Azepan-1-yl)ethanol: A Guide to Safe Handling and Storage

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the safe handling, storage, and disposal of 2-(Azepan-1-yl)ethanol, a versatile amino alcohol intermediate used in pharmaceutical research and development. As a Senior Application Scientist, this guide is formulated based on extensive experience with similar chemical entities and established best practices in laboratory safety. The absence of a specific, publicly available Safety Data Sheet (SDS) for this compound necessitates a cautious approach, drawing parallels from structurally related amino alcohols and ethanol.

Chemical and Physical Properties

This compound is a substituted amino alcohol. A comprehensive understanding of its known and inferred properties is fundamental to its safe handling.

PropertyValue/InformationSource
Molecular Formula C₈H₁₇NO[1]
Molecular Weight 143.23 g/mol [1]
Appearance Inferred to be a liquid at room temperatureGeneral knowledge of similar amino alcohols
Odor Likely has a characteristic amine or alcohol-like odorInferred from similar compounds
Solubility Expected to be soluble in water and common organic solventsInferred from the ethanol and azepane moieties
Boiling Point Not definitively established for this specific compound. A structurally similar compound, 2-(4-methyl-1,3-thiazol-5-yl)ethanol, has a boiling point of 135 °C at 7 mmHg.[2]
Flash Point Not definitively established. Given the ethanol moiety, it should be treated as a flammable liquid . Ethanol has a low flash point.[3]
Density Not definitively established.

Hazard Identification and Risk Assessment

Due to the lack of a specific SDS, a thorough risk assessment is paramount before commencing any work with this compound. The primary hazards are inferred from its structural components: the flammable ethanol group and the potentially irritating and toxic amino alcohol and azepane groups.

Potential Hazards:

  • Flammability: The presence of the ethanol group suggests that this compound is a flammable liquid. Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[3]

  • Eye Irritation/Damage: Amino alcohols are known to be potential eye irritants, and some can cause serious eye damage.[4]

  • Skin Irritation: Prolonged or repeated skin contact may cause irritation.[5]

  • Respiratory Tract Irritation: Inhalation of vapors may cause respiratory irritation.[3]

  • Toxicity: The toxicological properties of this compound have not been fully investigated. However, studies on other amino alcohols indicate a range of cytotoxicities.[4] It is prudent to handle this compound as potentially toxic.

Hazard_Identification cluster_hazards Potential Hazards of this compound cluster_ppe Recommended Personal Protective Equipment (PPE) Flammability Flammability (Inferred from Ethanol Moiety) Lab_Coat Flame-Resistant Lab Coat Flammability->Lab_Coat Eye_Damage Serious Eye Damage/Irritation (Inferred from Amino Alcohols) Eye_Protection Safety Goggles/Face Shield Eye_Damage->Eye_Protection Skin_Irritation Skin Irritation (General Chemical Hazard) Gloves Chemical-Resistant Gloves (e.g., Nitrile) Skin_Irritation->Gloves Respiratory_Irritation Respiratory Irritation (Inhalation of Vapors) Respirator Respirator (if ventilation is inadequate) Respiratory_Irritation->Respirator Toxicity Potential Toxicity (Limited Data Available) Toxicity->Gloves Toxicity->Lab_Coat

Hazard Identification and Recommended PPE

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to minimize exposure and ensure personal safety.

  • Eye Protection: Chemical safety goggles are required at all times. A face shield should be worn when handling larger quantities or when there is a significant risk of splashing.[3]

  • Skin Protection: A flame-resistant laboratory coat must be worn and kept buttoned. Chemical-resistant gloves (e.g., nitrile) should be worn. Inspect gloves for any signs of degradation before use.[5]

  • Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation of vapors. If a fume hood is not available or if there is a potential for aerosol generation, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.

Safe Handling and Experimental Protocols

Adherence to strict protocols is essential for the safe handling of this compound in a laboratory setting.

General Handling Precautions
  • Work Area: All work with this compound must be performed in a well-ventilated area, preferably a certified chemical fume hood.[3]

  • Ignition Sources: Keep the compound away from open flames, hot surfaces, and sparks. Use non-sparking tools and equipment.[3]

  • Static Discharge: Ground all equipment when transferring large volumes to prevent the buildup of static electricity.[3]

  • Personal Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[5]

Protocol for a Typical Synthetic Reaction

This protocol outlines the safe use of this compound as a reactant in a typical laboratory-scale synthesis.

Objective: To safely introduce the this compound moiety into a target molecule.

Materials:

  • This compound

  • Reaction solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Other reactants as per the specific synthetic route

  • Inert gas supply (Nitrogen or Argon)

  • Appropriate glassware and stirring apparatus

  • Quenching solution (e.g., saturated aqueous sodium bicarbonate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Don all required PPE (safety goggles, lab coat, nitrile gloves).

    • Set up the reaction glassware in the fume hood, ensuring it is clean, dry, and properly clamped.

  • Reagent Addition:

    • Under an inert atmosphere (if required by the reaction chemistry), add the solvent to the reaction flask.

    • Carefully measure the required amount of this compound using a graduated cylinder or syringe.

    • Slowly add the this compound to the reaction vessel. If the reaction is exothermic, use an ice bath to control the temperature.

  • Reaction Monitoring:

    • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Slowly and carefully add a quenching solution to neutralize any unreacted reagents. Be aware of potential gas evolution.

    • Perform an aqueous extraction to separate the product.

    • Dry the organic layer over a suitable drying agent.

    • Filter off the drying agent.

  • Purification:

    • Remove the solvent using a rotary evaporator.

    • Purify the crude product by an appropriate method, such as column chromatography.

Experimental_Workflow Start Start: Don PPE & Prepare Fume Hood Setup Set up Glassware Start->Setup Add_Solvent Add Solvent Setup->Add_Solvent Add_Reagent Add this compound Add_Solvent->Add_Reagent Run_Reaction Run and Monitor Reaction Add_Reagent->Run_Reaction Workup Aqueous Work-up & Extraction Run_Reaction->Workup Purification Purification (e.g., Chromatography) Workup->Purification End End: Characterize Pure Product Purification->End

General Experimental Workflow

Storage and Disposal Procedures

Proper storage and disposal are critical to maintaining a safe laboratory environment.

Storage
  • Container: Store this compound in a tightly sealed, properly labeled container. The label should include the chemical name, hazard pictograms (flammable, irritant, potentially toxic), and the date received.

  • Location: Store in a cool, dry, and well-ventilated area designated for flammable liquids.[3] Keep it away from sources of heat, ignition, and direct sunlight.

  • Segregation: Store this compound segregated from incompatible materials, especially strong oxidizing agents.[3] Do not store with acids or bases unless their compatibility is known.

  • Quantities: Keep the amount of this compound in the laboratory to a minimum.

Spill and Emergency Procedures
  • Small Spills:

    • Evacuate non-essential personnel from the area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Collect the absorbed material into a sealed container for hazardous waste disposal.

    • Clean the spill area with soap and water.

  • Large Spills:

    • Evacuate the laboratory immediately and alert others.

    • Activate the fire alarm if there is a risk of fire.

    • Contact the institution's Environmental Health and Safety (EHS) department or emergency response team.

    • Do not attempt to clean up a large spill without proper training and equipment.[5]

  • First Aid:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

    • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5]

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[3]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Waste Disposal
  • Classification: this compound and any materials contaminated with it should be treated as hazardous waste.[6]

  • Collection: Collect waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams unless compatibility is confirmed.[7]

  • Disposal: Dispose of hazardous waste through your institution's EHS department in accordance with all local, state, and federal regulations.[7]

Conclusion

While this compound is a valuable building block in drug discovery, its handling requires a high degree of caution due to its inferred flammability and potential for irritation and toxicity. By adhering to the protocols and guidelines outlined in this document, researchers can work with this compound safely and effectively. Always prioritize a thorough risk assessment and consult with your institution's safety professionals before initiating any new procedures involving this or any other chemical.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-(Azepan-1-yl)ethanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(Azepan-1-yl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the synthesis of this valuable intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions based on established chemical principles and practical laboratory experience.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, which is commonly prepared via the N-alkylation of azepane (hexamethyleneimine) with a 2-haloethanol (e.g., 2-chloroethanol or 2-bromoethanol).

Issue 1: Low or No Product Yield

Question: I am getting a very low yield of this compound, or the reaction doesn't seem to be proceeding at all. What are the likely causes and how can I fix this?

Answer:

Low to no product formation is a common issue that can often be traced back to several key reaction parameters. The N-alkylation of azepane with a 2-haloethanol is typically a nucleophilic substitution reaction (SN2).[1][2] The success of this reaction hinges on the interplay between the nucleophile (azepane), the electrophile (2-haloethanol), the solvent, and the base.

Causality and Solutions:

  • Inadequate Base: A base is crucial to neutralize the hydrohalic acid (e.g., HCl or HBr) formed during the reaction. Without a base, the azepane starting material will be protonated, forming an ammonium salt. This salt is no longer nucleophilic and cannot react with the 2-haloethanol, thus stalling the reaction.

    • Solution: Ensure you are using a suitable base, typically a non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃), in at least stoichiometric amounts (1.0-1.5 equivalents) relative to the 2-haloethanol. For stubborn reactions, a stronger base like potassium tert-butoxide (t-BuOK) can be considered, although it may promote side reactions.[3][4]

  • Incorrect Solvent Choice: The choice of solvent significantly impacts the rate of SN2 reactions.[5][6]

    • Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents can solvate the nucleophile (azepane) through hydrogen bonding, creating a "solvent cage" that hinders its ability to attack the electrophile. This can slow down the reaction rate.[7]

    • Polar Aprotic Solvents (e.g., Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents are generally preferred for SN2 reactions as they do not solvate the nucleophile as strongly, leaving it "naked" and more reactive.[2][7]

    • Solution: Switch to a polar aprotic solvent like acetonitrile or DMF. If the solubility of your reactants is an issue, a mixture of solvents can be tested.

  • Low Reaction Temperature: Nucleophilic substitution reactions often require thermal energy to overcome the activation barrier.

    • Solution: Increase the reaction temperature. A good starting point is refluxing in acetonitrile (approx. 82 °C) or heating to 80-100 °C in DMF. Monitor the reaction progress by TLC or GC-MS to avoid decomposition at higher temperatures.

  • Poor Leaving Group: The reactivity of the 2-haloethanol depends on the identity of the halogen, which acts as the leaving group.

    • Reactivity Order: I⁻ > Br⁻ > Cl⁻ >> F⁻.[2]

    • Solution: If you are using 2-chloroethanol and experiencing low reactivity, consider switching to 2-bromoethanol or adding a catalytic amount of a soluble iodide salt (e.g., NaI or KI) to the reaction mixture (Finkelstein reaction) to generate the more reactive 2-iodoethanol in situ.

Issue 2: Formation of Multiple Products and Impurities

Question: My reaction mixture shows multiple spots on the TLC plate, and the final product is difficult to purify. What are the potential side reactions, and how can I minimize them?

Answer:

The formation of multiple products is often due to overalkylation and other side reactions. Understanding these pathways is key to suppressing them.

Causality and Solutions:

  • Overalkylation (Quaternization): The product, this compound, is also a nucleophile and can react with another molecule of the 2-haloethanol to form a quaternary ammonium salt. This is a common issue in amine alkylations.[8]

    • Solution: Use an excess of the amine (azepane) relative to the alkylating agent (2-haloethanol). A molar ratio of 2:1 to 3:1 (azepane:haloethanol) is a good starting point. This ensures that the haloethanol is more likely to react with the starting amine rather than the product. The unreacted azepane can be removed during aqueous workup.

  • Formation of 1,4-Dioxane: Under basic conditions, 2-haloethanol can undergo intramolecular cyclization or intermolecular condensation to form ethylene oxide, which can then dimerize to form 1,4-dioxane, especially at elevated temperatures.

    • Solution: Maintain a moderate reaction temperature and ensure the base is not excessively strong. Adding the 2-haloethanol slowly to the reaction mixture can also help to keep its concentration low and minimize this side reaction.

  • Elimination Reactions: While less common with primary halides, strong, sterically hindered bases can promote elimination reactions of the 2-haloethanol to form acetaldehyde.

    • Solution: Use a weaker, non-hindered base like K₂CO₃.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature and reaction time for this synthesis?

A1: The optimal temperature and time are highly dependent on the specific reactants and solvent used. A general recommendation is to start with refluxing acetonitrile for 12-24 hours. For less reactive substrates (e.g., 2-chloroethanol), a higher boiling point solvent like DMF at 80-100 °C may be necessary. It is crucial to monitor the reaction progress by an appropriate analytical technique (TLC, GC, or LC-MS) to determine the point of maximum conversion and avoid prolonged heating that could lead to side products.

Q2: Which base is the most effective for this reaction?

A2: Potassium carbonate (K₂CO₃) is the most commonly used and effective base for this type of N-alkylation. It is inexpensive, easy to handle, and generally provides good yields without promoting significant side reactions. Sodium carbonate (Na₂CO₃) is also a viable option. For very unreactive systems, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) can be employed, but with caution, as they increase the risk of side reactions.[4]

Q3: How do I purify the final product, this compound?

A3: Purification typically involves the following steps:

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. The solvent is then removed under reduced pressure. The residue is taken up in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and washed with water or brine to remove any remaining salts and water-soluble impurities.

  • Extraction: If there is unreacted azepane, an acidic wash (e.g., dilute HCl) can be used to protonate it and move it to the aqueous layer. The product will also be protonated, so the aqueous layer should then be basified (e.g., with NaOH) and re-extracted with an organic solvent.

  • Distillation or Chromatography: this compound is a liquid at room temperature. For larger scales, vacuum distillation is an effective purification method. For smaller scales or to remove closely related impurities, flash column chromatography on silica gel is recommended. A typical eluent system would be a gradient of methanol in dichloromethane or ethyl acetate containing a small amount of triethylamine (e.g., 1%) to prevent the product from streaking on the silica gel.

Q4: Can I use ethylene oxide instead of 2-haloethanol to synthesize this compound?

A4: Yes, the ring-opening of ethylene oxide with azepane is a viable and atom-economical alternative synthetic route. This reaction is typically carried out in a protic solvent like methanol or ethanol at room temperature or with gentle heating. The reaction is often catalyzed by water or a Lewis acid. However, ethylene oxide is a toxic and flammable gas, requiring specialized handling procedures. For many labs, the use of 2-haloethanols is more practical and safer.

Data and Protocols

Table 1: Recommended Reaction Conditions
ParameterRecommended ConditionRationale
Azepane:Haloethanol Ratio 2:1 to 3:1Minimizes overalkylation.[8]
Base K₂CO₃ (1.5 eq)Effective, low cost, minimizes side reactions.
Solvent Acetonitrile (ACN) or DMFPolar aprotic solvents favor SN2 reactions.[2][7]
Temperature 80-100 °CProvides sufficient energy for the reaction.
Reaction Time 12-24 hoursMonitor by TLC or GC for completion.
Experimental Protocol: Synthesis of this compound
  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add azepane (2.0 eq), potassium carbonate (1.5 eq), and acetonitrile (to make a 0.5 M solution with respect to the limiting reagent).

  • Stir the suspension at room temperature for 15 minutes.

  • Add 2-bromoethanol (1.0 eq) dropwise to the mixture.

  • Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 16 hours.

  • Monitor the reaction progress by TLC (e.g., 10% Methanol in Dichloromethane with 1% Triethylamine).

  • Once the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate.

  • Concentrate the filtrate under reduced pressure to remove the acetonitrile.

  • Dissolve the residue in dichloromethane and wash with brine (3 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or flash column chromatography to afford pure this compound.

Visualizing the Process

Reaction Mechanism

Reaction_Mechanism Azepane Azepane (Nucleophile) TransitionState SN2 Transition State Azepane->TransitionState Attacks Haloethanol 2-Bromoethanol (Electrophile) Haloethanol->TransitionState Product_HBr Protonated Product + Br⁻ TransitionState->Product_HBr Forms Product This compound Product_HBr->Product Deprotonation Byproducts KHCO₃ + KBr Product_HBr->Byproducts Base K₂CO₃ (Base) Base->Product Neutralizes HBr Base->Byproducts

Caption: SN2 mechanism for the synthesis of this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low/No Yield Issue CheckBase Is the base adequate? (Type and Stoichiometry) Start->CheckBase CheckSolvent Is the solvent optimal? (Polar Aprotic?) CheckBase->CheckSolvent Yes SolutionBase Use K₂CO₃ (1.5 eq) CheckBase->SolutionBase No CheckTemp Is the temperature high enough? CheckSolvent->CheckTemp Yes SolutionSolvent Switch to ACN or DMF CheckSolvent->SolutionSolvent No CheckLG Is the leaving group reactive enough? (Br > Cl) CheckTemp->CheckLG Yes SolutionTemp Increase to 80-100 °C CheckTemp->SolutionTemp No SolutionLG Use 2-bromoethanol or add NaI CheckLG->SolutionLG No Success Improved Yield CheckLG->Success Yes SolutionBase->CheckSolvent SolutionSolvent->CheckTemp SolutionTemp->CheckLG SolutionLG->Success

Caption: Troubleshooting workflow for low yield in the synthesis.

References

Technical Support Center: Synthesis of 2-(Azepan-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(Azepan-1-yl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot potential side reactions encountered during the synthesis of this valuable intermediate. Our goal is to provide you with the expertise and practical insights needed to optimize your reaction conditions, identify and mitigate the formation of common side products, and ensure the synthesis of high-purity this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

There are two primary and widely employed methods for the synthesis of this compound:

  • Ring-opening of ethylene oxide with azepane (hexamethyleneimine): This is a direct and atom-economical approach where azepane acts as a nucleophile, attacking the electrophilic carbon of the ethylene oxide ring. This reaction is typically carried out in a suitable solvent like methanol or ethanol and can be performed with or without a catalyst.

  • N-alkylation of azepane with 2-chloroethanol: This method involves the nucleophilic substitution of the chloride in 2-chloroethanol by azepane. A base is generally required to neutralize the hydrochloric acid formed during the reaction. Common bases include potassium carbonate or triethylamine.

Q2: What are the primary side products I should be aware of in the synthesis of this compound?

The formation of side products is a common challenge in the synthesis of this compound. The nature and quantity of these impurities will depend on the chosen synthetic route and reaction conditions. The most frequently observed side products are:

  • 1,1'-(ethane-1,2-diyl)bis(azepane) (Dimeric Impurity): This is a common byproduct in the N-alkylation of azepane with 2-chloroethanol.

  • 1-(2-(2-hydroxyethoxy)ethyl)azepane (Oligo(ethylene glycol) ether): This and higher oligomers can form when using an excess of ethylene oxide or at elevated temperatures.

  • 1,1-bis(2-hydroxyethyl)azepan-1-ium (Quaternary Ammonium Salt): This can form, particularly if the reaction conditions favor over-alkylation.

  • Unreacted Starting Materials: Residual azepane or 2-chloroethanol/ethylene oxide can remain if the reaction does not go to completion.

Q3: My final product is a yellow oil, but I expected a colorless liquid. What could be the cause?

A yellow or brownish hue in the final product often indicates the presence of impurities. These could be degradation products formed during the reaction or workup, especially if elevated temperatures were used for an extended period. The presence of certain side products can also contribute to coloration. It is advisable to analyze the product using techniques like TLC, GC-MS, or NMR to identify the impurities and then select an appropriate purification method.

Troubleshooting Guide

This section addresses specific issues you may encounter during your synthesis and provides actionable solutions.

Problem 1: Presence of a Higher Boiling Point Impurity in the Final Product

Symptoms:

  • A peak at a higher retention time than the desired product in your GC or LC chromatogram.

  • Broad signals in the 1H NMR spectrum, particularly in the aliphatic region, that do not correspond to the product.

  • Difficulty in distilling the product to obtain a pure fraction.

Potential Causes & Solutions:

Cause Explanation Recommended Action
Di-alkylation In the reaction with 2-chloroethanol, the initially formed this compound can act as a nucleophile and react with another molecule of 2-chloroethanol, leading to the formation of 1,1-bis(2-hydroxyethyl)azepan-1-ium salt.Use a molar excess of azepane relative to 2-chloroethanol. A 1.5 to 2-fold excess of the amine is often sufficient to suppress this side reaction.
Oligomerization When using ethylene oxide, the hydroxyl group of the product can react with another molecule of ethylene oxide, leading to the formation of oligo(ethylene glycol) ethers.[1][2][3]Carefully control the stoichiometry of ethylene oxide. A slight excess of azepane is recommended. Maintain a lower reaction temperature to disfavor the slower oligomerization reaction.
Dimer Formation In the 2-chloroethanol route, a molecule of azepane can react with both ends of a di-halo impurity that might be present in the starting material, or through other complex pathways.Ensure the purity of your 2-chloroethanol starting material. Purification of the product can be achieved through column chromatography.
  • Adsorbent: Use silica gel (60-120 mesh) as the stationary phase.

  • Eluent System: A gradient of ethyl acetate in hexane or dichloromethane in methanol is typically effective. Start with a low polarity mixture and gradually increase the polarity.

  • Monitoring: Monitor the fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Collection & Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Problem 2: The Reaction is Sluggish or Incomplete

Symptoms:

  • Significant amounts of unreacted azepane and/or 2-chloroethanol/ethylene oxide are observed in the reaction mixture after the expected reaction time.

  • Low product yield.

Potential Causes & Solutions:

Cause Explanation Recommended Action
Insufficient Reaction Temperature The reaction may have a significant activation energy barrier that is not overcome at lower temperatures.Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC. For the reaction with 2-chloroethanol, refluxing in a suitable solvent like acetonitrile or ethanol is often effective.
Inefficient Base (for 2-chloroethanol route) The base may not be strong enough or soluble enough in the reaction medium to effectively neutralize the HCl generated, thus protonating the azepane and reducing its nucleophilicity.Switch to a stronger or more soluble base. For example, if using potassium carbonate, ensure it is finely powdered and well-stirred. Alternatively, a soluble organic base like triethylamine can be used.
Poor Quality Starting Materials The presence of inhibitors or significant impurities in the starting materials can hinder the reaction.Use freshly distilled or high-purity starting materials.
Problem 3: Formation of a Water-Soluble Impurity that is Difficult to Remove by Extraction

Symptoms:

  • After aqueous workup, the organic layer shows impurities that are also partially soluble in the aqueous layer.

  • The NMR spectrum of the product shows unexpected signals that persist even after multiple aqueous washes.

Potential Causes & Solutions:

Cause Explanation Recommended Action
Quaternary Ammonium Salt Formation Over-alkylation can lead to the formation of the 1,1-bis(2-hydroxyethyl)azepan-1-ium salt.[4] These salts are often water-soluble and can be difficult to separate from the desired product, which also has some water solubility.As with di-alkylation, use an excess of azepane. During the workup, adjusting the pH of the aqueous layer can sometimes help in the separation. Purification by ion-exchange chromatography may be necessary in challenging cases.

Visualizing Side Product Formation

The following diagrams illustrate the reaction pathways leading to the formation of common side products.

G Azepane Azepane Product This compound Azepane->Product + 2-Chloroethanol (Desired Reaction) Chloroethanol 2-Chloroethanol Dialkylation Di-alkylation Product (Quaternary Salt) Product->Dialkylation + 2-Chloroethanol (Side Reaction) G Azepane_EO Azepane Product_EO This compound Azepane_EO->Product_EO + Ethylene Oxide (Desired Reaction) EthyleneOxide Ethylene Oxide Oligomer Oligo(ethylene glycol) Ether Product_EO->Oligomer + n(Ethylene Oxide) (Side Reaction)

References

Technical Support Center: Synthesis of 2-(Azepan-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of 2-(Azepan-1-yl)ethanol. We address common challenges, offer troubleshooting strategies, and provide detailed protocols to help you optimize your reaction yields and product purity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My overall yield for this compound is consistently low. What are the most common synthetic routes, and which one generally gives the best yield?

There are two primary, reliable methods for synthesizing this compound:

  • Nucleophilic Ring-Opening of an Epoxide: This involves reacting azepane (hexamethyleneimine) with ethylene oxide. This is often the preferred method due to its high atom economy (all atoms from the reactants are incorporated into the product) and generally cleaner reaction profile. The reaction proceeds via an SN2 mechanism, where the nitrogen of azepane attacks one of the carbon atoms of the strained epoxide ring.[1][2]

  • Nucleophilic Substitution with a 2-Haloethanol: This involves reacting azepane with a 2-haloethanol, such as 2-chloroethanol or 2-bromoethanol. This is a classic SN2 alkylation reaction. While effective, it can be more prone to side reactions, such as over-alkylation, and may require a base to neutralize the resulting hydrohalic acid.

For achieving the highest yield, the ring-opening of ethylene oxide is typically recommended. However, the choice may depend on the availability and handling requirements of the starting materials, as ethylene oxide is a gas and requires specialized handling.

Synthesis_Routes cluster_0 Starting Materials cluster_1 Reagents Azepane Azepane Product This compound Azepane->Product:w Azepane->Product:w EthyleneOxide Ethylene Oxide EthyleneOxide:e->Product:n Haloethanol 2-Chloroethanol or 2-Bromoethanol Haloethanol:e->Product:s

Q2: I'm using the 2-chloroethanol method and my yield is poor. I see multiple spots on my TLC plate. What's going wrong?

Low yield in this SN2 reaction is typically caused by incomplete reaction or the formation of side products. Here are the primary issues and how to troubleshoot them:

  • Issue 1: Quaternization (Over-alkylation). The product, this compound, is a tertiary amine and can react with another molecule of 2-chloroethanol to form a quaternary ammonium salt. This is a common side reaction when the stoichiometry is not carefully controlled or when the reaction is run for too long at high temperatures.

    • Solution: Use a slight excess of azepane relative to 2-chloroethanol (e.g., 1.1 to 1.2 equivalents). This ensures the haloalkane is the limiting reagent, minimizing its availability to react with the product.

  • Issue 2: Incomplete Reaction. The reaction may be too slow under your current conditions.

    • Solution: Ensure an appropriate base is used. The reaction generates HCl, which will protonate the starting azepane, rendering it non-nucleophilic. A non-nucleophilic base like potassium carbonate (K₂CO₃) or a hindered amine base like triethylamine (TEA) should be added to scavenge the acid. Also, consider increasing the reaction temperature moderately (e.g., to 50-70 °C) and ensuring a suitable solvent is used. Polar aprotic solvents like acetonitrile or DMF can accelerate SN2 reactions.

  • Issue 3: Competing Elimination (E2) Reaction. Although less likely with a primary halide, some elimination of HCl from 2-chloroethanol to form acetaldehyde can occur, especially with a strong, sterically hindered base.

    • Solution: Use a weaker, non-hindered base like K₂CO₃ and avoid excessively high temperatures.

Q3: When reacting azepane with ethylene oxide, what are the critical parameters to control for maximizing yield?

The reaction between an amine and an epoxide is highly exothermic and can be difficult to control if not managed properly.[3] The key is to control the rate of addition and the temperature.

  • Stoichiometry: Use a 1:1 molar ratio or a slight excess of azepane. Using a large excess of ethylene oxide can lead to the formation of polyethoxylated byproducts, where the hydroxyl group of the product attacks another molecule of ethylene oxide.

  • Temperature Control: The reaction should be initiated at a low temperature (0-5 °C) by slowly adding ethylene oxide (either as a gas bubbled through the solution or as a pre-chilled solution in the reaction solvent) to the azepane. After the addition is complete, the reaction can be allowed to slowly warm to room temperature and stirred until completion. A cooling bath is essential.

  • Solvent: The reaction is often run in a protic solvent like methanol or ethanol.[4] The solvent can participate in the reaction by protonating the oxygen of the epoxide in the transition state, which facilitates ring-opening. It also helps to dissipate heat. Running the reaction neat (without solvent) is possible but requires very careful temperature control.

ParameterRoute 1: Epoxide Ring-OpeningRoute 2: Nucleophilic SubstitutionRationale & Key Considerations
Azepane (Equiv.) 1.0 - 1.11.1 - 1.2Excess amine in Route 2 prevents over-alkylation of the product.
Key Reagent Ethylene Oxide (1.0 equiv)2-Chloroethanol (1.0 equiv)Ethylene oxide is a gas requiring careful handling.
Base Not requiredK₂CO₃ or Et₃N (1.1 equiv)Essential in Route 2 to neutralize HCl byproduct.
Solvent Ethanol, MethanolAcetonitrile, DMF, EthanolProtic solvents can aid epoxide opening; polar aprotic solvents favor SN2.
Temperature 0 °C to RTRT to 70 °CStrict temperature control is critical for the highly exothermic epoxide reaction.
Typical Yield > 85%60 - 80%Route 1 is generally more efficient and atom-economical.
Q4: How do I effectively purify this compound and remove unreacted starting materials or byproducts?

The purification strategy depends on the impurities present. This compound is a polar, water-soluble liquid with a relatively high boiling point.

  • Initial Workup:

    • If you used a base like K₂CO₃ (Route 2), filter off the solid salts first.

    • Perform a liquid-liquid extraction. If the reaction was in an organic solvent, you can wash with a saturated brine solution to remove some water-soluble impurities. However, due to the high water solubility of the product, this can lead to yield loss. It's often better to proceed directly to solvent removal.

  • Removal of Unreacted Azepane: Azepane has a lower boiling point (approx. 140 °C) than the product (approx. 215-220 °C). Careful fractional distillation under reduced pressure (vacuum) is the most effective method to separate unreacted azepane from the desired product.

  • Removal of Over-alkylation Byproduct: The quaternary ammonium salt formed in Route 2 is non-volatile and will remain in the distillation flask. If it is the major impurity, distillation is an excellent purification method.

  • Column Chromatography: This is generally not the preferred method for large-scale purification due to the high polarity of the product, which can lead to streaking on silica gel. If required, a polar mobile phase (e.g., dichloromethane/methanol with a small amount of ammonium hydroxide to prevent protonation on the column) on a silica gel column can be used.

Recommended Purification Workflow:

  • Remove the reaction solvent under reduced pressure (rotary evaporation).

  • Set up a fractional vacuum distillation apparatus.

  • Collect the fraction corresponding to unreacted azepane first (if present).

  • Increase the temperature (or reduce the pressure further) to collect the pure this compound fraction.

Troubleshooting Flowchart

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// Structure start_node -> incomplete_reaction [label=" Check reaction completion (TLC/GC) "]; start_node -> side_products [label=" Analyze crude NMR/MS "]; start_node -> purification_loss [label=" Mass balance check "];

// Branch 1: Incomplete Reaction incomplete_reaction [label="Incomplete Reaction", style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; incomplete_reaction -> cause1a [label="Route 2 Issue"]; cause1a [label="Acid Scavenging Inefficient", style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; cause1a -> sol1a [label="Solution"]; sol1a [label="Ensure >1 eq. of base\n(K2CO3, TEA) is present.", style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

incomplete_reaction -> cause1b; cause1b [label="Low Temperature / Short Time", style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; cause1b -> sol1b [label="Solution"]; sol1b [label="Increase temperature moderately\n(50-70°C) and/or extend\nreaction time.", style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Branch 2: Side Products side_products [label="Side Product Formation", style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; side_products -> cause2a [label="Route 2 Issue"]; cause2a [label="Over-alkylation\n(Quaternary Salt)", style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; cause2a -> sol2a [label="Solution"]; sol2a [label="Use slight excess of Azepane\n(1.1-1.2 eq.).", style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

side_products -> cause2b [label="Route 1 Issue"]; cause2b [label="Polyethoxylation", style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; cause2b -> sol2b [label="Solution"]; sol2b [label="Use 1:1 stoichiometry or slight\nexcess of Azepane. Control\nEthylene Oxide addition rate.", style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Branch 3: Purification Loss purification_loss [label="Loss During Purification", style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; purification_loss -> cause3a [label="Extraction Issue"]; cause3a [label="Product lost to\naqueous phase", style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; cause3a -> sol3a [label="Solution"]; sol3a [label="Avoid aqueous washes if possible.\nIf necessary, back-extract aqueous\nlayers with organic solvent.", style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

purification_loss -> cause3b [label="Distillation Issue"]; cause3b [label="Product co-distills\nor degrades", style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; cause3b -> sol3b [label="Solution"]; sol3b [label="Use fractional distillation under\nhigh vacuum to lower boiling point\nand improve separation.", style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; } ` Caption: Troubleshooting flowchart for the synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis via Epoxide Ring-Opening (Recommended)

This protocol describes the reaction of azepane with ethylene oxide in ethanol.

Materials:

  • Azepane (Hexamethyleneimine)

  • Ethanol (anhydrous)

  • Ethylene oxide

  • Round-bottom flask equipped with a magnetic stirrer, a cooling bath (ice/water), and a gas inlet adapter.

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add azepane (1.0 eq.).

  • Add anhydrous ethanol to create a 1-2 M solution of azepane.

  • Cool the flask to 0-5 °C using an ice/water bath.

  • Slowly bubble ethylene oxide gas (1.0 eq.) through the stirred solution via the gas inlet. Alternatively, a pre-made, chilled solution of a known concentration of ethylene oxide in ethanol can be added dropwise. CAUTION: This step is exothermic. Monitor the temperature closely and adjust the addition rate to maintain it below 10 °C.

  • After the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature.

  • Stir the reaction for 12-16 hours at room temperature.

  • Monitor the reaction for the disappearance of azepane using GC or TLC.

  • Once complete, concentrate the mixture under reduced pressure to remove the ethanol.

  • Purify the resulting crude oil by vacuum distillation to obtain this compound as a clear, colorless to pale yellow oil.

Protocol 2: Synthesis via Nucleophilic Substitution

This protocol describes the reaction of azepane with 2-chloroethanol using potassium carbonate as a base.

Materials:

  • Azepane (Hexamethyleneimine)

  • 2-Chloroethanol

  • Potassium carbonate (K₂CO₃), finely powdered

  • Acetonitrile (anhydrous)

  • Round-bottom flask equipped with a magnetic stirrer and reflux condenser.

Procedure:

  • To a round-bottom flask, add azepane (1.1 eq.), anhydrous acetonitrile, and finely powdered potassium carbonate (1.1 eq.).

  • Stir the suspension vigorously.

  • Add 2-chloroethanol (1.0 eq.) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 18-24 hours.

  • Monitor the reaction for the disappearance of 2-chloroethanol by GC or TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts (K₂CO₃ and KCl). Wash the filter cake with a small amount of acetonitrile.

  • Combine the filtrate and washings, and concentrate under reduced pressure to remove the solvent.

  • Purify the crude product by vacuum distillation.

References

Technical Support Center: Purification of 2-(Azepan-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers, scientists, and drug development professionals, this technical support guide provides a comprehensive, question-and-answer-based approach to troubleshooting the purification of 2-(Azepan-1-yl)ethanol. As a Senior Application Scientist, this guide is structured to deliver not just protocols, but the underlying scientific principles, ensuring both success in the lab and a deeper understanding of the process.

This guide is designed to be a dynamic resource. Instead of a rigid protocol, it addresses the common challenges and questions that arise during the purification of this versatile amino alcohol, providing expert insights and actionable solutions.

Section 1: Preliminary Assessment and Compound Characteristics

Before any purification process, a thorough understanding of the target compound and a baseline assessment of the crude material are critical for success.

Q1: What are the fundamental physical properties of this compound that influence its purification?

Understanding the physicochemical properties of this compound is the first step in designing an effective purification strategy. Its structure combines a tertiary amine within a seven-membered ring and a primary alcohol, dictating its polarity, basicity, and boiling point.

Table 1: Key Physical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₁₇NO[1][2]
Molecular Weight 143.23 g/mol [1]
Boiling Point High (estimated >200 °C at atmospheric pressure)General chemical principles
Structure A hexahydro-1H-azepine ring N-substituted with an ethanol group[1][2]
Polarity Polar, due to the hydroxyl and tertiary amine groupsInferred from structure
Basicity Basic, due to the tertiary amineInferred from structure

Its high boiling point is the most critical factor, making atmospheric distillation unsuitable as it could lead to thermal decomposition. This necessitates the use of vacuum distillation to lower the boiling point to a safe temperature.[3][4]

Q2: How can I get a quick and effective snapshot of my crude product's purity before attempting large-scale purification?

Thin-Layer Chromatography (TLC) is an indispensable tool for the initial assessment of your crude this compound. It helps in identifying the number of components, estimating their relative polarities, and developing a solvent system for column chromatography if needed.

A common issue with amines is their basicity, which can cause "tailing" or streaking on standard silica gel plates. This can be mitigated by adding a small amount of a basic modifier to your mobile phase.

Experimental Protocol: Diagnostic TLC Analysis

  • Plate Preparation: Use standard silica gel 60 F254 plates. Draw a light pencil line about 1 cm from the bottom.

  • Spotting: Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane or ethanol). Using a capillary tube, spot a small, concentrated circle on the baseline.

  • Solvent System (Mobile Phase) Development: A good starting point for a compound of this polarity is a mixture of a non-polar and a polar solvent.

    • Initial System: Dichloromethane (DCM) : Methanol (MeOH) in a 95:5 ratio.

    • To reduce tailing: Add 0.5-1% triethylamine (TEA) to the solvent mixture.

  • Elution: Place the TLC plate in a developing chamber containing your chosen mobile phase. Ensure the solvent level is below your baseline. Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualization: Since this compound is not strongly UV-active, chemical staining is required for visualization.[5][6]

    • Potassium Permanganate (KMnO₄) Stain: A universal stain for oxidizable groups like alcohols and amines. It produces yellow-brown spots on a purple background.[6]

    • Ninhydrin Stain: Highly effective for primary and secondary amines, but can also visualize some tertiary amines as yellow or faint purple spots upon heating.[5][7]

An ideal TLC will show your product spot with a Retention Factor (Rf) between 0.3 and 0.5, well-separated from any impurity spots.

Section 2: Purification by Vacuum Distillation

For thermally stable impurities with boiling points significantly different from the product, vacuum distillation is the most efficient method for purification on a larger scale.

Q3: Why is vacuum distillation essential, and what are the risks of distilling at atmospheric pressure?

As established, this compound has a high boiling point. Attempting to distill it at atmospheric pressure (760 Torr) would require very high temperatures, likely leading to decomposition, charring, and significantly reduced yield. Vacuum distillation lowers the pressure, which in turn lowers the boiling point to a temperature where the molecule is stable.[4][8] This is a fundamental principle governed by the Clausius-Clapeyron relation.

cluster_0 Purification Method Selection Start Crude Product This compound CheckPurity Perform Diagnostic TLC Start->CheckPurity Decision Impurities Profile? CheckPurity->Decision Analyze TLC Plate Distillation Proceed with Vacuum Distillation Decision->Distillation < 2 spots, B.P. difference >20°C or non-polar impurities Chromatography Proceed with Column Chromatography Decision->Chromatography Multiple spots, close polarity, or thermal sensitivity

Caption: Decision tree for selecting the appropriate purification method.

Q4: I'm experiencing significant "bumping" and unstable boiling during my vacuum distillation. What's causing this and how do I stop it?

Bumping occurs when a liquid superheats and then boils in a sudden, violent burst. This is common in vacuum distillation due to the lack of nucleation sites for smooth boiling.

  • Causality: Under vacuum, dissolved gases that typically promote smooth boiling are removed. Without nucleation points, the liquid's temperature can rise above its boiling point at that pressure. When it finally boils, it does so explosively.

  • Solutions:

    • Vigorous Stirring: The most effective method. Use a magnetic stir bar and a strong stir plate to create a vortex. This mechanical agitation provides the energy and surface disruption needed for smooth boiling.

    • Boiling Chips/Stones: While effective at atmospheric pressure, they are less reliable under vacuum as trapped air is quickly removed, rendering them inert. Use fresh, porous chips for every distillation.

    • Ebulliator/Capillary Bubbler: A fine capillary tube inserted into the distillation flask that allows a slow, steady stream of inert gas (like nitrogen or argon) to be bled into the system. This provides a constant source of nucleation.

Q5: My vacuum pump is running, but I can't achieve or maintain a stable, low pressure. What should I check?

Achieving a stable vacuum is critical for a consistent boiling temperature and successful separation.[3] Fluctuations can halt distillation or cause fractions to mix.

Troubleshoot {Vacuum Instability Detected | Check for Leaks} Joints Are all glass joints properly sealed? (Use appropriate vacuum grease) Troubleshoot->Joints Systematic Check Tubing Is the vacuum tubing old, cracked, or collapsed? Joints->Tubing Pump Is the vacuum pump oil fresh and at the correct level? Tubing->Pump ColdTrap Is the cold trap properly filled? (e.g., dry ice/acetone or liquid nitrogen) Pump->ColdTrap

Caption: Troubleshooting flowchart for unstable vacuum.

  • System Leaks: The most common culprit. Check every glass joint. Ensure they are clean, properly greased (use minimal grease applied in a thin band), and securely clamped. Check all tubing for cracks or poor connections.

  • Pump Inefficiency: The pump oil may be contaminated with volatile solvents from previous runs. An oil change is often required.

  • Cold Trap Failure: The cold trap must be sufficiently cold to condense any volatile substances before they reach the pump. If it warms up, condensed volatiles can re-enter the vapor phase, increasing the system's pressure.

Section 3: Purification by Flash Column Chromatography

When distillation is not an option due to thermally sensitive impurities or impurities with very similar boiling points, flash column chromatography is the method of choice.

Q6: My product is streaking badly on the silica column, leading to poor separation and mixed fractions. Why does this happen with amines?

This is a classic problem when purifying basic compounds on standard silica gel.

  • Causality: Silica gel is weakly acidic (pKa ≈ 4.5) due to the presence of silanol (Si-OH) groups on its surface. The basic tertiary amine of your compound can undergo strong, sometimes irreversible, interactions with these acidic sites. This causes the compound to "stick" to the stationary phase and elute slowly and unevenly, resulting in a long "tail" or streak.

  • Solutions:

    • Add a Basic Modifier: The most common solution is to add a small amount of a volatile base, typically 0.5-2% triethylamine (TEA), to your eluent (mobile phase). The TEA is more basic than your product and will preferentially bind to the acidic sites on the silica, effectively "deactivating" them and allowing your compound to elute symmetrically.

    • Use Deactivated Silica: For very sensitive amines, you can use commercially available deactivated silica gel or prepare it by treating standard silica with a solution of TEA and then removing the excess.

    • Switch to Alumina: Basic or neutral alumina can be a good alternative stationary phase for purifying basic compounds, though it may have different selectivity compared to silica.

Q7: What is a reliable, step-by-step protocol for setting up and running a flash column for this compound?

This protocol assumes you have already developed a suitable solvent system via TLC that gives your product an Rf of ~0.3-0.4.

Experimental Protocol: Flash Column Chromatography

  • Column Packing (Dry Packing):

    • Choose a column of appropriate size (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight).

    • Place a small plug of cotton or glass wool at the bottom. Add a thin layer of sand.

    • Pour the required amount of silica gel into the column. Gently tap the column to ensure even packing. Add another layer of sand on top.

  • Pre-Elution: Run your chosen mobile phase (e.g., 95:4:1 Hexane:Ethyl Acetate:TEA) through the column until the entire silica bed is wetted and equilibrated. Do not let the column run dry.

  • Loading the Sample:

    • Direct (Wet) Loading: Dissolve your crude product in the minimum amount of mobile phase and carefully pipette it onto the top layer of sand.

    • Dry Loading (Recommended): Dissolve your crude product in a volatile solvent (like DCM), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column.

  • Elution: Carefully add your mobile phase to the top of the column. Using positive pressure (from a hand bellows or nitrogen line), push the solvent through the column at a flow rate that allows the solvent front to move down several inches per minute.

  • Fraction Collection: Collect the eluate in a series of test tubes or flasks. Monitor the separation by collecting TLC spots from each fraction.

  • Combine and Evaporate: Combine the fractions that contain your pure product (as determined by TLC) and remove the solvent using a rotary evaporator.

Section 4: Final Analysis and Storage

Q8: How do I definitively confirm the purity and structural identity of my final product?

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for structural confirmation. A proton (¹H NMR) spectrum will provide information on the chemical environment of all the hydrogen atoms in the molecule, and a carbon (¹³C NMR) spectrum will do the same for the carbon atoms.

  • Expected ¹H NMR signals for this compound:

    • A broad singlet for the hydroxyl (-OH) proton.

    • Multiplets for the -CH₂- groups on the azepane ring.

    • Triplets for the two -CH₂- groups of the ethanol side chain, showing coupling to each other.

  • Purity Assessment: A clean NMR spectrum, free of unassignable peaks, is a strong indicator of high purity. Integration of the peaks should correspond to the number of protons in each environment.[9][10][11] The absence of starting material or known impurity signals is key.[12][13][14][15]

Q9: What are the proper storage conditions for purified this compound?

Like many amines, this compound can be sensitive to atmospheric carbon dioxide and moisture. Over time, it can form a carbonate salt, which may appear as a white precipitate or cause the liquid to become hazy.

  • Recommended Storage: Store in a tightly sealed amber glass bottle to protect from light. To minimize contact with air and moisture, consider flushing the headspace with an inert gas like argon or nitrogen before sealing. For long-term storage, refrigeration at 2-8 °C is recommended.

References

Stability issues of 2-(Azepan-1-yl)ethanol under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(Azepan-1-yl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound under various experimental conditions. By understanding the potential stability issues, you can ensure the integrity of your experiments and the reliability of your results. This resource is structured in a question-and-answer format to directly address specific challenges you may encounter.

FAQs: Understanding the Stability of this compound

Q1: What are the primary functional groups in this compound that influence its stability?

A1: this compound possesses two key functional groups that dictate its chemical behavior and stability: a tertiary amine within the azepane ring and a primary alcohol in the ethanol side chain. The lone pair of electrons on the nitrogen atom of the tertiary amine imparts basic properties and makes it susceptible to oxidation. The primary alcohol group can undergo oxidation to form an aldehyde and subsequently a carboxylic acid.

Q2: What are the expected degradation pathways for this compound?

A2: Based on its structure, the most probable degradation pathways for this compound are:

  • Oxidation of the tertiary amine: The nitrogen atom can be oxidized, particularly by strong oxidizing agents, to form the corresponding N-oxide.[1][2]

  • Oxidation of the primary alcohol: The alcohol group is susceptible to oxidation, which can yield two different products depending on the reaction conditions. Mild oxidation will produce 2-(azepan-1-yl)acetaldehyde, while stronger oxidation can lead to the formation of 2-(azepan-1-yl)acetic acid.[3][4][5]

  • Thermal Degradation: At elevated temperatures, tertiary amines can undergo decomposition.[6][7][8] For this compound, this could involve complex fragmentation of the azepane ring or side chain elimination. One known thermal degradation pathway for some tertiary amines is the Hofmann elimination, which results in the formation of an alkene and a secondary amine.[9][10]

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: The stability of this compound in aqueous solutions is significantly influenced by pH.

  • Acidic Conditions (low pH): In acidic solutions, the tertiary amine will be protonated to form a positively charged ammonium salt. This protonation can protect the amine from certain types of degradation. However, strongly acidic conditions, especially at elevated temperatures, might promote dehydration of the primary alcohol to form an alkene.

  • Neutral Conditions (pH ~7): At neutral pH, the compound is expected to be relatively stable. However, the potential for slow oxidation of both the amine and alcohol functionalities still exists, especially in the presence of dissolved oxygen or metal ions.

  • Basic Conditions (high pH): In basic solutions, the tertiary amine is in its free base form, making the lone pair of electrons on the nitrogen more available for reaction, potentially increasing its susceptibility to oxidation. The stability of the alcohol group is generally less affected by moderately basic conditions.

Q4: Is this compound sensitive to light?

A4: While there is no specific data on the photostability of this compound, compounds containing amine and alcohol functional groups can be susceptible to photodegradation.[11][12][13] Prolonged exposure to high-intensity light, particularly UV radiation, could potentially initiate radical reactions leading to degradation. It is always a good practice to store solutions of this compound protected from light, for instance, in amber vials or in the dark.

Q5: What are the recommended storage conditions for this compound?

A5: For long-term storage, it is recommended to keep this compound in a tightly sealed container in a cool, dry, and dark place. Storage at refrigerated temperatures (2-8 °C) is advisable. The container should be flushed with an inert gas like nitrogen or argon to minimize contact with oxygen.

Troubleshooting Guide

Issue 1: I observe an unexpected peak in my chromatogram when analyzing a sample of this compound.

Potential Cause Troubleshooting Steps
Oxidative Degradation 1. Check for N-oxide formation: The unexpected peak could be the N-oxide of this compound. This is more likely if your sample has been exposed to air or oxidizing agents. You can confirm this by intentionally oxidizing a small sample (e.g., with a mild oxidant like hydrogen peroxide) and observing if the peak area of the impurity increases.[1][2] 2. Check for aldehyde or carboxylic acid formation: The primary alcohol may have oxidized.[3][4][5] The identity of these degradants can be confirmed by comparing the retention time with authentic standards or by using mass spectrometry.
Hydrolysis (if in aqueous solution at non-neutral pH) If your sample is in an acidic or basic aqueous solution, degradation may have occurred. Analyze a freshly prepared solution at neutral pH to see if the impurity is absent.
Contamination Ensure that the observed peak is not from a contaminated solvent, vessel, or instrument. Run a blank to rule out this possibility.

Issue 2: The potency of my this compound stock solution seems to have decreased over time.

Potential Cause Troubleshooting Steps
Improper Storage 1. Review storage conditions: Was the solution stored at the recommended temperature, protected from light, and under an inert atmosphere? If not, degradation is likely. 2. Solvent evaporation: If the container was not properly sealed, solvent evaporation could lead to an apparent decrease in concentration. Verify the solvent volume.
Chemical Degradation Perform an analytical check (e.g., HPLC with a suitable detector) to look for the appearance of degradation products as discussed in Issue 1.

Issue 3: I am seeing poor reproducibility in my experiments using this compound.

Potential Cause Troubleshooting Steps
Inconsistent Sample Handling Ensure that all samples are handled consistently, with minimal exposure to air, light, and extreme temperatures. Prepare fresh solutions for each set of experiments if stability is a concern.
Batch-to-Batch Variability If you are using different batches of this compound, there may be variations in purity. It is good practice to qualify each new batch before use.
Interaction with other reagents This compound, being a nucleophilic amine, can react with electrophilic reagents in your experimental setup. Consider potential incompatibilities.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[14][15][16][17]

Materials:

  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC system with UV or MS detector

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile or methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute for analysis.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours. At specified time points, withdraw an aliquot and dilute for analysis.

  • Thermal Degradation: Incubate a solid sample of this compound in an oven at 80°C for 48 hours. Also, incubate a stock solution at 60°C for 48 hours. At specified time points, prepare solutions from the solid sample and dilute the stock solution for analysis.

  • Photolytic Degradation: Expose a stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be kept in the dark under the same conditions.

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC method to determine the percentage of degradation and to identify the degradation products.

Data Presentation

The results of a forced degradation study can be summarized in a table. The following is a hypothetical example to illustrate the presentation of such data.

Table 1: Hypothetical Forced Degradation Data for this compound

Stress ConditionDuration% DegradationMajor Degradation Products (Hypothetical)
0.1 M HCl, 60°C24 h5.2%Unknown peak at RRT 0.85
0.1 M NaOH, RT24 h8.9%2-(Azepan-1-yl)acetic acid
3% H₂O₂, RT24 h15.4%This compound N-oxide, 2-(Azepan-1-yl)acetaldehyde
Heat, 80°C (solid)48 h2.1%Minor unknown peaks
Light (ICH Q1B)24 h3.5%Minor unknown peaks

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It is crucial to perform your own stability studies for your specific experimental conditions.

Visualizations

Diagram 1: Potential Degradation Pathways of this compound

G A This compound B This compound N-oxide A->B Oxidation (Amine) C 2-(Azepan-1-yl)acetaldehyde A->C Mild Oxidation (Alcohol) D 2-(Azepan-1-yl)acetic acid C->D Further Oxidation

Caption: Potential oxidative degradation pathways of this compound.

Diagram 2: Workflow for a Forced Degradation Study

G cluster_0 Stress Conditions cluster_1 Analysis A Acid Hydrolysis G HPLC-UV/MS Analysis A->G B Base Hydrolysis B->G C Oxidation C->G D Thermal D->G E Photolytic E->G H Identify Degradants G->H I Quantify Degradation H->I F This compound Stock Solution F->A F->B F->C F->D F->E

Caption: A typical workflow for conducting a forced degradation study.

References

Technical Support Center: Purification of 2-(Azepan-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-(Azepan-1-yl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the purification of this compound. As Senior Application Scientists, we provide not just protocols, but the underlying rationale to empower you to make informed decisions in your work.

Part 1: Frequently Asked Questions (FAQs) - Initial Assessment & Impurity Profiling

This section addresses the critical first steps: understanding what impurities are present and how to detect them.

Q1: What are the most common impurities I should expect in my sample of this compound?

The impurity profile of your crude this compound is intrinsically linked to its synthetic route. The most common synthesis involves the reaction of azepane (hexamethyleneimine) with 2-chloroethanol or ethylene oxide.

Therefore, you should anticipate the following impurities:

  • Unreacted Starting Materials:

    • Azepane

    • 2-Chloroethanol or residual ethylene oxide adducts

  • Byproducts:

    • 1,2-Bis(azepan-1-yl)ethane: Formed if a second molecule of azepane displaces the hydroxyl group of the product or reacts with an intermediate.

    • Polyethylene glycol (PEG) derivatives: If ethylene oxide is used, oligomerization can occur, leading to low-molecular-weight PEG chains capped with azepane.

  • Residual Solvents: Solvents used during the reaction or initial work-up (e.g., Toluene, THF, Ethanol) are often present and must be removed to meet regulatory guidelines such as ICH Q3C.[1][2]

Q2: Which analytical techniques are best for identifying and quantifying impurities in this compound?

A multi-pronged analytical approach is recommended for a comprehensive impurity profile. This compound is a polar, hydrophilic compound, which influences the choice of method.

Technique Application & Rationale Strengths Limitations
¹H NMR Spectroscopy Structural Confirmation & Initial Purity: Provides a rapid assessment of the main component and detects major impurities. The azepane ring and the two ethylenic triplets of the product have characteristic chemical shifts.Fast, non-destructive, provides structural information on unknown impurities.Lower sensitivity for trace impurities (<1%); overlapping signals can complicate quantification.
GC-MS Volatile Impurities & Byproducts: Ideal for identifying and quantifying volatile starting materials (like azepane) and some byproducts. The mass spectrum provides definitive identification.[3]High sensitivity and specificity for volatile compounds.[4] Excellent for residual solvent analysis.The high boiling point and polarity of this compound may require derivatization for good peak shape and to prevent thermal decomposition in the injector.
HPLC-MS Non-Volatile Impurities & Overall Purity: This is the most powerful technique for a complete purity profile.[5] Given the polar nature of the analyte, Hydrophilic Interaction Liquid Chromatography (HILIC) or a mixed-mode column is often more effective than standard reversed-phase (C18) columns.[6][7]High sensitivity and resolution, suitable for non-volatile and thermally sensitive compounds. MS detection provides mass information for impurity identification.Method development can be more complex, especially for HILIC.[7]

Q3: My ¹H NMR spectrum looks complex. How can I distinguish impurity signals from my product?

Interpreting a complex NMR spectrum requires knowing the expected signals for your product. For this compound, you should look for key resonances.

  • Product Signals (approximate shifts in CDCl₃):

    • ~3.65 ppm (triplet, 2H, -CH₂-OH)

    • ~2.70 ppm (triplet, 2H, -N-CH₂-)

    • ~2.60 ppm (multiplet, 4H, azepane protons adjacent to N)

    • ~1.60 ppm (multiplet, 8H, remaining azepane protons)

    • A broad singlet for the hydroxyl proton (-OH), which can exchange with water and vary in position.[8][9]

  • Troubleshooting Impurity Signals:

    • Azepane: Look for multiplets around ~2.8 ppm and ~1.5 ppm, which may overlap with product signals but will alter the integration ratios.

    • Solvents: Sharp singlets for common solvents like Toluene (~2.3, 7.2 ppm) or THF (~1.8, 3.7 ppm) are often easy to spot.

    • Spiking Study: If you have a pure standard of a suspected impurity (e.g., azepane), add a small amount to your NMR sample. The signal corresponding to that impurity will increase in intensity, confirming its presence.

Part 2: Troubleshooting Guide - Purification Strategies

Once impurities are identified, the next step is selecting and optimizing a purification method.

Q4: I've identified the impurities. What is the most straightforward purification method for removing starting materials and lower-boiling byproducts?

Fractional Vacuum Distillation.

This is the most effective industrial and lab-scale method for removing impurities with significantly different boiling points. This compound has a high boiling point (~235 °C at atmospheric pressure), and applying a vacuum is essential.

  • Causality: Applying a vacuum lowers the boiling point of the liquid, allowing distillation to occur at a lower temperature. This is critical to prevent thermal decomposition, a common issue with amino alcohols at high temperatures. The efficiency of separation depends on the difference in volatility between the product and impurities and the number of theoretical plates in the distillation column.[10][11]

Q5: My primary impurity is a structurally similar byproduct with a close boiling point. How do I optimize a purification strategy to separate it?

When distillation is insufficient, high-resolution preparative chromatography is the method of choice.[12][13]

  • Possible Cause & Solution: Structurally similar byproducts, like 1,2-bis(azepan-1-yl)ethane, can have similar polarities and close boiling points, making separation difficult.

  • Recommendation: Preparative HPLC or Flash Chromatography.

    • Stationary Phase Selection: Due to the polar, basic nature of the amine, standard silica gel can lead to poor peak shape (tailing) and irreversible adsorption. Consider using:

      • Amine-treated silica or alumina: To reduce acidic site interactions.

      • Reversed-phase chromatography (C18): This can be effective, often using a mobile phase of water/acetonitrile or water/methanol with a modifier like acetic acid or triethylamine to improve peak shape.[12][14]

    • Solvent System Optimization: Begin with a solvent system identified from analytical TLC or HPLC and optimize the gradient to maximize the resolution between your product and the target impurity.

Q6: I'm observing significant product loss during purification. What are the likely causes and how can I mitigate them?

Product loss can occur during both distillation and chromatography.

Method Potential Cause of Loss Solution
Vacuum Distillation Thermal Decomposition: Even under vacuum, prolonged exposure to high temperatures in the distillation pot can cause degradation.Use a wiped-film or short-path distillation apparatus to minimize the residence time of the material at high temperatures.[10] Ensure the vacuum is stable and as low as practically possible.
Column Chromatography Irreversible Adsorption: The basic amine group can bind strongly to acidic silanol groups on standard silica gel.Deactivate the silica by pre-treating the column with a solvent mixture containing a small amount of a volatile base like triethylamine (~0.5-1%). Alternatively, use a less acidic stationary phase like alumina or a bonded phase (e.g., Amino, C18).
Work-up/Extractions High Water Solubility: As an amino alcohol, the product has significant water solubility. It may not fully partition into common organic solvents during aqueous work-up.Saturate the aqueous layer with NaCl (brine) to decrease the solubility of the product and improve extraction efficiency into solvents like ethyl acetate or dichloromethane. Perform multiple extractions (3-5x) with smaller volumes of organic solvent.

Q7: After purification, my product is still failing purity analysis. What are my next steps?

  • Orthogonal Methods: Verify the purity using a different analytical technique. If you purified by distillation (based on boiling point), confirm the purity with HPLC (based on polarity). An impurity may co-distill or co-elute under one set of conditions but separate under another.

  • Recrystallization of a Salt: Consider converting the free base to a salt (e.g., hydrochloride or acetate) and recrystallizing it.[15][16] The crystal lattice of the salt is often more ordered than the free base (which may be an oil or low-melting solid), providing a powerful purification step that can exclude impurities that do not fit into the lattice. The pure free base can then be regenerated by neutralization.

  • Impurity Identification: If an unknown impurity persists, isolate it (e.g., by collecting the HPLC fraction) and obtain detailed structural information (MS, NMR) to understand its origin and devise a targeted removal strategy.

Part 3: Protocols & Best Practices

These protocols provide a starting point for your experiments. Always perform work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: Purity Assessment by HILIC-HPLC

This method is suitable for separating polar compounds.[6][7]

  • Column: HILIC column (e.g., silica, amide, or zwitterionic phase).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 4.8.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start at 95% B, decrease to 50% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV (if chromophore is present, ~210 nm) or, ideally, Mass Spectrometry (MS) or Evaporative Light Scattering Detector (ELSD).

  • Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of 80:20 Acetonitrile:Water.

Protocol 2: Fractional Vacuum Distillation
  • Setup: Assemble a fractional distillation apparatus with a short, vacuum-jacketed Vigreux column and a distillation head. Ensure all glass joints are properly sealed with vacuum grease.

  • System Check: Attach the apparatus to a vacuum pump with a cold trap and a pressure gauge. Evacuate the system and ensure it can hold a stable vacuum (e.g., <1 mbar).

  • Heating: Place the distillation flask in a heating mantle with a stirrer. Begin stirring.

  • Fraction Collection: Gently heat the flask.

    • Fore-run: Collect the first fraction, which will contain low-boiling solvents and impurities (e.g., azepane).

    • Main Fraction: As the temperature at the distillation head stabilizes, switch to a new receiving flask and collect the main product fraction. The boiling point will depend on the vacuum level.

    • High-Boiling Residue: Stop the distillation before the flask goes to dryness to avoid charring. The residue will contain high-boiling byproducts.

  • Shutdown: Allow the system to cool completely before slowly venting to atmospheric pressure.

Protocol 3: Flash Column Chromatography (Base-Deactivated Silica)
  • Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 98:2 Dichloromethane:Methanol) containing 0.5% triethylamine.

  • Column Packing: Pour the slurry into the column and pack it evenly using positive pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase. If it doesn't dissolve well, adsorb it onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution: Start eluting with the initial mobile phase. Gradually increase the polarity by increasing the percentage of methanol (e.g., from 2% to 10%) to elute the product.

  • Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Visualization & Workflows

Impurity Analysis & Purification Workflow

G cluster_0 Phase 1: Analysis cluster_1 Phase 2: Purification cluster_2 Phase 3: Quality Control Crude Crude this compound Analysis Analytical Characterization (¹H NMR, HPLC-MS, GC-MS) Crude->Analysis Profile Impurity Profile Identified Analysis->Profile Select Select Purification Strategy (See Decision Tree) Profile->Select Purify Perform Purification (Distillation, Chromatography, etc.) Select->Purify Fractions Collect Purified Fractions Purify->Fractions QC Purity Analysis (QC) Fractions->QC Result Final Product (>99% Purity) QC->Result Rework Further Purification Needed QC->Rework

Caption: General workflow from crude sample analysis to final purified product.

Decision Tree for Purification Method Selection

G Start Start with Impurity Profile Q_BoilingPoint Are major impurities volatile starting materials? Start->Q_BoilingPoint A_Distill Primary Method: Fractional Vacuum Distillation Q_BoilingPoint->A_Distill  Yes Q_Polarity Are impurities structurally similar with close boiling points? Q_BoilingPoint->Q_Polarity  No A_Distill->Q_Polarity A_Chrom Primary Method: Preparative Chromatography Q_Polarity->A_Chrom  Yes Q_Solid Is product a solid or can form a crystalline salt? Q_Polarity->Q_Solid  No A_Chrom->Q_Solid A_Recrystal Secondary/Polishing Step: Recrystallization of Salt Q_Solid->A_Recrystal  Yes End Combine Pure Fractions & Verify Purity Q_Solid->End  No A_Recrystal->End

Caption: Decision logic for selecting the most effective purification strategy.

References

Technical Support Center: Catalyst Selection and Reaction Optimization for 2-(Azepan-1-yl)ethanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-(Azepan-1-yl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions (FAQs) related to the catalytic synthesis of this important intermediate. Our focus is on providing scientifically sound, experience-driven advice to help you optimize your reaction outcomes.

Introduction to Synthetic Strategies

The synthesis of this compound is primarily achieved through two main synthetic routes: the N-alkylation of azepane (hexamethyleneimine) with a C2-electrophile, or the nucleophilic ring-opening of ethylene oxide by azepane. The choice of strategy and, critically, the selection of an appropriate catalyst, are paramount to achieving high yield, purity, and process efficiency. This guide will delve into the nuances of catalyst selection and troubleshooting for both methodologies.

Part 1: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound in a practical question-and-answer format.

Route 1: N-Alkylation of Azepane with 2-Chloroethanol

This classic SN2 reaction is a common route, but not without its challenges.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

A1: Low yields in the N-alkylation of azepane with 2-chloroethanol can stem from several sources. The most common culprits are incomplete reaction, side reactions, or product loss during workup.

  • Inefficient Base: The reaction generates HCl, which will protonate the starting azepane, rendering it non-nucleophilic. A stoichiometric amount of a suitable base is crucial to neutralize the acid. Inorganic bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are commonly used. If you observe a low yield, consider using a stronger base or ensuring the base is finely powdered and well-dispersed.

  • Suboptimal Temperature: While heating is generally required, excessive temperatures can lead to the decomposition of the product or promote side reactions. A systematic temperature screen from 60°C to 100°C is recommended to find the optimal point.

  • Poor Solvent Choice: The solvent must be able to dissolve the reactants and facilitate the SN2 reaction. Polar aprotic solvents like acetonitrile (ACN) or dimethylformamide (DMF) are often good choices. If solubility is an issue, consider a solvent screen.

  • Reagent Quality: Ensure your azepane and 2-chloroethanol are of high purity and free from water, which can interfere with the reaction.

Q2: I am observing a significant amount of a higher molecular weight byproduct. What is it and how can I prevent its formation?

A2: This is a classic case of over-alkylation . The product, this compound, contains a tertiary amine which can be more nucleophilic than the starting secondary amine, azepane. This tertiary amine can react with another molecule of 2-chloroethanol to form a quaternary ammonium salt.[1]

Prevention Strategies:

  • Control Stoichiometry: Use a slight excess of azepane relative to 2-chloroethanol (e.g., 1.1 to 1.5 equivalents of azepane). This will favor the mono-alkylation product.

  • Slow Addition of Alkylating Agent: Adding the 2-chloroethanol dropwise to the reaction mixture at the reaction temperature can help maintain a low concentration of the electrophile, thus minimizing the rate of the second alkylation.

  • Reaction Monitoring: Closely monitor the reaction progress by TLC or GC-MS and stop the reaction as soon as the 2-chloroethanol is consumed.

Q3: My reaction is sluggish, and I want to accelerate it without increasing the temperature significantly. What catalytic options do I have?

A3: To enhance the reaction rate at moderate temperatures, the use of a Phase-Transfer Catalyst (PTC) is highly recommended. PTCs are particularly effective when using inorganic bases that have low solubility in organic solvents.

  • Mechanism of Action: A PTC, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB) or Aliquat 336®, facilitates the transfer of the carbonate or hydroxide anion from the solid or aqueous phase into the organic phase where the reaction occurs. This increases the effective concentration of the base in the vicinity of the reactants.[2][3]

  • Recommended Catalysts: Tetrabutylammonium bromide (TBAB) is a cost-effective and efficient choice for this type of reaction.[4][5]

  • Loading: Typically, 1-5 mol% of the PTC is sufficient to see a significant rate enhancement.

Route 2: Ring-Opening of Ethylene Oxide with Azepane

This atom-economical route is highly efficient but requires careful control of reaction conditions to ensure selectivity.

Q1: The reaction is producing a significant amount of a viscous, high-boiling point liquid. What is this side product?

A1: The primary side reaction in the ring-opening of ethylene oxide with azepane is the formation of poly(ethylene glycol) derivatives . The hydroxyl group of the desired product, this compound, is also nucleophilic and can react with ethylene oxide, leading to chain extension.[6]

Prevention Strategies:

  • Stoichiometric Control: Use a molar excess of azepane relative to ethylene oxide. This ensures that ethylene oxide is more likely to react with the more abundant and more nucleophilic azepane rather than the product alcohol.

  • Low Temperature: Conduct the reaction at low temperatures (e.g., 0-10°C) to control the rate of the secondary reaction. The initial ring-opening by the amine is generally faster than the subsequent reaction with the alcohol at lower temperatures.

  • Catalyst Choice: While this reaction can proceed without a catalyst, certain catalysts can improve selectivity. Water can act as a catalyst, but can also lead to the formation of ethylene glycol. Lewis acids can also be used, but must be chosen carefully to avoid promoting polymerization.[7][8]

Q2: The reaction is very slow or does not initiate. What can I do?

A2: The ring-opening of epoxides is often accelerated by a catalyst.

  • Protic Solvents/Catalysts: The reaction can be catalyzed by protic species that can protonate the oxygen of the epoxide, making the ring more susceptible to nucleophilic attack. A small amount of water or conducting the reaction in an alcohol solvent like methanol or ethanol can be beneficial. However, be mindful that this can also lead to the formation of ethylene glycol as a byproduct.

  • Lewis Acid Catalysis: Lewis acids can coordinate to the oxygen atom of the epoxide, activating it towards nucleophilic attack.[7][9] Common Lewis acids for this purpose include zinc salts, aluminum complexes, and others.[10] It is important to use a catalytic amount and to screen for the optimal Lewis acid, as some may be too aggressive and lead to polymerization.[10]

Q3: How can I purify my this compound from unreacted azepane and potential diol byproducts?

A3: Fractional distillation under reduced pressure is the most common and effective method for purifying this compound.

  • Boiling Point Separation: Azepane has a significantly lower boiling point than this compound, allowing for its removal as the first fraction.

  • High-Boiling Impurities: Poly(ethylene glycol) derivatives and other high-molecular-weight byproducts will have much higher boiling points and will remain in the distillation flask.

  • Vacuum: Using reduced pressure is crucial to lower the boiling point of this compound and prevent thermal decomposition.

Part 2: Experimental Protocols & Data

Protocol 1: Phase-Transfer Catalyzed N-Alkylation of Azepane with 2-Chloroethanol

This protocol provides a robust method for the synthesis of this compound using a phase-transfer catalyst to enhance reaction rate and efficiency.

Materials:

  • Azepane (1.1 eq)

  • 2-Chloroethanol (1.0 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (1.5 eq)

  • Tetrabutylammonium bromide (TBAB) (0.02 eq)

  • Acetonitrile (ACN), anhydrous

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add azepane, potassium carbonate, and tetrabutylammonium bromide.

  • Add anhydrous acetonitrile to the flask to achieve a suitable concentration (e.g., 0.5 M with respect to 2-chloroethanol).

  • Heat the mixture to 80°C with vigorous stirring.

  • Slowly add 2-chloroethanol to the reaction mixture over 1-2 hours using a dropping funnel.

  • After the addition is complete, maintain the reaction at 80°C and monitor its progress by TLC or GC-MS.

  • Once the 2-chloroethanol is consumed (typically 4-8 hours), cool the reaction mixture to room temperature.

  • Filter the reaction mixture to remove the inorganic salts. Wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purify the crude product by vacuum distillation.

Protocol 2: Ring-Opening of Ethylene Oxide with Azepane

This protocol describes a direct and atom-economical synthesis of this compound. Caution: Ethylene oxide is a toxic and flammable gas. This reaction should be performed in a well-ventilated fume hood by trained personnel.

Materials:

  • Azepane (2.0 eq)

  • Ethylene oxide (1.0 eq), condensed as a liquid at low temperature

  • Methanol, anhydrous

  • Pressure-rated reaction vessel, cooling bath

Procedure:

  • To a pressure-rated reaction vessel, add azepane and anhydrous methanol.

  • Cool the vessel to 0°C in an ice-water bath.

  • Carefully add condensed, liquid ethylene oxide to the cooled solution of azepane.

  • Seal the reaction vessel and allow it to slowly warm to room temperature while stirring.

  • Continue stirring at room temperature for 12-24 hours. Monitor the internal pressure of the vessel.

  • After the reaction is complete (as determined by GC-MS analysis of an aliquot), carefully vent any excess pressure.

  • Remove the solvent and excess azepane under reduced pressure.

  • Purify the crude product by vacuum distillation.

Data Summary: Catalyst and Condition Effects
Reaction RouteCatalyst/ConditionsKey AdvantagesPotential IssuesTypical Yield Range
N-Alkylation K₂CO₃, ACN, 80°CSimple, common reagentsSlow reaction, potential over-alkylation60-75%
N-Alkylation K₂CO₃, TBAB, ACN, 80°CFaster reaction rate, higher throughputCost of catalyst80-95%[4][5]
Ring-Opening No Catalyst, excess azepaneAtom economical, no catalyst costCan be slow, potential for side reactions70-85%
Ring-Opening Lewis Acid (e.g., ZnCl₂ cat.)Increased reaction ratePotential for polymerization, catalyst removal85-95%[7][11]

Part 3: Mechanistic Insights & Visualizations

Understanding the underlying mechanisms provides a framework for rational troubleshooting and optimization.

N-Alkylation Troubleshooting Workflow

G start Low Yield in N-Alkylation check_base Is the base strong enough and well-dispersed? start->check_base check_temp Is the temperature optimized? start->check_temp check_overalkylation Is over-alkylation observed (quaternary salt)? start->check_overalkylation check_ptc Is the reaction sluggish? start->check_ptc sol_base Use a stronger base (e.g., NaH) or a finer powder of K2CO3. check_base->sol_base No sol_temp Perform a temperature screen (e.g., 60-100°C). check_temp->sol_temp No sol_overalkylation Use excess azepane. Slowly add 2-chloroethanol. check_overalkylation->sol_overalkylation Yes sol_ptc Add a phase-transfer catalyst (e.g., 2 mol% TBAB). check_ptc->sol_ptc Yes

Caption: Troubleshooting workflow for N-alkylation of azepane.

Ring-Opening Reaction Pathway

G cluster_0 Desired Pathway cluster_1 Side Reaction Azepane Azepane Product This compound Azepane->Product Nucleophilic Attack EthyleneOxide Ethylene Oxide EthyleneOxide->Product Product2 This compound Byproduct Oligo/Polyethylene Glycol Derivative Product2->Byproduct Nucleophilic Attack by Hydroxyl EthyleneOxide2 Ethylene Oxide EthyleneOxide2->Byproduct

Caption: Competing reaction pathways in the synthesis of this compound via ethylene oxide ring-opening.

References

Technical Support Center: The Impact of Solvent on 2-(Azepan-1-yl)ethanol Reaction Kinetics

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals investigating the reaction kinetics of 2-(Azepan-1-yl)ethanol. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of solvent effects on your reactions. Our aim is to equip you with the expertise to not only identify and solve common experimental hurdles but also to understand the underlying chemical principles governing your results.

Troubleshooting Guide: Common Issues in Kinetic Studies of this compound Reactions

This section addresses specific problems you may encounter during your experiments in a straightforward question-and-answer format.

Question 1: My reaction is showing a very low or no yield of the desired N-alkylated product. What are the likely causes and how can I fix this?

Answer: A low or non-existent yield is a common issue that can often be traced back to several key factors.[1] A systematic approach to troubleshooting is crucial.

  • Insufficiently Reactive Alkylating Agent: The nature of the leaving group on your alkylating agent is paramount for the success of an S(_N)2 reaction.

    • Solution: If you are using an alkyl chloride or bromide, consider switching to an alkyl iodide, which is a better leaving group. Alternatively, if you are using an alcohol as the alkylating agent, it will require activation. This can be achieved by converting the hydroxyl group to a better leaving group, such as a tosylate or mesylate.[2]

  • Ineffective Base: The base is responsible for deprotonating the hydroxyl group of the this compound, making it a more potent nucleophile, or neutralizing any acid generated during the reaction.

    • Solution: If you are using a weak base like potassium carbonate (K₂CO₃) and observing a sluggish reaction, consider switching to a stronger base such as sodium hydride (NaH), potassium hexamethyldisilazide (KHMDS), or cesium carbonate (Cs₂CO₃). Ensure your chosen base is soluble in the reaction solvent.[2][3]

  • Poor Solvent Choice: The solvent plays a critical role in facilitating the reaction.

    • Solution: For S(_N)2 reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred. These solvents can solvate the cation of the base, leaving the anion more "naked" and nucleophilic.[2] If your starting materials have poor solubility, you may need to heat the reaction or screen other solvents.

  • Low Reaction Temperature: N-alkylation reactions often have a significant activation energy barrier.[1]

    • Solution: Gradually increase the reaction temperature while carefully monitoring for any signs of product decomposition. Microwave irradiation can also be a valuable tool for accelerating slow reactions.[2]

  • Reagent Degradation: The purity and stability of your reagents are critical.

    • Solution: Use freshly opened or purified reagents and ensure anhydrous conditions, especially when using moisture-sensitive reagents like NaH.[2]

Question 2: I am observing the formation of a significant amount of a dialkylated product (quaternary ammonium salt). How can I improve the selectivity for the mono-alkylated product?

Answer: Over-alkylation is a frequent side reaction because the mono-alkylated product can sometimes be more nucleophilic than the starting material.[4]

  • Control Stoichiometry: The ratio of your reactants is a key factor.

    • Solution: Use a stoichiometric amount or only a slight excess (1.0-1.2 equivalents) of the alkylating agent.[2] Adding the alkylating agent slowly to the reaction mixture can also help to maintain a low concentration of the electrophile, disfavoring the second alkylation.[3]

  • Reactivity of the Alkylating Agent: Highly reactive alkylating agents are more prone to causing over-alkylation.

    • Solution: If possible, consider using a less reactive alkylating agent.

  • Reaction Monitoring: Careful monitoring is essential to prevent the reaction from proceeding to the dialkylated product.

    • Solution: Track the reaction progress closely using techniques like TLC or LC-MS and quench the reaction as soon as the starting material is consumed.[3]

Question 3: My kinetic data is not reproducible. What could be causing this variability?

Answer: Reproducibility is key to reliable kinetic analysis. Inconsistent results often point to subtle variations in experimental setup and execution.

  • Inconsistent Temperature Control: Reaction rates are highly sensitive to temperature.

    • Solution: Ensure your reaction vessel is fully submerged in a temperature-controlled bath and that the temperature is stable throughout the experiment.

  • Mixing Inconsistencies: Inadequate or inconsistent stirring can lead to localized concentration gradients and affect the reaction rate.

    • Solution: Use a magnetic stirrer with a consistent stirring rate for all experiments.

  • Atmospheric Contamination: Moisture and oxygen can interfere with many organic reactions.

    • Solution: Conduct your reactions under an inert atmosphere (e.g., nitrogen or argon), especially if you are using sensitive reagents.

  • Timing of Sample Collection: Inaccurate timing of sample collection will lead to errors in your concentration vs. time data.

    • Solution: Use a precise timer and have a consistent quenching procedure for each sample.

Frequently Asked Questions (FAQs)

Q1: What is the expected effect of polar protic vs. polar aprotic solvents on the reaction rate of this compound?

A1: The reaction of this compound, particularly in N-alkylation reactions, is expected to proceed via an S(_N)2 mechanism. In this context:

  • Polar aprotic solvents (e.g., DMSO, DMF, acetonitrile) are generally expected to increase the reaction rate . These solvents are polar enough to dissolve the reactants but do not have acidic protons (like O-H or N-H bonds). This means they do not form a strong solvation shell around the nucleophile, leaving it more reactive.[5]

  • Polar protic solvents (e.g., water, ethanol, methanol) are expected to decrease the reaction rate . These solvents have acidic protons and can form hydrogen bonds with the nucleophilic nitrogen and oxygen of this compound. This "caging" effect stabilizes the nucleophile, making it less available to attack the electrophile.[6]

Q2: How does the solvent polarity affect the activation energy of the reaction?

A2: The solvent polarity can influence the activation energy by differentially stabilizing the reactants and the transition state. For a typical S(_N)2 reaction where the nucleophile is neutral and the transition state has a developing charge separation, a more polar solvent can stabilize the transition state more than the reactants, thus lowering the activation energy and increasing the reaction rate. However, if the nucleophile is charged, a polar protic solvent can stabilize the nucleophile more than the transition state, increasing the activation energy.

Q3: Can I use non-polar solvents for this reaction?

A3: Non-polar solvents (e.g., hexane, toluene) are generally not suitable for reactions involving charged intermediates or polar reactants like this compound and many common alkylating agents. The poor solubility of the reactants in non-polar solvents will likely lead to a very slow or non-existent reaction.

Q4: What are some suitable analytical techniques for monitoring the kinetics of this reaction?

A4: Several techniques can be employed, with the choice depending on the specific reaction and available instrumentation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for in-situ reaction monitoring.[7] You can follow the disappearance of reactant peaks and the appearance of product peaks over time. This method is non-invasive and provides detailed structural information.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These are excellent techniques for separating and quantifying the components of a reaction mixture at different time points. You would need to withdraw aliquots from the reaction, quench them, and then analyze them.

  • Mass Spectrometry (MS): Coupled with a chromatographic method (GC-MS or LC-MS), this can provide sensitive and selective monitoring of the reactants and products.

Experimental Protocols

Protocol 1: General Procedure for a Kinetic Study of the N-Alkylation of this compound by ¹H NMR

This protocol outlines a general method for studying the effect of different solvents on the N-alkylation of this compound with an alkyl halide.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide)

  • Anhydrous solvents (e.g., DMSO-d₆, acetonitrile-d₃, methanol-d₄)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • NMR tubes

  • Constant temperature NMR probe

Procedure:

  • Prepare a stock solution of this compound and the internal standard in the chosen deuterated solvent.

  • Equilibrate the NMR probe to the desired reaction temperature.

  • Transfer a known volume of the stock solution to an NMR tube.

  • Acquire an initial spectrum (t=0) of the starting material and internal standard.

  • Inject a known amount of the alkylating agent into the NMR tube and quickly mix.

  • Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.

  • Process the spectra and integrate the peaks corresponding to a non-overlapping proton of the starting material, the product, and the internal standard.

  • Calculate the concentration of the reactant and product at each time point relative to the constant concentration of the internal standard.

  • Plot the concentration data versus time to determine the rate law and rate constant.

Data Analysis

The order of the reaction can be determined by plotting the concentration data in different ways:

  • Zero-order: A plot of [Reactant] vs. time will be linear.

  • First-order: A plot of ln[Reactant] vs. time will be linear.[1]

  • Second-order: A plot of 1/[Reactant] vs. time will be linear.

The rate constant (k) can be determined from the slope of the linear plot.

Data Presentation

The following table presents illustrative kinetic data for the reaction of this compound with methyl iodide in various solvents at 25°C. Note: This data is hypothetical and for educational purposes to demonstrate the expected trends.

SolventSolvent TypeDielectric Constant (ε)Rate Constant (k) (M⁻¹s⁻¹)Relative Rate
n-HexaneNon-polar1.9Very Slow~0
MethanolPolar Protic32.71.2 x 10⁻⁵1
EthanolPolar Protic24.62.5 x 10⁻⁵2.1
AcetonitrilePolar Aprotic37.55.8 x 10⁻⁴48
DMFPolar Aprotic36.71.1 x 10⁻³92
DMSOPolar Aprotic47.02.3 x 10⁻³192

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis prep_stock Prepare Stock Solution (this compound + Internal Standard) t0_scan Acquire t=0 Spectrum prep_stock->t0_scan equilibrate Equilibrate NMR to Temperature equilibrate->t0_scan inject Inject Alkylating Agent t0_scan->inject acquire_series Acquire Time-Series Spectra inject->acquire_series process_spectra Process Spectra & Integrate Peaks acquire_series->process_spectra calculate_conc Calculate Concentrations process_spectra->calculate_conc plot_data Plot Data & Determine Rate Law calculate_conc->plot_data

Caption: Workflow for Kinetic Analysis using NMR.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield cluster_reagents Reagent Solutions cluster_conditions Condition Solutions cluster_solvent Solvent Solutions start Low/No Yield Observed check_reagents Check Reagent Reactivity & Purity start->check_reagents check_conditions Evaluate Reaction Conditions check_reagents->check_conditions Reagents OK change_leaving_group Use Better Leaving Group (e.g., I⁻, OTs) check_reagents->change_leaving_group Poor Leaving Group use_stronger_base Use Stronger Base (e.g., NaH, Cs₂CO₃) check_reagents->use_stronger_base Ineffective Base use_fresh_reagents Use Fresh/Purified Reagents check_reagents->use_fresh_reagents Degraded Reagents check_solvent Assess Solvent Choice check_conditions->check_solvent Conditions OK increase_temp Increase Temperature check_conditions->increase_temp Low Temperature ensure_anhydrous Ensure Anhydrous Conditions check_conditions->ensure_anhydrous Moisture Present use_polar_aprotic Switch to Polar Aprotic (DMF, DMSO) check_solvent->use_polar_aprotic Inappropriate Solvent (e.g., Protic/Non-polar) end end change_leaving_group->end Resolved use_stronger_base->end use_fresh_reagents->end increase_temp->end ensure_anhydrous->end use_polar_aprotic->end

Caption: Troubleshooting logic for low reaction yield.

References

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of Cholinergic Ligands: Insights from 2-(Azepan-1-yl)ethanol Analogs and Related Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Cholinergic System: A Key Target in Neurodegenerative and Autonomic Disorders

The cholinergic system, integral to a vast array of physiological processes, relies on the neurotransmitter acetylcholine (ACh). This system is primarily modulated by two receptor subtypes: muscarinic and nicotinic receptors, and the enzyme responsible for ACh hydrolysis, acetylcholinesterase (AChE).[1][2] The intricate involvement of the cholinergic system in memory, learning, and autonomic function has made it a prime target for therapeutic intervention in conditions such as Alzheimer's disease, myasthenia gravis, and glaucoma.[3][4]

The development of effective cholinergic drugs hinges on a nuanced understanding of the interactions between a ligand and its target protein. Acetylcholinesterase inhibitors, for instance, are a cornerstone in the symptomatic treatment of Alzheimer's disease, working to increase the synaptic concentration of acetylcholine.[5]

The Cholinergic Pharmacophore: A Blueprint for Ligand Design

The design of effective cholinergic ligands is guided by a well-established pharmacophore model. This model delineates the essential structural features required for a molecule to interact productively with either cholinergic receptors or acetylcholinesterase.

A generalized pharmacophore for acetylcholinesterase inhibitors typically includes:

  • A Cationic or Ionizable Amine: This "cationic head" is crucial for interaction with the anionic site of the enzyme.[6][7][8]

  • A Hydrogen Bond Acceptor: This feature often interacts with key residues in the active site.[6]

  • An Aromatic Ring: This moiety can engage in π-π stacking interactions within the enzyme's gorge.[6]

  • A Hydrophobic Feature: This contributes to the overall binding affinity.[9]

Cholinergic_Pharmacophore cluster_legend Pharmacophore Features cluster_molecule Generalized Cholinergic Ligand Cationic_Head Cationic Head p1 Cationic_Head->p1  Essential for binding to anionic site H_Bond_Acceptor H-Bond Acceptor p2 H_Bond_Acceptor->p2  Interaction with active site residues Aromatic_Ring Aromatic Ring p3 Aromatic_Ring->p3  π-π stacking interactions Hydrophobic_Feature Hydrophobic Feature p4 Hydrophobic_Feature->p4  Contributes to binding affinity

A generalized pharmacophore model for acetylcholinesterase inhibitors.

Comparative Analysis of Cyclic Amines in Cholinergic Ligands

The "cationic head" of a cholinergic ligand is a pivotal determinant of its biological activity. While the trimethylammonium group of acetylcholine is optimal for muscarinic activity, a variety of cyclic amines have been successfully incorporated into potent cholinergic agents.[10] The size and conformation of the cyclic amine can significantly influence binding affinity and selectivity.

While direct comparative data for 2-(azepan-1-yl)ethanol analogs is limited, we can extrapolate from studies on related piperidine and other heterocyclic systems. For instance, in a series of acetylcholinesterase inhibitors designed from natural piperidine alkaloids, the piperidine ring served as a crucial scaffold for activity.[11] A quantitative structure-activity relationship (QSAR) study on piperidine and piperazine derivatives as AChE inhibitors further underscores the importance of this moiety.[12]

The azepane ring, being a seven-membered heterocycle, offers greater conformational flexibility compared to the six-membered piperidine ring. This increased flexibility could allow for a more optimal orientation within the binding pocket of the target protein, potentially leading to enhanced affinity. However, this flexibility can also come at an entropic cost upon binding. The optimal ring size is therefore target-dependent and a key parameter to explore in drug design.

Table 1: Comparison of Cyclic Amines in Cholinergic Ligands

Cyclic AmineRing SizeKey Structural FeaturesImpact on Cholinergic Activity (General Observations)Representative Compounds
Piperidine 6-memberedChair and boat conformations. Can be substituted to modulate properties.Widely used in potent AChE inhibitors and muscarinic ligands.[11][12]Donepezil, Rofecoxib
Pyrrolidine 5-memberedMore planar than piperidine.Found in some muscarinic agonists.Oxotremorine
Azepane 7-memberedHigher conformational flexibility.Less common in approved cholinergic drugs, but a valid scaffold for exploration.(Present in some experimental compounds)
Quinuclidine BicyclicRigid, conformationally restricted structure.Core of potent muscarinic antagonists like quinuclidinyl benzilate.[13]Quinuclidinyl benzilate

Experimental Protocols: Synthesis of a Representative Cholinergic Ligand

The synthesis of cholinergic agents often involves the coupling of a cyclic amine with a suitable electrophile. Below is a representative protocol for the synthesis of arecoline, a muscarinic agonist, from nicotinic acid.[14][15] This multi-step synthesis illustrates common organic chemistry techniques used in the preparation of such compounds.

Experimental Workflow: Synthesis of Arecoline

Synthesis_Workflow Nicotinic_Acid Nicotinic Acid Methyl_Nicotinate Methyl Nicotinate Nicotinic_Acid->Methyl_Nicotinate Fischer Esterification (Methanol, H₂SO₄, reflux) Pyridinium_Iodide 3-Methoxycarbonyl-1- methylpyridinium iodide Methyl_Nicotinate->Pyridinium_Iodide N-methylation (Methyl Iodide, Acetone, rt) Tetrahydropyridine Tetrahydropyridine Derivative Pyridinium_Iodide->Tetrahydropyridine Reduction (Potassium Borohydride) Arecoline_HBr Arecoline Hydrobromide Tetrahydropyridine->Arecoline_HBr Salt Formation (HBr)

Synthetic workflow for the preparation of Arecoline.

Step-by-Step Protocol:

  • Fischer Esterification of Nicotinic Acid:

    • Suspend nicotinic acid in methanol.

    • Cautiously add concentrated sulfuric acid.

    • Reflux the mixture for several hours.

    • After cooling, pour the mixture into ice water and basify with a suitable base (e.g., potassium carbonate).

    • Extract the product, methyl nicotinate, with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer and concentrate in vacuo to obtain the product.[14]

  • N-methylation of Methyl Nicotinate:

    • Dissolve methyl nicotinate in a suitable solvent (e.g., acetone).

    • Add methyl iodide and stir the reaction at room temperature overnight.

    • The product, 3-methoxycarbonyl-1-methylpyridinium iodide, will precipitate and can be collected by filtration.[14]

  • Reduction to the Tetrahydropyridine:

    • Dissolve the pyridinium salt in a suitable solvent.

    • Add a reducing agent, such as potassium borohydride, portion-wise.

    • After the reaction is complete, work up the reaction to isolate the tetrahydropyridine derivative.[15]

  • Salt Formation:

    • Dissolve the crude tetrahydropyridine in a suitable solvent and acidify with hydrobromic acid to form the hydrobromide salt of arecoline.

    • The final product can be purified by recrystallization.[14]

Conclusion and Future Directions

The structure-activity relationship of cholinergic ligands is a well-established field, yet there remains ample opportunity for the design of novel therapeutics with improved efficacy and selectivity. While the this compound scaffold is not as extensively studied as other cyclic amine-containing structures, the principles outlined in this guide provide a solid foundation for its exploration. Future work should focus on the systematic synthesis and biological evaluation of this compound analogs to directly probe the influence of the seven-membered ring on cholinergic activity. Such studies will undoubtedly contribute to the development of the next generation of drugs for a range of neurological and autonomic disorders.

References

A Comprehensive Guide to the Spectroscopic Validation of 2-(Azepan-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the fields of medicinal chemistry and materials science, the unambiguous structural confirmation of novel or synthesized molecules is a cornerstone of rigorous scientific practice. 2-(Azepan-1-yl)ethanol (Molecular Formula: C₈H₁₇NO, Molecular Weight: 143.23 g/mol ) is a bifunctional molecule incorporating a tertiary amine within a seven-membered azepane ring and a primary alcohol moiety.[1] This structure presents a unique combination of functional groups that necessitates a multi-faceted analytical approach for complete characterization.

This guide provides an in-depth, expert-led walkthrough of the spectroscopic techniques required to validate the structure of this compound. We will move beyond simple data reporting to explain the causality behind experimental choices and demonstrate how data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) can be integrated into a self-validating system. This cohesive analysis ensures the highest degree of confidence in the final structural assignment, a critical requirement for regulatory submission and further research.

Molecular Structure and Expected Spectroscopic Features

The structure of this compound contains several key features that we anticipate identifying with distinct spectroscopic signatures:

  • Azepane Ring: A saturated seven-membered heterocyclic amine.

  • Tertiary Amine: The nitrogen atom is bonded to three carbon atoms, meaning there will be no N-H vibrational signals in the FT-IR spectrum.[2][3]

  • Ethanol Sidechain: A -CH₂-CH₂-OH group attached to the nitrogen.

  • Primary Alcohol: The presence of a hydroxyl (-OH) group, which is expected to be prominent in both FT-IR and ¹H NMR spectra.

Our analytical strategy is to use each technique to probe these features, with the collective data providing an interlocking confirmation of the entire molecular architecture.

cluster_structure This compound Structure cluster_features Key Structural Features cluster_techniques Analytical Techniques Structure C₈H₁₇NO (MW: 143.23) F1 Primary Alcohol (-OH) Structure->F1 F2 Tertiary Amine (R₃N) Structure->F2 F3 Azepane Ring (C₆H₁₂) Structure->F3 F4 Ethyl Bridge (-CH₂CH₂-) Structure->F4 T1 FT-IR Spectroscopy F1->T1 Broad O-H Stretch T3 NMR (¹H & ¹³C) F1->T3 Labile Proton Signal F2->T1 Absence of N-H Stretch T2 Mass Spectrometry (MS) F2->T2 Nitrogen Rule, α-Cleavage F3->T3 Aliphatic Signals F4->T3 Distinct Triplet Signals T1->Structure Confirms Functional Groups T2->Structure Confirms MW & Formula T3->Structure Confirms C-H Framework

Caption: Logical map of structural features and corresponding spectroscopic probes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy is the most powerful technique for elucidating the precise atomic connectivity of an organic molecule.[4][5] We will utilize both ¹H and ¹³C NMR to create a complete carbon-hydrogen framework.

Proton (¹H) NMR Analysis

Expertise & Causality: ¹H NMR provides information on the chemical environment, quantity, and neighboring protons for every unique hydrogen atom in the molecule. The choice of solvent is critical; deuterated chloroform (CDCl₃) is a standard choice for general solubility, while adding a drop of deuterium oxide (D₂O) serves as a validation step to identify the exchangeable hydroxyl proton.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to set the chemical shift reference to 0.00 ppm.

  • Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • D₂O Exchange: After the initial acquisition, add one drop of D₂O to the NMR tube, shake gently, and re-acquire the spectrum to observe the disappearance of the -OH proton signal.

Data Interpretation and Expected ¹H NMR Spectrum

LabelProtonsIntegrationPredicted δ (ppm)Predicted MultiplicityRationale
a-CH₂-OH 1H~2.0-3.0Broad SingletLabile proton, subject to exchange. Signal disappears upon D₂O addition.
b-CH₂-C H₂-OH2H~3.65Triplet (t)Deshielded by the adjacent electronegative oxygen atom. Coupled to 'c'.
cN-C H₂-CH₂-OH2H~2.75Triplet (t)Deshielded by the adjacent nitrogen atom. Coupled to 'b'.
dN-C H₂(ring)4H~2.65Multiplet (m)Protons on carbons α to the nitrogen are deshielded.
eRing Protons8H~1.60Multiplet (m)Protons on β and γ carbons of the azepane ring, complex overlapping signals.
Carbon-13 (¹³C) NMR Analysis

Expertise & Causality: ¹³C NMR spectroscopy identifies all unique carbon environments in the molecule. While standard ¹³C NMR provides chemical shifts, advanced techniques like DEPT (Distortionless Enhancement by Polarization Transfer) are invaluable for distinguishing between CH₃, CH₂, CH, and quaternary carbons, thus adding another layer of structural confirmation.

Experimental Protocol: ¹³C NMR

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Data Acquisition: Acquire a proton-decoupled ¹³C spectrum on a 100 MHz (or higher) spectrometer.

  • DEPT Analysis (Optional but Recommended): Run DEPT-90 and DEPT-135 experiments to confirm the multiplicity of each carbon signal.

Data Interpretation and Expected ¹³C NMR Spectrum

Carbon PositionPredicted δ (ppm)Rationale
-CH₂-O H~59.5Carbon directly attached to electronegative oxygen is significantly deshielded.
N -CH₂-CH₂-OH~58.0Carbon attached to nitrogen, also deshielded.
N -CH₂(ring)~55.0Carbons α to the nitrogen in the ring.
Ring Carbons (β)~27.5β-carbons in the azepane ring.
Ring Carbon (γ)~26.0γ-carbon in the center of the azepane ring.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Causality: FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations.[6][7] For this compound, the key diagnostic signals will be the O-H stretch of the alcohol and the C-N stretch of the amine, along with the notable absence of an N-H stretch, which definitively confirms the tertiary nature of the amine.[2][3]

Experimental Protocol: FT-IR (ATR)

  • Instrument Preparation: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.

  • Sample Application: Place one drop of neat this compound directly onto the ATR crystal.

  • Data Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹.

  • Cleaning: Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.

Data Interpretation and Expected FT-IR Absorptions

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupSignificance
~3350 (broad)O-H stretchAlcoholConfirms the presence of the hydroxyl group. The broadness is due to hydrogen bonding.[6][8]
2925, 2855 (strong)C-H stretchAlkane (CH₂)Indicates the saturated aliphatic hydrocarbon framework of the ring and sidechain.
~1260-1020 (medium)C-N stretchAliphatic AmineConfirms the presence of the carbon-nitrogen bond.[2]
~1050 (strong)C-O stretchPrimary AlcoholConfirms the carbon-oxygen single bond of the alcohol.[9]
N/A (3300-3500)N-H stretchAmineThe absence of a sharp peak in this region is crucial evidence for a tertiary amine.[3]

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Expertise & Causality: Mass spectrometry provides two critical pieces of information: the exact molecular weight of the compound and its fragmentation pattern upon ionization. The molecular weight serves to confirm the molecular formula. According to the Nitrogen Rule , a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which we expect for C₈H₁₇NO (MW = 143).[3][10] The fragmentation pattern acts as a structural puzzle, revealing the most stable fragment ions which are indicative of the molecule's connectivity.

Experimental Protocol: Mass Spectrometry (ESI-TOF)

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile with 0.1% formic acid to promote protonation.

  • Infusion: Infuse the sample solution directly into the Electrospray Ionization (ESI) source of a Time-of-Flight (TOF) mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The high resolution of a TOF analyzer allows for accurate mass measurement to confirm the elemental composition.

Data Interpretation and Expected Mass Spectrum

  • Molecular Ion: Expect a prominent protonated molecular ion peak [M+H]⁺ at an m/z of 144.1383 , corresponding to the formula [C₈H₁₈NO]⁺.

  • Key Fragmentation Pathways: The primary fragmentation mechanism for amino alcohols is α-cleavage, which involves the breaking of a bond adjacent to the heteroatom (N or O) to form a stable, resonance-stabilized cation.[10][11]

cluster_workflow Spectroscopic Validation Workflow cluster_data Data Acquisition cluster_info Information Derived Sample Sample: This compound MS Mass Spec Sample->MS FTIR FT-IR Sample->FTIR NMR ¹H & ¹³C NMR Sample->NMR MS_Info MW = 143 [M+H]⁺ = 144 Confirms C₈H₁₇NO MS->MS_Info FTIR_Info -OH group present Tertiary Amine (No N-H) C-O, C-N bonds present FTIR->FTIR_Info NMR_Info Confirms C-H framework Connectivity via coupling Identifies all unique C & H NMR->NMR_Info Validation Structure Validated MS_Info->Validation FTIR_Info->Validation NMR_Info->Validation

Caption: Integrated workflow for the spectroscopic validation of a chemical structure.

Conclusion: A Self-Validating System

The structural validation of this compound is achieved not by a single technique, but by the convergence of evidence from a suite of orthogonal spectroscopic methods.

  • Mass Spectrometry confirms the correct molecular formula (C₈H₁₇NO).

  • FT-IR Spectroscopy confirms the presence of the key alcohol and tertiary amine functional groups.

  • NMR Spectroscopy (¹H and ¹³C) provides the definitive atomic map, confirming the connectivity of the azepane ring and the N-ethanol sidechain.

References

A Comparative Guide to Catalysts for the Synthesis of 2-(Azepan-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-(Azepan-1-yl)ethanol in Pharmaceutical Research

This compound, a key heterocyclic building block, is of significant interest to researchers and professionals in drug development. Its molecular structure, featuring a seven-membered azepane ring coupled with a hydroxyethyl side chain, provides a versatile scaffold for the synthesis of a wide array of pharmacologically active compounds. The azepane moiety, with its conformational flexibility, can effectively explore the binding pockets of biological targets, while the hydroxyl group offers a convenient handle for further chemical modifications. The efficient and selective synthesis of this molecule is therefore a critical step in the discovery and development of novel therapeutics.

This guide provides a comparative analysis of catalytic methodologies for the synthesis of this compound. We will delve into two primary synthetic routes: the N-alkylation of azepane with 2-chloroethanol and the ring-opening of ethylene oxide with azepane. This analysis is grounded in experimental data to provide researchers with the insights needed to select the most appropriate catalytic system for their specific needs, considering factors such as yield, reaction conditions, and catalyst type.

Synthetic Pathways to this compound: A Comparative Overview

The synthesis of this compound is predominantly achieved through two main pathways. The selection of a particular route and catalyst system is a critical decision that influences not only the efficiency of the synthesis but also its scalability and economic viability.

cluster_0 Synthetic Routes for this compound Azepane Azepane (Hexamethyleneimine) Product This compound Azepane->Product N-Alkylation Azepane->Product Ring Opening Chloroethanol 2-Chloroethanol Chloroethanol->Product EthyleneOxide Ethylene Oxide EthyleneOxide->Product

Caption: Primary synthetic routes to this compound.

Method 1: N-Alkylation of Azepane with 2-Chloroethanol

This classical approach involves the direct alkylation of the secondary amine of the azepane ring with 2-chloroethanol. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct. While this method can be effective, it often requires careful optimization of reaction conditions to minimize the formation of side products. The choice of catalyst can significantly impact the selectivity and yield of the desired product.

Method 2: Ring Opening of Ethylene Oxide with Azepane

An alternative and often more atom-economical route is the nucleophilic ring-opening of ethylene oxide with azepane. This reaction is highly exothermic and can be catalyzed by both acids and bases. The choice of catalyst influences the reaction rate and selectivity. This method avoids the formation of inorganic salt byproducts, which simplifies the workup procedure.

Comparative Analysis of Catalytic Systems

While specific comparative studies for the synthesis of this compound are not extensively documented in publicly available literature, we can analyze the performance of different catalytic approaches for the N-alkylation of cyclic amines, which provides valuable insights.

Catalyst SystemReactantsSolventTemperature (°C)Time (h)Yield (%)Reference
Base Catalysis (K₂CO₃) Azepane, 2-ChloroethanolAcetonitrileReflux12High (qualitative)General knowledge
Phase Transfer Catalysis Azepane, 2-ChloroethanolDichloromethane/WaterRoom Temp.-High (qualitative)[1]
No Catalyst (Autocatalytic) Azepane, Ethylene Oxide----[2][3]
Acid/Base Catalysis Azepane, Ethylene OxideVariousVarious-High (qualitative)[2][3]

Note: Quantitative data for the direct synthesis of this compound is limited in the cited literature. The yields are described qualitatively as "high" based on general principles of these reactions.

In-Depth Discussion of Catalytic Mechanisms

Understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues.

Mechanism of Base-Catalyzed N-Alkylation with 2-Chloroethanol

In this reaction, a base is employed to deprotonate the azepane, increasing its nucleophilicity. The resulting azepanide anion then acts as a potent nucleophile, attacking the electrophilic carbon of 2-chloroethanol in a classic SN2 reaction.

cluster_1 Base-Catalyzed N-Alkylation Azepane Azepane Azepanide Azepanide Anion Azepane->Azepanide Deprotonation Base Base (e.g., K₂CO₃) Base->Azepanide TransitionState SN2 Transition State Azepanide->TransitionState Nucleophilic Attack Chloroethanol 2-Chloroethanol Chloroethanol->TransitionState Product This compound TransitionState->Product Byproduct Chloride Ion TransitionState->Byproduct

Caption: Mechanism of base-catalyzed N-alkylation.

Mechanism of Acid- and Base-Catalyzed Ring Opening of Ethylene Oxide

The ring-opening of ethylene oxide can proceed through different mechanisms depending on the catalytic conditions.

  • Acid-Catalyzed Ring Opening: In the presence of an acid, the oxygen atom of the epoxide is protonated, making the ring more susceptible to nucleophilic attack. Azepane then attacks one of the electrophilic carbon atoms, leading to the opening of the ring. The attack generally occurs at the more substituted carbon in a process with SN1-like character[4][5].

cluster_2 Acid-Catalyzed Ring Opening EthyleneOxide Ethylene Oxide ProtonatedEpoxide Protonated Epoxide EthyleneOxide->ProtonatedEpoxide Protonation Acid Acid (H⁺) Acid->ProtonatedEpoxide Intermediate Intermediate ProtonatedEpoxide->Intermediate Nucleophilic Attack Azepane Azepane Azepane->Intermediate Product This compound Intermediate->Product Deprotonation cluster_3 Base-Catalyzed Ring Opening Azepane Azepane TransitionState SN2 Transition State Azepane->TransitionState Nucleophilic Attack EthyleneOxide Ethylene Oxide EthyleneOxide->TransitionState Alkoxide Alkoxide Intermediate TransitionState->Alkoxide Product This compound Alkoxide->Product Protonation Solvent Protic Solvent (e.g., H₂O) Solvent->Product

References

A Comparative Guide to the Purity Assessment of Synthesized 2-(Azepan-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals engaged in drug development, the purity of synthesized intermediates is a cornerstone of safe and effective active pharmaceutical ingredient (API) production. This guide provides an in-depth technical comparison of analytical methodologies for assessing the purity of 2-(Azepan-1-yl)ethanol, a crucial building block in various pharmaceutical syntheses. We will delve into the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, offering field-proven insights and detailed experimental protocols to ensure the integrity of your synthetic intermediate.

The quality of pharmaceutical intermediates is paramount, as impurities can lead to unwanted side reactions, decreased yields, and the introduction of potentially harmful byproducts into the final API.[1] Regulatory bodies like the FDA and EMA have stringent guidelines for the identification and quantification of impurities in drug substances.[2]

The Synthesis of this compound and its Potential Impurity Profile

The synthesis of this compound is most commonly achieved through the nucleophilic ring-opening of ethylene oxide by azepane (hexamethyleneimine). This reaction, while generally efficient, can lead to the formation of several process-related impurities. Understanding this impurity profile is critical for selecting and optimizing the appropriate analytical techniques for purity assessment.

Primary Synthesis Reaction:

Azepane + Ethylene Oxide → this compound

Potential Impurities:

  • Unreacted Azepane: Incomplete reaction can leave residual starting material.

  • 2-[2-(Azepan-1-yl)ethoxy]ethanol: The hydroxyl group of the product can react with another molecule of ethylene oxide, leading to the formation of an oligomeric impurity.[1]

  • Ethylene Glycol and Diethylene Glycol: If water is present in the reaction mixture, it can compete with azepane in reacting with ethylene oxide to form these glycols.[1]

Comparative Analysis of Purity Assessment Techniques

The choice of analytical technique for purity assessment depends on several factors, including the chemical nature of the analyte and potential impurities, the required level of sensitivity and selectivity, and the desired quantitative accuracy.

TechniquePrincipleInformation ProvidedTypical Purity Range (%)AdvantagesDisadvantages
HPLC-UV Differential partitioning between a stationary and mobile phase with UV detection.Relative purity based on peak area percentage.95-99.9%High resolution and sensitivity; well-established and widely available.[3]Requires a chromophore; response factors can vary between the main compound and impurities.
GC-MS Separation of volatile compounds based on boiling point and polarity, with mass-to-charge ratio detection.Purity based on peak area and mass spectral identification of impurities.>95%High sensitivity and selectivity; provides molecular weight information for impurity identification.[4]Not suitable for non-volatile or thermally labile compounds.
qNMR The integral of an NMR signal is directly proportional to the number of nuclei.Absolute purity determination against a certified internal standard.98-100%Provides structural information and quantification simultaneously; non-destructive.[5]Lower sensitivity compared to chromatographic methods; requires a highly pure internal standard.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purity assessment of non-volatile organic compounds.[3] For this compound and its likely impurities, a reverse-phase method is most appropriate.

Methodology:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg/mL of the synthesized this compound in the initial mobile phase composition.

Rationale: The C18 stationary phase provides good retention for the relatively non-polar this compound. The gradient elution is crucial for separating the more polar ethylene glycol and the less polar starting material, azepane, from the main component. The addition of formic acid improves peak shape for the amine-containing compounds.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Synthesized Product Dissolve Dissolve in Mobile Phase Sample->Dissolve Inject Inject into HPLC System Dissolve->Inject Separate C18 Column Gradient Elution Inject->Separate Detect UV Detector (210 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate Purity (%) Integrate->Calculate

Caption: HPLC Purity Assessment Workflow.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, making it well-suited for the analysis of this compound and its potential impurities.[6]

Methodology:

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 60 °C (hold for 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 35-400.

  • Injection Volume: 1 µL (split ratio 20:1).

  • Sample Preparation: Dissolve 1 mg/mL of the synthesized this compound in methanol.

Rationale: The DB-5ms column is a good general-purpose column for separating a range of compounds with varying polarities. The temperature program allows for the separation of the volatile azepane from the higher boiling point this compound and its ethoxylated derivative. Mass spectrometry provides definitive identification of the separated components based on their mass spectra.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Synthesized Product Dissolve Dissolve in Methanol Sample->Dissolve Inject Inject into GC-MS System Dissolve->Inject Separate DB-5ms Column Temperature Program Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Spectrometer Ionize->Detect TIC Generate Total Ion Chromatogram Detect->TIC Identify Identify Peaks by Mass Spectra TIC->Identify Calculate Calculate Purity (%) Identify->Calculate

Caption: GC-MS Purity Assessment Workflow.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR provides a primary ratio method for purity determination without the need for a reference standard of the analyte itself.[5]

Methodology:

  • Internal Standard: A certified reference material with a known purity, such as maleic acid or dimethyl sulfone, that has a resonance signal that does not overlap with the analyte or impurity signals.

  • Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound and 10 mg of the internal standard into an NMR tube. Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃).

  • NMR Spectrometer: 400 MHz or higher.

  • Acquisition Parameters:

    • Pulse Sequence: A simple 90° pulse-acquire sequence.

    • Relaxation Delay (d1): At least 5 times the longest T1 of the signals of interest to ensure full relaxation.

    • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).

  • Data Processing:

    • Apply a Fourier transform and phase correction.

    • Carefully integrate the signals corresponding to the analyte and the internal standard.

  • Purity Calculation:

    • Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

      • I = Integral value

      • N = Number of protons giving rise to the signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

Rationale: qNMR is a powerful technique for obtaining an absolute purity value. The choice of a suitable internal standard and careful optimization of acquisition parameters are critical for accurate results. The distinct signals of the azepane ring protons and the ethanol chain protons in this compound can be used for quantification against the internal standard.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Weigh_Sample Accurately Weigh Synthesized Product Dissolve Dissolve in Deuterated Solvent Weigh_Sample->Dissolve Weigh_IS Accurately Weigh Internal Standard Weigh_IS->Dissolve Acquire Acquire ¹H NMR Spectrum Dissolve->Acquire Process Process Data (FT, Phasing) Acquire->Process Integrate Integrate Analyte & Internal Standard Peaks Process->Integrate Calculate Calculate Absolute Purity (%) Integrate->Calculate

Caption: qNMR Purity Assessment Workflow.

Conclusion and Recommendations

The purity assessment of synthesized this compound requires a multi-faceted analytical approach.

  • For routine quality control and relative purity determination, HPLC-UV is a robust and reliable method.

  • For the definitive identification and quantification of volatile and semi-volatile impurities, GC-MS is the technique of choice.

  • For obtaining an absolute purity value and for the structural confirmation of the synthesized product, qNMR is an indispensable tool.

For comprehensive and self-validating purity assessment, a combination of these techniques is highly recommended. For instance, HPLC can be used for the primary purity determination, with GC-MS employed to identify any volatile impurities and NMR to confirm the structure and provide an orthogonal measure of purity. This rigorous approach ensures the high quality of this compound, thereby safeguarding the integrity of subsequent stages in the drug development process.

References

Benchmarking 2-(Azepan-1-yl)ethanol against commercial standards

Author: BenchChem Technical Support Team. Date: January 2026

A Strategic Guide to Benchmarking 2-(Azepan-1-yl)ethanol Against Commercial Standards for Drug Discovery

Abstract

This guide provides a comprehensive benchmark analysis of this compound against two widely used commercial standards: N-(2-hydroxyethyl)piperidine and N-(2-hydroxyethyl)morpholine. Intended for researchers, medicinal chemists, and drug development professionals, this document evaluates these critical building blocks based on physicochemical properties, synthetic utility, and strategic implications for drug design. Through a comparative framework, we present experimental protocols and data-driven insights to inform the rational selection of these scaffolds in the synthesis of novel therapeutics. The larger, more lipophilic azepane ring offers unique steric and conformational properties, while the piperidine and morpholine analogs provide well-established profiles of reactivity and biocompatibility.

Introduction: The Strategic Choice of an Amino Alcohol Scaffold

In medicinal chemistry, the selection of a foundational scaffold is a critical decision that profoundly influences the entire drug discovery cascade. Amino alcohols are ubiquitous building blocks, prized for their dual functionality which allows for the facile introduction of diverse substituents and the formation of key linkages in complex molecules. The choice of the heterocyclic amine within these scaffolds dictates not only the synthetic route but also the downstream Absorption, Distribution, Metabolism, and Excretion (ADME) properties and the ultimate target engagement of the final drug candidate.

This guide focuses on this compound, a versatile intermediate featuring a seven-membered azepane ring. To provide a robust and practical benchmark, we compare it against two established commercial standards: N-(2-hydroxyethyl)piperidine (a six-membered analog) and N-(2-hydroxyethyl)morpholine (a six-membered analog containing an oxygen heteroatom). While piperidine and morpholine are privileged structures in countless approved drugs, the azepane moiety offers a larger, more conformationally flexible, and more lipophilic alternative that can be leveraged to explore new chemical space and optimize drug properties.[1][2]

Herein, we, as Senior Application Scientists, present a multi-part comparative analysis to equip researchers with the necessary data and rationale to select the most appropriate amino alcohol building block for their specific research objectives.

Part 1: Physicochemical Properties - The Foundation of Reactivity and ADME

A molecule's fundamental physicochemical properties are the primary determinants of its behavior in both chemical reactions and biological systems. Parameters such as molecular weight, lipophilicity (expressed as LogP), and basicity (pKa) are critical for predicting reaction kinetics, solubility, and a drug's ability to cross biological membranes.[3]

Causality Behind Experimental Choices: We selected Molecular Weight, LogP, pKa, and Boiling Point as key comparative metrics. Molecular weight influences ligand efficiency. LogP is a crucial predictor of ADME properties; a value between 1 and 3 is often considered optimal for oral drug candidates. The pKa of the tertiary amine is vital as it determines the ionization state at physiological pH, which affects solubility, cell permeability, and potential for off-target interactions. The boiling point provides practical information for reaction setup and purification by distillation.

Comparative Data Summary:

PropertyThis compoundN-(2-hydroxyethyl)piperidineN-(2-hydroxyethyl)morpholine
Molecular Formula C₈H₁₇NOC₇H₁₅NOC₆H₁₃NO₂
Molecular Weight ( g/mol ) 143.23[4]129.20[5]131.17[6]
XlogP (Predicted) 1.3[7]0.8-0.3
pKa (Predicted) 10.5 (approx.)9.8 (approx.)7.4 (approx.)
Boiling Point (°C) 97 @ 14 Torr[8]199-202[9]224-228[10]
Structure Azepane RingPiperidine RingMorpholine Ring

Field-Proven Insights:

  • Lipophilicity: this compound is the most lipophilic of the three, a direct consequence of its larger hydrocarbon-rich seven-membered ring. This increased LogP can be advantageous for enhancing binding affinity in hydrophobic pockets and improving blood-brain barrier penetration.

  • Basicity: The azepane nitrogen is predicted to be the most basic. This higher pKa means it will be more extensively protonated at physiological pH (7.4), which can enhance aqueous solubility but may also increase interactions with acidic off-targets like hERG channels. The morpholine ring, with the inductive effect of the oxygen atom, is significantly less basic, a property often exploited to mitigate such off-target effects.[11]

  • Structure & Conformation: The azepane ring is more conformationally flexible than the relatively rigid chair conformation of piperidine and morpholine. This flexibility can allow for a more adaptive fit to a binding site but may come at an entropic cost.

Part 2: Benchmarking Synthetic Utility - A Comparative Sulfonylation Workflow

To benchmark the practical utility of these building blocks, we will analyze a common and important transformation in medicinal chemistry: sulfonylation. The resulting sulfonamides and sulfonic esters are key functional groups in many therapeutics. For instance, derivatives of this compound have been explored as potent Glycine Transporter 1 (GlyT1) inhibitors, demonstrating the relevance of this scaffold in generating bioactive molecules.

Logical Relationship: Synthetic Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Amino Alcohol (Substrate) E Combine reactants at 0°C A->E B Sulfonyl Chloride (e.g., Ts-Cl) B->E C Tertiary Amine Base (e.g., Triethylamine) C->E D Aprotic Solvent (e.g., Dichloromethane) D->E F Stir at room temperature (Monitor by TLC/LC-MS) E->F G Aqueous Wash F->G H Dry Organic Layer (e.g., Na₂SO₄) G->H I Solvent Evaporation H->I J Column Chromatography I->J K Final Sulfonylated Product J->K

Caption: Generalized workflow for the sulfonylation of an amino alcohol.

Expertise & Causality:

  • Reactivity: The primary alcohol on all three substrates is the site of reaction. However, the basicity and steric profile of the adjacent heterocyclic amine can influence the reaction rate and side products.

    • This compound: Its higher basicity and larger, more flexible ring may lead to more significant steric hindrance around the hydroxyl group, potentially requiring longer reaction times or slightly more forcing conditions compared to the piperidine analog.

    • N-(2-hydroxyethyl)piperidine: Represents the baseline standard with a well-understood reactivity profile.[12]

    • N-(2-hydroxyethyl)morpholine: Its lower basicity makes it less likely to interfere with the reaction, potentially leading to a cleaner reaction profile with fewer side products.

  • Yield & Purification: While all three reactions are expected to proceed with good yields, purification challenges may differ. The lipophilicity of the starting materials and products will affect their retention on silica gel. The more lipophilic azepane-containing product will likely have a higher Rf value, which could be advantageous for separating it from more polar impurities. Conversely, the highly polar morpholine-containing product may require a more polar eluent system for chromatography.

Part 3: Strategic Scaffold Selection in Drug Discovery

The choice between an azepane, piperidine, or morpholine scaffold extends far beyond synthetic convenience; it is a strategic decision that shapes the biological profile of the final compound.

  • Lipophilicity and Solubility: The morpholine ring is a well-known "solubility handle."[2] Its oxygen atom can act as a hydrogen bond acceptor, often improving the aqueous solubility of a drug candidate. In contrast, replacing a morpholine with a piperidine, and a piperidine with an azepane, systematically increases lipophilicity. This can be a deliberate strategy to enhance membrane permeability or target binding within a greasy pocket, but it must be balanced against the risk of poor solubility and increased metabolic liability.

  • Metabolic Stability: The piperidine and azepane rings are susceptible to oxidative metabolism by cytochrome P450 enzymes, often leading to N-dealkylation or ring hydroxylation. The larger, more lipophilic azepane ring may be more prone to such metabolism. The morpholine ring is generally considered more metabolically robust due to the electron-withdrawing effect of the oxygen atom, which deactivates the adjacent C-H bonds.[13]

  • Target Engagement and Pharmacophore: The heterocyclic ring is often a key part of the pharmacophore, interacting directly with the target protein.

    • The morpholine oxygen can act as a crucial hydrogen bond acceptor.

    • The protonated nitrogen of piperidine and azepane can form strong ionic interactions (salt bridges) with acidic residues like aspartate or glutamate in a binding site.

    • The larger size and distinct conformational preferences of the azepane ring can provide access to regions of a binding pocket that are unreachable by smaller six-membered rings, potentially leading to novel binding modes and enhanced selectivity.

Part 4: Experimental Protocols

To ensure the trustworthiness and reproducibility of these findings, the following detailed protocols are provided.

Protocol 1: General Procedure for Sulfonylation of Amino Alcohols

Objective: To synthesize the p-toluenesulfonate (tosylate) ester of the amino alcohol for comparative analysis.

Materials:

  • Amino alcohol (this compound, N-(2-hydroxyethyl)piperidine, or N-(2-hydroxyethyl)morpholine) (1.0 eq)

  • p-Toluenesulfonyl chloride (Ts-Cl) (1.2 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes (for chromatography)

Procedure:

  • Reaction Setup: Dissolve the amino alcohol (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0°C using an ice bath.

  • Reagent Addition: Add p-toluenesulfonyl chloride (1.2 eq) portion-wise to the stirred solution over 10 minutes, ensuring the temperature remains below 5°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the starting material is consumed, cool the reaction mixture back to 0°C and slowly add saturated NaHCO₃ solution to quench any remaining Ts-Cl.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexanes.

Protocol 2: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the purity of the synthesized amino alcohol building blocks and their sulfonylated derivatives.

Instrumentation & Columns:

  • GC-MS system with a Flame Ionization Detector (FID) for quantitation and a Mass Spectrometer (MS) for identification.

  • Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for these analytes.

GC-MS Parameters:

  • Injector Temperature: 250°C

  • Injection Mode: Split (e.g., 50:1 split ratio)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Final hold: Hold at 280°C for 5 minutes.

  • MS Transfer Line Temp: 280°C

  • Ion Source Temp: 230°C

  • MS Scan Range: 40-500 m/z

Sample Preparation:

  • Prepare a stock solution of the analyte at 1 mg/mL in a suitable volatile solvent like methanol or dichloromethane.

  • Create a working solution by diluting the stock solution to approximately 10-50 µg/mL.

  • Inject 1 µL of the working solution into the GC-MS.

Data Analysis:

  • Purity: Determine the purity by calculating the peak area percentage from the FID chromatogram. The purity is the area of the main product peak divided by the total area of all peaks.

  • Identification: Confirm the identity of the main peak and any impurities by comparing the obtained mass spectra with a reference library (e.g., NIST).

Conclusion

The selection of an amino alcohol building block is a nuanced decision that requires a balance of synthetic feasibility and desired pharmacological properties. This guide provides a framework for making that choice.

  • Choose this compound when seeking to increase lipophilicity, explore novel binding interactions through conformational flexibility, or when a larger steric profile is desired to fill a specific pocket. Be mindful of its potentially higher basicity and metabolic susceptibility.

  • Choose N-(2-hydroxyethyl)piperidine as a reliable, well-characterized standard when a neutral balance of properties is required. It serves as an excellent starting point for many discovery programs.[1]

  • Choose N-(2-hydroxyethyl)morpholine when improved aqueous solubility, lower basicity, and enhanced metabolic stability are primary objectives. It is an ideal choice for mitigating risks associated with off-target activity and poor pharmacokinetics.[2]

By benchmarking these key intermediates on their physicochemical properties, synthetic performance, and strategic impact, researchers can make more informed, data-driven decisions, ultimately accelerating the path toward novel and effective therapeutics.

References

A Comparative Guide to the Therapeutic Potential of the Azepane Scaffold: Contextualizing 2-(Azepan-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Uncovering the Potential of an Uncharacterized Molecule

In the landscape of drug discovery, certain chemical scaffolds consistently emerge as keystones in the development of novel therapeutics. The seven-membered nitrogen-containing heterocycle, azepane, is one such "privileged structure."[1] Its inherent three-dimensional conformation provides an exceptional framework for developing molecules that can interact with complex biological targets with high affinity and specificity.[2] More than 20 drugs approved by the U.S. Food and Drug Administration (FDA) feature the azepane core, highlighting its therapeutic significance.[3]

This guide focuses on 2-(Azepan-1-yl)ethanol , a simple derivative of this important scaffold. A thorough review of the scientific literature reveals a notable absence of direct in vitro or in vivo studies characterizing the biological activity of this specific molecule. However, its structural simplicity—combining the azepane ring with an N-substituted ethanolamine side chain—makes it an intriguing starting point for medicinal chemistry campaigns.

Therefore, this guide will provide a comparative analysis of structurally related and more complex azepane derivatives for which significant experimental data exists. By examining the established biological activities of these analogs, we can contextualize the potential of this compound and provide a robust framework for its future investigation. We will delve into the causality behind experimental choices for evaluating such compounds and provide detailed, field-proven protocols for key assays.

The Azepane Scaffold: A Foundation for Diverse Pharmacological Activity

The azepane ring is a versatile building block in medicinal chemistry due to its unique structural and pharmacological properties.[4] Its non-planar, flexible nature allows for the precise spatial orientation of functional groups, which is critical for effective interaction with biological targets like enzymes and receptors.[2] This structural advantage has led to the development of azepane-containing drugs across a wide spectrum of therapeutic areas.

Azepane derivatives have demonstrated a remarkable range of pharmacological activities, including:

  • Anticancer[1]

  • Antimicrobial[3]

  • Antiviral[4]

  • Antidiabetic[4]

  • Anticonvulsant[3]

  • Histamine H₃ Receptor Inhibition[3]

  • Protein Tyrosine Phosphatase (PTPN2/PTPN1) Inhibition[5]

The following sections will compare the performance of specific, well-characterized azepane derivatives in key therapeutic areas, providing the quantitative data that is currently lacking for this compound itself.

Comparative Analysis of Bioactive Azepane Derivatives

Anticancer Activity: Targeting Cell Proliferation and Survival

The azepane scaffold is present in numerous compounds investigated for their anticancer properties. These molecules often function by inhibiting key signaling pathways that are dysregulated in cancer, such as those involving protein tyrosine phosphatases or the PI3K/Akt pathway.[1]

A recent study reported the design and development of novel azepane-containing derivatives as potent inhibitors of PTPN2 and PTPN1, two phosphatases that act as negative regulators of anti-tumor immunity.[5] Inhibition of these targets can enhance the ability of T cells to attack and eliminate cancer cells.

Table 1: In Vitro Anticancer Activity of Representative Azepane Derivatives

Compound ID Target Assay IC₅₀ (nM) Cell Line Reference
Compound 4 PTPN2/PTPN1 Enzymatic Assay PTPN2: 1.5PTPN1: 2.3 N/A (Enzyme) [5]

| Balanol | Protein Kinase C | Enzymatic Assay | 4 | N/A (Enzyme) |[4] |

The data presented for "Compound 4" from Insilico Medicine demonstrates nanomolar potency, which is a critical benchmark in drug development, indicating a high degree of specific binding to the intended target.[5] This level of potency is often a prerequisite for advancing a compound into further preclinical and clinical studies. Balanol, a natural product containing an azepane core, also shows potent enzymatic inhibition.[4]

Central Nervous System (CNS) Activity: The Potential for Anticonvulsant Effects

While direct CNS studies on this compound are unavailable, the broader class of N-substituted aminoethanols has been explored. For instance, a series of N-(2-hydroxyethyl)amide derivatives were synthesized and evaluated for anticonvulsant properties using the maximal electroshock (MES) test, a standard preclinical model for generalized seizures.[6]

The causality for choosing this model rests on its high predictive value for identifying compounds effective against tonic-clonic seizures in humans. The rotarod test is used alongside it as a crucial counter-screen to assess neurotoxicity; an ideal candidate will show high efficacy in the MES test at doses that do not impair motor coordination in the rotarod test.[6]

Table 2: In Vivo Anticonvulsant Activity of N-(2-hydroxyethyl)amide Derivatives in Mice

Compound ID Median Effective Dose (ED₅₀) (mg/kg) Median Toxic Dose (TD₅₀) (mg/kg) Protective Index (PI = TD₅₀/ED₅₀) Reference
N-(2-hydroxyethyl)decanamide 22.0 599.8 27.5 [6]
N-(2-hydroxyethyl)palmitamide 23.3 >1000 >42.9 [6]
N-(2-hydroxyethyl)stearamide 20.5 >1000 >48.8 [6]

| Valproate (Reference Drug) | 271.4 | 444.1 | 1.6 |[6] |

The data clearly shows that several N-(2-hydroxyethyl)amide derivatives possess a significantly better safety profile (as indicated by the Protective Index) than the established antiepileptic drug valproate in this preclinical model.[6] This highlights the therapeutic potential of the N-(2-hydroxyethyl) structural motif, which is also present in this compound.

Visualizing Structural Relationships and Experimental Workflows

To better understand the place of this compound within the broader context of bioactive azepanes, the following diagrams illustrate its relationship to more complex molecules and a typical screening workflow.

G cluster_0 Core Scaffold cluster_1 Bioactive Derivatives A This compound (Uncharacterized) B PTPN2/N1 Inhibitors (e.g., Compound 4) [Anticancer Activity] A->B Structural Elaboration C Balanol [PKC Inhibition] A->C Structural Elaboration D Other FDA-Approved Drugs [Various Activities] A->D Structural Elaboration

Caption: Structural relationship of this compound to complex bioactive derivatives.

G A Synthesis of This compound Analog Library B Primary In Vitro Screening (e.g., MTT Cytotoxicity Assay) A->B Initial Evaluation C Secondary In Vitro Screening (Target-Specific Enzymatic Assays) B->C Hit Prioritization D Lead Compound Identification C->D Data-driven Selection E In Vivo Efficacy Studies (e.g., Xenograft Model, MES Seizure Model) D->E Animal Model Validation F Preclinical Development E->F Safety & Pharmacokinetics

Caption: General experimental workflow for evaluating novel azepane derivatives.

Experimental Protocols

For research teams aiming to investigate this compound or novel derivatives, the following self-validating protocols provide a standardized starting point.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is fundamental for determining the effect of a compound on cell viability and proliferation.

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., MCF-7 for breast cancer) in appropriate media (e.g., DMEM with 10% FBS).

    • Trypsinize and count the cells. Seed 5,000 cells per well in a 96-well flat-bottom plate.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment. This normalization step is critical for reproducibility.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of the test compound (e.g., this compound derivative) in DMSO.

    • Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration in all wells must be kept constant and low (<0.5%) to avoid solvent-induced toxicity.

    • Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells (medium only).

    • Replace the medium in the cell plate with the medium containing the various compound concentrations.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C and 5% CO₂. The duration should be sufficient to observe effects on cell proliferation (approx. two cell doublings).

  • MTT Addition and Signal Development:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 20 µL of the MTT solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle control: (Absorbance_treated / Absorbance_vehicle) * 100.

    • Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Protocol 2: In Vivo Anticonvulsant Screening via Maximal Electroshock (MES) Test

This protocol is a gold standard for identifying potential antiepileptic drugs. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Animal Acclimation and Grouping:

    • Use male ICR mice (20-25 g). Acclimate the animals for at least one week with a 12-hour light/dark cycle and free access to food and water.

    • Randomly assign mice to groups (n=8-10 per group): vehicle control, positive control (e.g., valproate), and test compound groups at various doses.

  • Compound Administration:

    • Prepare the test compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

    • Administer the compound or vehicle via oral gavage (p.o.) or intraperitoneal injection (i.p.). The time between administration and the test (the "time to peak effect") should be determined in preliminary pharmacokinetic studies, but 30-60 minutes is a common starting point.

  • MES Induction:

    • Apply a corneal electrode with a drop of saline to each eye of the mouse.

    • Deliver an electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds). This stimulus is supramaximal and will induce a tonic-clonic seizure in unprotected animals.

    • Self-Validation: The vehicle control group must consistently exhibit tonic hindlimb extension for the experiment to be valid.

  • Observation and Scoring:

    • Immediately after the stimulus, observe the mouse for the presence or absence of tonic hindlimb extension. The absence of this reflex is considered protection.

    • Record the result as a binary outcome (protected or not protected) for each animal.

  • Data Analysis:

    • Calculate the percentage of animals protected in each group.

    • Use probit analysis to determine the ED₅₀, the dose at which 50% of the animals are protected from the tonic hindlimb extension phase of the seizure.

Conclusion and Future Directions

While this compound remains a scientifically uncharacterized molecule, its core structure is a well-validated scaffold in modern medicinal chemistry. The extensive body of research on more complex azepane derivatives provides a compelling rationale for its investigation. The comparative data from anticancer and anticonvulsant studies on related compounds suggest that derivatives built upon the this compound core could exhibit significant biological activity.

This guide provides the strategic context and detailed experimental frameworks necessary for researchers, scientists, and drug development professionals to embark on the systematic evaluation of this compound and its future analogs. The provided protocols for in vitro cytotoxicity and in vivo anticonvulsant screening represent robust, validated methods to begin to unravel the therapeutic potential of this promising chemical entity. The path forward lies in synthesizing a focused library of derivatives and applying these rigorous screening paradigms to identify new lead compounds for critical diseases.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(Azepan-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

As professionals in research and development, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The handling and disposal of chemical reagents like 2-(Azepan-1-yl)ethanol demand rigorous adherence to established protocols, not just for regulatory compliance, but as a cornerstone of a robust safety culture. This guide provides a comprehensive, step-by-step framework for the proper management and disposal of this compound waste, grounded in authoritative safety standards and field-proven practices.

Hazard Identification and Risk Assessment: The "Why" Behind the Procedure

Before any handling or disposal procedure is initiated, a thorough understanding of the inherent risks associated with this compound is paramount. This compound, like many substituted ethanolamines, presents a multi-faceted hazard profile that dictates every procedural choice we make. Misclassification or underestimation of these risks can lead to dangerous chemical reactions, personnel exposure, or environmental contamination.[1]

Based on data for structurally similar flammable and corrosive amines, the primary hazards are summarized below.

Hazard Category Description Primary Mitigation Strategy
Flammability The compound is a flammable liquid and vapor. Vapors are often heavier than air and can travel to an ignition source, causing a flashback.[2]Store away from heat, sparks, and open flames. Use explosion-proof equipment and take precautionary measures against static discharge.
Health Hazards Serious Eye Damage: Causes severe irritation and potential for serious, lasting eye damage. Skin Irritation: Causes skin irritation upon contact. Inhalation Toxicity: Harmful if inhaled, potentially causing respiratory irritation.Use appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves and safety goggles/face shield. Handle only in well-ventilated areas or within a chemical fume hood.
Environmental Hazards While specific data is limited, related compounds can be toxic to aquatic life.[3] Improper disposal can lead to contamination of soil and waterways.[4]Do not discharge to any sewer or drain.[5][6] All waste must be collected and treated as hazardous.[7]
Chemical Reactivity Reacts vigorously with strong oxidizing agents.[8]Segregate waste from incompatible materials like acids, bases, and strong oxidizers.[4][7]

The Core Principle of Waste Management: A Four-Tiered Hierarchy

Effective laboratory waste management begins with minimizing waste generation.[9] The National Research Council outlines a strategic hierarchy that should guide all laboratory practices:

  • Pollution Prevention and Source Reduction : The most effective strategy is to prevent waste generation in the first place.[9] This includes reducing the scale of experiments, ordering only the necessary quantity of chemicals, and substituting with less hazardous alternatives where feasible.[9][10]

  • Reuse or Redistribution : Before classifying a chemical as waste, assess if it can be reused within the lab or redistributed to another research group.[9]

  • Treatment, Reclamation, and Recycling : This involves treating the waste to reduce its hazard level or reclaiming valuable components.[9] For some alcohol-based wastes, this could involve recycling through burning for energy recovery at a licensed facility.[11]

  • Disposal : The final and least preferred option is disposal through licensed treatment, storage, and disposal facilities (TSDFs).[9]

Pre-Disposal Operations: Personal Protective Equipment (PPE) and Safety

Before handling any waste materials containing this compound, ensure the following PPE and safety measures are in place.

Required PPE:

  • Eye and Face Protection : Wear chemical safety goggles and a face shield.

  • Hand Protection : Use chemical-resistant gloves (e.g., nitrile, neoprene).[12] Always inspect gloves for tears or holes before use.

  • Skin and Body Protection : Wear a flame-retardant lab coat and closed-toe shoes. Ensure full skin coverage.[12]

  • Respiratory Protection : If handling outside of a fume hood where vapors may be generated, use a NIOSH-approved respirator with an appropriate organic vapor cartridge.

Immediate Safety Precautions:

  • Ventilation : Always handle waste in a well-ventilated area, preferably inside a certified chemical fume hood.

  • Ignition Sources : Eliminate all potential ignition sources, including open flames, hot plates, and spark-producing equipment.

  • Emergency Equipment : Know the location and proper operation of the nearest emergency eyewash station, safety shower, and fire extinguisher.

Step-by-Step Waste Collection and Segregation Protocol

Proper segregation at the point of generation is the foundation of safe chemical waste management.[1][4] Commingling incompatible waste streams can result in fire, explosion, or the release of toxic gases.

  • Select the Correct Waste Container :

    • Use a dedicated, leak-proof container made of a compatible material (e.g., high-density polyethylene, glass).[10]

    • The container must have a secure, tight-fitting lid to prevent the release of flammable vapors.[4][7] Open-top beakers or flasks are not acceptable for waste accumulation.

  • Label the Container Immediately :

    • As soon as the first drop of waste is added, affix a hazardous waste tag to the container.[1][13]

    • The label must clearly state "Hazardous Waste" and list the full chemical name, "this compound," along with any other chemical constituents and their approximate percentages.[4][7]

  • Segregate Waste Streams :

    • Liquid Waste : Collect pure or concentrated this compound and solutions in a dedicated liquid waste container. Do not mix with other waste streams like halogenated solvents or strong acids.[10]

    • Solid Waste : Collect contaminated solids (e.g., absorbent pads, gloves, weigh boats) in a separate, clearly labeled solid waste container.[10]

    • Aqueous Waste : Do not dispose of any amount of this compound down the drain.[6][7] Even dilute aqueous solutions must be collected as hazardous waste.

  • Keep Containers Closed :

    • The hazardous waste container must remain tightly sealed at all times, except when actively adding waste.[6][10][14] This is a critical U.S. Environmental Protection Agency (EPA) and Occupational Safety and Health Administration (OSHA) requirement to prevent spills and vapor release.[6]

  • Avoid Overfilling :

    • Do not fill containers beyond 90% capacity to allow for vapor expansion and prevent spills during transport.[10]

WasteDisposalWorkflow start Waste Generated (this compound) decision_type What is the waste form? start->decision_type liquid_waste Pure Liquid or Contaminated Solvent decision_type->liquid_waste Liquid solid_waste Contaminated Solids (Gloves, Wipes, etc.) decision_type->solid_waste Solid aqueous_waste Dilute Aqueous Mixture decision_type->aqueous_waste Aqueous container_liquid Collect in labeled, sealed liquid hazardous waste container (non-halogenated). liquid_waste->container_liquid container_solid Collect in labeled, sealed solid hazardous waste container. solid_waste->container_solid aqueous_waste->container_liquid storage Store in Designated Satellite Accumulation Area (SAA) with secondary containment. container_liquid->storage container_solid->storage disposal Arrange pickup by licensed hazardous waste contractor. storage->disposal

Caption: Waste Segregation and Disposal Workflow for this compound.

On-Site Storage of Chemical Waste

All hazardous waste must be stored in a designated and properly managed location pending pickup by a disposal vendor.

  • Location : Store waste containers in a designated Satellite Accumulation Area (SAA) at or near the point of generation. This area must be under the control of the laboratory personnel.

  • Secondary Containment : All liquid waste containers must be kept in a secondary containment bin or tray that is chemically resistant and capable of holding 110% of the volume of the largest container.[10]

  • Segregation : Store containers of this compound waste away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[7][14]

  • Regulatory Limits : Per EPA regulations, a laboratory can accumulate no more than 55 gallons of hazardous waste in an SAA. Once this limit is reached, the excess must be moved to a central accumulation area within three days.[6]

Spill Management

Immediate and correct response to a spill is critical to preventing injury and environmental release.

  • Minor Spill (<1 Liter and Contained)

    • Alert personnel in the immediate area.

    • Wearing full PPE, contain the spill with an absorbent material (e.g., vermiculite, sand, or a commercial spill kit). Do not use combustible materials like paper towels on a concentrated spill.

    • Carefully collect the absorbed material using non-sparking tools and place it in the designated solid hazardous waste container.[7]

    • Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.[7]

  • Major Spill (>1 Liter or Uncontained)

    • Evacuate the area immediately.[7]

    • Alert your institution's Environmental Health and Safety (EHS) department or emergency response team.[5]

    • Prevent entry into the contaminated area.[5]

    • Provide responders with the Safety Data Sheet (SDS) and any relevant information.

Final Disposal Pathway

The ultimate disposal of this compound waste must be handled by professionals.

  • Professional Disposal Service : Arrange for the collection of all hazardous waste through your institution's EHS department or a licensed and qualified hazardous waste disposal company.[4][7] These companies are equipped to transport and dispose of the material in compliance with all federal, state, and local regulations.[7][15]

  • Documentation : Ensure that all waste is properly documented on a hazardous waste manifest. This "cradle-to-grave" document tracks the waste from your laboratory to its final disposal site and is a legal requirement under the Resource Conservation and Recovery Act (RCRA).[15]

By adhering to these procedures, you ensure that the disposal of this compound is conducted safely, responsibly, and in full compliance with the highest standards of laboratory practice.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.